Product packaging for Benzo[d]oxazol-5-ol(Cat. No.:CAS No. 180716-28-3)

Benzo[d]oxazol-5-ol

Cat. No.: B065095
CAS No.: 180716-28-3
M. Wt: 135.12 g/mol
InChI Key: UPPYOQWUJKAFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[d]oxazol-5-ol is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2 B065095 Benzo[d]oxazol-5-ol CAS No. 180716-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPYOQWUJKAFSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597446
Record name 1,3-Benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180716-28-3
Record name 1,3-Benzoxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Benzo[d]oxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of Benzo[d]oxazol-5-ol, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established knowledge of the benzoxazole scaffold with predicted properties and a proposed synthetic pathway.

Chemical Structure and Identification

This compound, also known as 5-hydroxybenzoxazole, is an aromatic heterocyclic compound. Its structure consists of a benzene ring fused to an oxazole ring, with a hydroxyl group substituted at the 5-position.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms 5-Hydroxybenzoxazole
Molecular Formula C₇H₅NO₂
Molecular Weight 135.12 g/mol
Canonical SMILES C1=CC2=C(C=C1O)N=CO2
InChI Key SZLDGOXCELBEBV-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Water Solubility Moderately soluble
pKa (acidic, phenolic OH) ~8-10
LogP 1.3
Topological Polar Surface Area 46.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Spectroscopy Predicted Characteristics
¹H NMR Aromatic protons on the benzene ring, a downfield singlet for the proton on the oxazole ring, and a broad singlet for the phenolic hydroxyl proton. Chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR Signals corresponding to the seven carbon atoms of the benzoxazole core, with chemical shifts influenced by the electronegativity of the oxygen and nitrogen atoms and the hydroxyl substituent.
Infrared (IR) A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 135.03, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and HCN from the heterocyclic ring.

Synthesis

A logical precursor for this compound is 4-aminoresorcinol (2,4-dihydroxyaniline). The synthesis would proceed via a cyclocondensation reaction with a reagent such as formic acid or a derivative thereof.

G Proposed Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-aminoresorcinol 4-Aminoresorcinol (2,4-dihydroxyaniline) cyclocondensation Cyclocondensation 4-aminoresorcinol->cyclocondensation formic_acid Formic Acid formic_acid->cyclocondensation product This compound cyclocondensation->product

Proposed synthesis workflow for this compound.
Proposed Experimental Protocol

Materials:

  • 4-Aminoresorcinol hydrochloride

  • Formic acid (≥95%)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminoresorcinol hydrochloride in an excess of formic acid.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Note: This is a proposed protocol and may require optimization of reaction times, temperatures, and purification methods.

Biological Activity

The benzoxazole scaffold is a well-known pharmacophore present in a wide array of biologically active compounds.[1] Derivatives of benzoxazole have been reported to exhibit a broad spectrum of activities, including:

  • Antimicrobial: Exhibiting activity against various strains of bacteria and fungi.[2]

  • Anticancer: Showing potential as cytotoxic agents against several cancer cell lines.

  • Anti-inflammatory: Demonstrating inhibitory effects on inflammatory pathways.

  • Antiviral: Investigated for activity against various viruses.

The presence of the hydroxyl group at the 5-position of this compound offers a site for potential hydrogen bonding interactions with biological targets, which could modulate its activity and selectivity. Further research is required to elucidate the specific biological profile of this compound.

Safety and Handling

Specific toxicity data for this compound is not available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a heterocyclic compound with potential applications in drug discovery and materials science. While comprehensive experimental data is currently lacking, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The versatile benzoxazole core, combined with the reactive hydroxyl group, makes this molecule an attractive target for further investigation and derivatization to explore its full potential. Researchers are encouraged to use the information herein as a starting point for their studies, with the understanding that experimental validation of the predicted data and optimization of the synthetic protocol are necessary.

References

Synthesis of Benzo[d]oxazol-5-ol from 4-amino-3-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthetic pathway for the preparation of Benzo[d]oxazol-5-ol, a valuable heterocyclic scaffold in medicinal chemistry and materials science, starting from the readily available precursor, 4-amino-3-nitrophenol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow and pathway diagrams for enhanced clarity.

Synthetic Strategy Overview

The synthesis of this compound from 4-amino-3-nitrophenol is efficiently achieved through a two-step sequence:

  • Reduction of the Nitro Group: The nitro group of 4-amino-3-nitrophenol is selectively reduced to an amine, yielding the key intermediate, 3,4-diaminophenol.

  • Cyclocondensation: The resulting ortho-aminophenol derivative, 3,4-diaminophenol, undergoes cyclocondensation with a one-carbon electrophile, such as formic acid, to construct the oxazole ring, affording the final product, this compound.

Synthetic_Pathway start 4-Amino-3-nitrophenol intermediate 3,4-Diaminophenol start->intermediate Reduction end This compound intermediate->end Cyclocondensation

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for easy reference and comparison.

Step 1: Synthesis of 3,4-Diaminophenol

The reduction of 4-amino-3-nitrophenol to 3,4-diaminophenol can be effectively carried out using metal-acid systems.

Experimental Protocol:

  • An acidic solution with a pH value of 1 to 2 is prepared using hydrochloric acid or sulfuric acid.

  • To this solution, iron powder or zinc powder is added, and the mixture is heated to a temperature between 50°C and 100°C.

  • 4-amino-3-nitrophenol is dissolved in a polar organic solvent, such as ethanol, to create a solution.

  • The solution of 4-amino-3-nitrophenol is then added to the heated metal-acid mixture.

  • The reaction is heated to reflux (80°C to 100°C) for a period of 4 to 10 hours to ensure complete reduction.[1]

  • Upon completion, the reaction mixture is worked up to isolate the 3,4-diaminophenol product. It is important to note that this intermediate can be unstable in air and is often used immediately in the subsequent step.

Table 1: Quantitative Data for the Synthesis of 3,4-Diaminophenol

ParameterValueReference
Starting Material4-amino-3-nitrophenol[1]
Reducing AgentIron or Zinc Powder[1]
Acidic MediumHCl or H₂SO₄ (pH 1-2)[1]
SolventEthanol[1]
Molar Ratio (Reducing Agent:Starting Material)3:1 to 5:1[1]
Reaction Temperature80-100°C (Reflux)[1]
Reaction Time4-10 hours[1]
Product3,4-Diaminophenol[1]
Step 2: Synthesis of this compound

The cyclocondensation of 3,4-diaminophenol with formic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) provides an efficient route to the target molecule.[2]

Experimental Protocol:

  • In a round-bottom flask, polyphosphoric acid (PPA) is added.

  • With stirring, 3,4-diaminophenol is carefully added to the PPA.

  • Formic acid is then slowly added dropwise to the stirred mixture.[2]

  • The reaction mixture is heated to a temperature of 150-160°C and maintained for 2-3 hours.[2]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is then transferred to a separatory funnel and washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst.[2]

  • The organic layer is washed with brine and dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.[2]

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValueReference
Starting Material3,4-Diaminophenol[2]
ReagentFormic Acid (88-98%)[2]
Catalyst/SolventPolyphosphoric Acid (PPA)[2]
Molar Ratio (Formic Acid:Starting Material)~1.2:1[2]
Reaction Temperature150-160°C[2]
Reaction Time2-3 hours[2]
ProductThis compound[2]
Typical Yield85-95%[2]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclocondensation A1 Prepare Acidic Solution (pH 1-2) A2 Add Reducing Agent (Fe or Zn) and Heat A1->A2 A4 Add Substrate Solution to Reaction Mixture A2->A4 A3 Dissolve 4-amino-3-nitrophenol in Ethanol A3->A4 A5 Reflux for 4-10 hours A4->A5 A6 Work-up and Isolate 3,4-Diaminophenol A5->A6 B1 Add 3,4-Diaminophenol to PPA A6->B1 Use Intermediate Directly B2 Add Formic Acid Dropwise B1->B2 B3 Heat to 150-160°C for 2-3 hours B2->B3 B4 Cool and Neutralize with NaHCO₃ Solution B3->B4 B5 Extract with Organic Solvent B4->B5 B6 Dry and Evaporate Solvent B5->B6 B7 Purify this compound B6->B7

Caption: Laboratory workflow for the two-step synthesis.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound from 4-amino-3-nitrophenol. The procedures are well-established and utilize readily available reagents and standard laboratory techniques, making this synthetic route highly applicable for research and development in the pharmaceutical and chemical industries. The provided protocols and data serve as a valuable resource for scientists engaged in the synthesis of benzoxazole derivatives.

References

Spectroscopic Profile of Benzo[d]oxazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Benzo[d]oxazol-5-ol. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document presents predicted spectroscopic data based on the analysis of its structural analogues and well-established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining such data are also provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound (Molecular Formula: C₇H₅NO₂, Molecular Weight: 135.12 g/mol ). These predictions are derived from the analysis of related benzoxazole derivatives and phenols.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Phenolic (-OH)~9.5 - 10.5Singlet (broad)The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
H-2~8.5 - 8.7SingletProton on the oxazole ring.
H-7~7.5 - 7.7DoubletExpected to be downfield due to proximity to the oxazole ring.
H-4~7.0 - 7.2Doublet
H-6~6.8 - 7.0Doublet of doubletsCoupling to both H-4 and H-7.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
Carbon AtomPredicted Chemical Shift (δ, ppm) RangeNotes
C-2150 - 155Carbon in the oxazole ring, bonded to N and O.
C-3a138 - 142Bridgehead carbon.
C-4110 - 115
C-5155 - 160Carbon bearing the hydroxyl group.
C-6105 - 110
C-7115 - 120
C-7a148 - 152Bridgehead carbon adjacent to the oxygen atom.
Table 3: Predicted Key Infrared (IR) Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (Phenol)3200-3600Strong, BroadBroad due to hydrogen bonding.
C-H stretch (Aromatic)3000-3100MediumCharacteristic of sp² C-H bonds.
C=N stretch (Oxazole)1630-1680Medium
C=C stretch (Aromatic)1450-1600Medium-StrongMultiple bands are expected.
C-O stretch (Phenol)1200-1260Strong
C-O stretch (Oxazole)1020-1070Medium
Table 4: Predicted Mass Spectrometry (MS) Data
ParameterPredicted Value (m/z)Notes
Molecular Ion [M]⁺135Corresponds to the molecular weight of this compound.
Key Fragment Ion107Loss of CO, a common fragmentation pathway for phenols.
Key Fragment Ion80Subsequent loss of HCN from the [M-CO]⁺ fragment.

Experimental Protocols

Detailed methodologies are essential for the reproduction and verification of experimental results. The following are generalized protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

  • Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies of 300, 400, or 500 MHz for ¹H and 75, 100, or 125 MHz for ¹³C, respectively.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is usually added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Standard acquisition parameters are used. A D₂O exchange experiment can be performed to confirm the phenolic -OH peak; a few drops of D₂O are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired, which should show the disappearance of the -OH signal[1][2][3][4].

    • ¹³C NMR: Proton-decoupled spectra are acquired to obtain singlets for each carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone[5][6].

    • Place one to two drops of the resulting solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate[5][6].

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate[5].

  • Data Acquisition:

    • A background spectrum of the clean salt plate is recorded.

    • The salt plate with the sample film is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum shows absorption bands as a function of wavenumber (cm⁻¹). The positions and shapes of these bands are correlated with specific functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI)[7].

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range). The solution is then introduced into the mass spectrometer.

  • Data Acquisition:

    • The instrument is calibrated using a known reference compound to ensure mass accuracy[8].

    • The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

    • A mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion [M]⁺, which provides the molecular weight of the compound. The other peaks in the spectrum represent fragment ions, which can be used to deduce the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework purification->nmr data_integration Data Integration & Analysis ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Structure Confirmation of This compound data_integration->structure_confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Benzo[d]oxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

Benzo[d]oxazol-5-ol, also known as 1,3-benzoxazol-5-ol or 5-hydroxybenzoxazole, is a heterocyclic organic compound belonging to the benzoxazole family. This class of compounds has garnered significant interest in medicinal chemistry due to the wide-ranging biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance. All quantitative data are summarized in structured tables, and key experimental workflows and conceptual relationships are visualized using diagrams.

Core Physical and Chemical Properties

Table 1: General and Physical Properties of this compound

PropertyValueSource
IUPAC Name 1,3-benzoxazol-5-olPubChem[1]
Synonyms This compound, 5-HydroxybenzoxazolePubChem[1]
Molecular Formula C₇H₅NO₂PubChem[1]
Molecular Weight 135.12 g/mol PubChem[1]
Appearance Predicted to be a solid at room temperatureGeneral knowledge
Melting Point Data not available
Boiling Point Data not available
Solubility Predicted to have some solubility in polar organic solvents like ethanol, acetone, and DMSO.[2]General knowledge

Table 2: Chemical and Safety Information for this compound

PropertyValueSource
CAS Number 180716-28-3PubChem[1]
SMILES Oc1cc2ocnc2cc1PubChem[1]
InChI InChI=1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9HPubChem[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem

Synthesis of this compound: Experimental Protocol

The synthesis of benzoxazole derivatives typically involves the condensation and cyclization of an ortho-substituted aminophenol with a carboxylic acid or its derivative. For the synthesis of this compound, a plausible and established method involves the reaction of 4-amino-2-formylphenol. While a specific detailed protocol for this exact synthesis is not widely published, the following procedure is adapted from general methods for benzoxazole synthesis.[3]

2.1. Synthesis of the Precursor: 4-Amino-2-formylphenol

The synthesis of the key intermediate, 4-amino-2-formylphenol, is a critical first step. A common route involves the formylation of an appropriately protected aminophenol followed by deprotection.

2.2. Cyclization to form this compound

The final step involves the intramolecular cyclization of the 4-amino-2-formylphenol intermediate. This is typically achieved under oxidative conditions.

SynthesisWorkflow General Synthesis Workflow for this compound Start p-Aminophenol Intermediate1 Protected p-Aminophenol Start->Intermediate1 Protection Intermediate2 4-Amino-2-formylphenol Intermediate1->Intermediate2 Formylation & Deprotection Product This compound Intermediate2->Product Oxidative Cyclization

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

Materials:

  • 4-Amino-2-formylphenol

  • Oxidizing agent (e.g., manganese dioxide, lead tetraacetate)

  • Solvent (e.g., ethanol, acetic acid)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Dissolve 4-amino-2-formylphenol (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add the oxidizing agent (e.g., manganese dioxide, 2-3 equivalents) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the oxidizing agent and any solid byproducts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Methods and Spectral Data

The structural confirmation and purity assessment of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

Table 3: Analytical Methods for the Characterization of this compound

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak under optimized conditions.
Thin Layer Chromatography (TLC) Reaction monitoring and purity checkA single spot with a characteristic Rf value.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation (proton environment)Aromatic protons in the region of δ 7-8 ppm, a singlet for the C2-proton, and a broad singlet for the hydroxyl proton.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation (carbon framework)Aromatic carbons in the region of δ 110-160 ppm.[4]
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysisA molecular ion peak corresponding to the molecular weight (135.12 g/mol ). Fragmentation may involve loss of CO and HCN from the oxazole ring.[5]
Infrared (IR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for O-H (hydroxyl), C=N (oxazole), and C-O (ether) stretching vibrations.

Predicted Spectral Data:

  • ¹H NMR (predicted): Aromatic protons (H-4, H-6, H-7) would likely appear as multiplets or doublets between δ 7.0 and 8.0 ppm. The proton at C2 (H-2) would be a singlet further downfield. The phenolic hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR (predicted): The carbon atoms of the benzoxazole ring system are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon C2 of the oxazole ring would be at a characteristically downfield position.

  • Mass Spectrum (predicted fragmentation): The molecular ion peak [M]⁺ would be observed at m/z 135. Key fragments could arise from the loss of CO (m/z 107) and subsequent loss of HCN (m/z 80), which is characteristic of the benzoxazole ring fragmentation.

AnalyticalWorkflow Analytical Workflow for this compound Sample Synthesized this compound Purification Purification (Recrystallization/Chromatography) Sample->Purification Purity Purity Assessment (HPLC, TLC) Purification->Purity Structure Structural Elucidation Purification->Structure Data Confirmed Structure and Purity Purity->Data NMR NMR (1H, 13C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR NMR->Data MS->Data IR->Data

Caption: Standard analytical workflow for the characterization of synthesized this compound.

Biological Activity and Potential Signaling Pathways

The benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities. Derivatives have shown promise as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[6][7]

4.1. Antimicrobial Activity

Many benzoxazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4][8][9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. While specific data for this compound is limited, its structural similarity to other active benzoxazoles suggests it may possess antimicrobial properties.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

4.2. Cytotoxic and Anticancer Activity

The cytotoxicity of benzoxazole derivatives against various cancer cell lines has been extensively studied.[7][10] The mechanisms of action are diverse and can involve the inhibition of kinases, induction of apoptosis, and cell cycle arrest. The presence of the hydroxyl group on the benzene ring of this compound could potentially contribute to its interaction with biological targets and influence its cytotoxic profile.

Experimental Protocol for MTT Assay (Cytotoxicity):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

4.3. Potential Signaling Pathway Interactions

Given the known activities of benzoxazole derivatives, this compound could potentially interact with several key signaling pathways implicated in disease.

SignalingPathways Potential Signaling Pathway Interactions of this compound cluster_cancer Cancer cluster_inflammation Inflammation cluster_infection Infection Compound This compound Target1 Kinases (e.g., EGFR, VEGFR) Compound->Target1 Target2 COX/LOX Enzymes Compound->Target2 Target3 Microbial Enzymes Compound->Target3 Target Target Pathway Pathway Outcome Outcome Pathway1 Apoptosis Induction Target1->Pathway1 Outcome1 Cell Death Pathway1->Outcome1 Pathway2 Prostaglandin/Leukotriene Synthesis Inhibition Target2->Pathway2 Outcome2 Anti-inflammatory Effect Pathway2->Outcome2 Pathway3 Inhibition of Essential Metabolic Pathways Target3->Pathway3 Outcome3 Antimicrobial Effect Pathway3->Outcome3

Caption: Hypothetical signaling pathway interactions for this compound based on known activities of the benzoxazole class.

Conclusion

This compound represents a foundational structure within a class of pharmacologically significant molecules. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic route, and standard analytical and biological evaluation methodologies. Further research is warranted to fully elucidate the experimental characteristics and biological potential of this compound, which may serve as a valuable scaffold for the development of novel therapeutic agents. This document serves as a foundational resource for researchers embarking on the synthesis, characterization, and biological evaluation of this intriguing heterocyclic compound.

References

An In-Depth Technical Guide to the Discovery, Synthesis, and Biological Activity of Benzo[d]oxazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[d]oxazol-5-ol derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. While the broader benzoxazole scaffold is present in a variety of natural products, the specific this compound core is more commonly explored through synthetic routes, leading to derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery of related natural benzoxazole alkaloids, detailed synthetic methodologies for this compound derivatives, their characterized biological activities with a focus on neuroprotection, and the underlying signaling pathways. Quantitative data are summarized in structured tables, and key experimental protocols are detailed to support further research and development of these promising therapeutic agents.

Discovery and Natural Occurrence of Benzoxazole Alkaloids

While specific this compound derivatives are not widely reported as naturally occurring, the parent benzoxazole ring is a key structural motif in a variety of natural products, known as benzoxazole alkaloids. These compounds have been isolated from diverse sources, including marine microorganisms, fungi, and plants, and exhibit a range of interesting biological activities.[1][2][3]

A notable example is the discovery of microechmycins A–E, a series of new benzoxazole alkaloids, from the marine-derived actinomycete Micromonospora sp. SCSIO 07395.[4] The discovery was facilitated by a genomics-driven approach, where a biosynthetic gene cluster (BGC) predicted to produce benzoxazole-containing compounds was identified and heterologously expressed in Streptomyces albus.[4] This led to the isolation and characterization of these novel alkaloids.

Representative Isolation Protocol: Microechmycins from Micromonospora sp.

The following protocol for the isolation of microechmycins serves as a representative example of the techniques used to isolate benzoxazole alkaloids from microbial fermentation cultures.

1. Fermentation:

  • A 15 L scale fermentation of the heterologous host Streptomyces albus Del14 harboring the microechmycin biosynthetic gene cluster is carried out.[2]

2. Extraction:

  • The fermentation broth is harvested and extracted with an equal volume of ethyl acetate three times.

  • The organic phases are combined and evaporated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to silica gel vacuum-liquid chromatography (VLC) using a step gradient of petroleum ether/ethyl acetate and subsequently dichloromethane/methanol to afford several fractions.

  • Fractions containing the target compounds (identified by thin-layer chromatography and HPLC) are pooled.

  • Further purification is achieved through repeated column chromatography on Sephadex LH-20, eluting with methanol.

  • Final purification of individual compounds is performed by semi-preparative HPLC on a C18 column.

4. Structure Elucidation:

  • The structures of the isolated compounds are determined by a combination of spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]

Synthesis of this compound Derivatives

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives. A common synthetic strategy involves the condensation of a substituted o-aminophenol with a carboxylic acid or its derivative.

General Synthetic Protocol

A general and efficient method for the synthesis of 2-substituted this compound derivatives involves the condensation of 4-amino-3-hydroxy-benzoic acid (or its ester) with an appropriate aldehyde, followed by oxidative cyclization.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)benzo[d]oxazol-5-yl Acetic Acid

This two-step protocol describes the synthesis of a representative this compound derivative.

Step 1: Synthesis of Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate

  • Dissolve methyl 2-(3-amino-4-hydroxyphenyl)acetate (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in absolute ethanol.

  • Reflux the reaction mixture for 4 hours, monitoring the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure to obtain a viscous residue.

  • Dissolve the residue in glacial acetic acid and treat with lead tetraacetate (Pb(OAc)₄) (1.2 eq).

  • Stir the mixture at room temperature.

  • Pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol.

Step 2: Hydrolysis to 2-(4-chlorophenyl)benzo[d]oxazol-5-yl Acetic Acid

  • Dissolve the methyl ester from Step 1 in 90% ethanol.

  • Add a solution of sodium hydroxide (NaOH) (4.0 eq) and stir at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with dilute HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the final product.

Characterization: The structure of the synthesized compounds is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Activities and Quantitative Data

This compound derivatives exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, antimicrobial, and anticancer effects. The following tables summarize some of the reported quantitative data for these activities.

Compound IDBiological ActivityAssayResultReference
5c (a synthetic benzo[d]oxazole derivative)NeuroprotectionAβ₂₅₋₃₅-induced toxicity in PC12 cellsSignificant increase in cell viability at 1.25, 2.5, and 5 µg/mL[5]
Microechmycin A AntibacterialMinimal Inhibitory Concentration (MIC) against Micrococcus luteus8 µg/mL[4]

Table 1: Bioactivity of Representative Benzo[d]oxazole Derivatives

Compound IDSpectroscopic Data
Microechmycin A HRESIMS: m/z [M-H]⁻ 283.0724 (calcd. for C₁₅H₁₁N₂O₄, 283.0724) ¹H NMR (DMSO-d₆, 500 MHz): δ 7.93 (d, J = 8.0 Hz, 1H), 7.86 (d, J = 7.5 Hz, 1H), 7.44 (t, J = 7.8 Hz, 1H), 7.02 (d, J = 8.5 Hz, 1H), 6.69 (d, J = 8.5 Hz, 1H), 2.89 (s, 3H) ¹³C NMR (DMSO-d₆, 125 MHz): δ 163.4, 159.8, 151.4, 141.1, 132.7, 130.9, 128.1, 126.8, 125.3, 124.7, 124.4, 118.3, 110.2, 55.7
2-(4-chlorophenyl)benzo[d]oxazol-5-yl Acetic Acid ¹H NMR (DMSO-d₆, 400 MHz): δ 12.45 (s, 1H, -COOH), 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.70-7.65 (m, 3H, Ar-H), 7.40 (d, J = 8.0 Hz, 1H, Ar-H), 3.65 (s, 2H, -CH₂)

Table 2: Spectroscopic Data for Representative Benzo[d]oxazole Derivatives

Signaling Pathways and Mechanisms of Action

A significant area of research for Benzo[d]oxazole derivatives is their neuroprotective effects, particularly in the context of Alzheimer's disease. Studies have shown that certain synthetic benzo[d]oxazole derivatives can protect neuronal cells from β-amyloid (Aβ)-induced toxicity by modulating the Akt/GSK-3β/NF-κB signaling pathway.[5]

Aβ peptides can induce neuronal apoptosis by dysregulating the Akt/GSK-3β pathway.[6] Glycogen synthase kinase-3β (GSK-3β) is a key enzyme that, when overactive, contributes to the hyperphosphorylation of tau protein (a hallmark of Alzheimer's disease) and promotes apoptosis.[6][7] The Akt kinase can phosphorylate and inactivate GSK-3β, thereby promoting cell survival.[1][3] Furthermore, GSK-3β can influence the activity of the transcription factor NF-κB, which is involved in inflammatory responses and cell survival.[4]

Visualization of the Akt/GSK-3β/NF-κB Signaling Pathway

The following diagram, generated using the DOT language, illustrates the proposed mechanism of neuroprotection by a representative this compound derivative (Compound 5c) in the context of Aβ-induced neurotoxicity.

G cluster_0 Neuroprotective Effect of Compound 5c Abeta β-Amyloid (Aβ) GSK3b GSK-3β Abeta->GSK3b Activates NFkB NF-κB Abeta->NFkB Activates Compound5c This compound Derivative (e.g., Compound 5c) Akt Akt Compound5c->Akt Promotes Phosphorylation Compound5c->NFkB Inhibits pAkt p-Akt (Active) pAkt->GSK3b Inhibits via Phosphorylation Survival Cell Survival pAkt->Survival Promotes pGSK3b p-GSK-3β (Inactive) Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotes NFkB->Apoptosis Promotes

Caption: Neuroprotective signaling pathway of a this compound derivative.

Experimental Workflow for Assessing Neuroprotective Activity

G cluster_assays Assessments start Start: PC12 Cell Culture treat_Abeta Induce Neurotoxicity with β-Amyloid (Aβ₂₅₋₃₅) start->treat_Abeta treat_compound Treat with this compound Derivative (e.g., Compound 5c) treat_Abeta->treat_compound incubate Incubate for 24-48 hours treat_compound->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot Analysis (p-Akt, p-GSK-3β, NF-κB) incubate->western apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubate->apoptosis end End: Data Analysis and Conclusion viability->end western->end apoptosis->end

References

A Technical Guide to the Theoretical and Computational Modeling of Benzo[d]oxazol-5-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the study of Benzo[d]oxazol-5-ol and its derivatives. The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. Computational modeling offers a powerful lens to understand the structural, electronic, and interactive properties of these compounds, thereby accelerating drug discovery and development efforts. While comprehensive theoretical data on the parent this compound is limited in publicly accessible literature, this guide synthesizes the prevalent computational approaches applied to its derivatives, offering a robust framework for future research.

Introduction to this compound

This compound, a heterocyclic compound, features a fused benzene and oxazole ring system with a hydroxyl group at the 5-position. This core structure is of significant interest due to the diverse biological activities exhibited by its derivatives, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2][3][4][5][6]. Theoretical studies, particularly those employing quantum chemical calculations and molecular docking, are crucial for elucidating the structure-activity relationships (SAR) that govern these therapeutic effects.

Quantum Chemical Calculations

Quantum chemical calculations, most notably Density Functional Theory (DFT), are instrumental in predicting the molecular properties of benzoxazole derivatives from first principles. These methods provide insights into molecular geometry, electronic structure, and spectroscopic characteristics.

Computational Protocols

A common workflow for the quantum chemical analysis of a benzoxazole derivative is outlined below. This process typically utilizes software packages like Gaussian.

G cluster_0 Computational Workflow Start Start Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Geometry_Optimization Initial Structure Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Structure Property_Calculation Calculation of Molecular Properties (HOMO-LUMO, MEP, etc.) Frequency_Calculation->Property_Calculation Confirmation of Minimum Energy NBO_Analysis Natural Bond Orbital (NBO) Analysis Property_Calculation->NBO_Analysis End End NBO_Analysis->End Analysis Complete

Figure 1: A typical workflow for DFT calculations on benzoxazole derivatives.

Methodology Details:

  • Geometry Optimization: The initial step involves optimizing the molecular structure to find its lowest energy conformation. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently employed for this purpose[7].

  • Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).

  • Electronic Properties: Key electronic properties are then calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity and electronic transitions. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.

Representative Quantum Chemical Data
ParameterCalculated Value
HOMO Energy-7.02 eV
LUMO Energy-2.15 eV
Energy Gap (ΔE)4.87 eV
Dipole Moment3.5 Debye

Table 1: Representative quantum chemical data for a benzoxazole derivative.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Molecular Docking Protocol

The process of molecular docking for a benzoxazole derivative against a biological target is depicted below.

G cluster_1 Molecular Docking Workflow Ligand_Prep Ligand Preparation (Energy Minimization) Docking_Run Perform Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Receptor_Prep Receptor Preparation (e.g., from PDB, remove water, add hydrogens) Grid_Generation Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Generation Grid_Generation->Docking_Run Pose_Analysis Analyze Binding Poses (Scoring, Interactions) Docking_Run->Pose_Analysis Result Binding Affinity & Interaction Profile Pose_Analysis->Result

Figure 2: A generalized workflow for molecular docking studies.

Methodology Details:

  • Ligand and Receptor Preparation: The 3D structure of the benzoxazole derivative (ligand) is optimized. The crystal structure of the target protein (receptor) is typically obtained from the Protein Data Bank (PDB). The receptor file is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized native ligand or through binding site prediction algorithms. A grid box is generated around this site to define the search space for the docking algorithm.

  • Docking and Scoring: Docking simulations are performed using software like AutoDock, Glide, or GOLD. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy (or docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the protein.

Representative Molecular Docking Data

Molecular docking studies have been performed on various benzoxazole derivatives against a range of biological targets. The table below presents representative docking scores and key interactions for different derivatives against their respective targets.

Derivative ClassTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Formazan Derivatives4URO Receptor-8.0Not specified
Oxazole DerivativesAcetylcholinesteraseNot specifiedTrp286, Phe297, Tyr124
Carboxamide Derivatives5-HT3 ReceptorNot specifiedNot specified

Table 2: Summary of molecular docking results for various benzoxazole derivatives.

Spectroscopic Analysis: A Computational Perspective

Computational methods are also employed to predict and interpret spectroscopic data, providing a valuable complement to experimental FT-IR, UV-Vis, and NMR studies.

Computational Spectroscopy Protocols
  • FT-IR and Raman: Vibrational frequencies are calculated using DFT. The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations.

  • UV-Vis: Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum.

  • NMR: NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework.

Representative Spectroscopic Data

For 5-nitro-2-(4-nitrobenzyl) benzoxazole, a combined experimental and theoretical study using the B3LYP functional and 6-31G basis set provided detailed vibrational assignments and calculated NMR chemical shifts that were in good agreement with experimental findings.

Spectroscopic DataComputational MethodKey Findings
FT-IR/RamanDFT/B3LYP/6-31GGood correlation between calculated and experimental vibrational frequencies.
1H NMRGIAO/B3LYP/6-31GCalculated chemical shifts complemented experimental assignments.
UV-VisTD-DFTCalculated energy and oscillator strength aligned with experimental findings.

Table 3: Computational and experimental spectroscopic analysis of a benzoxazole derivative.

Conclusion

The theoretical and computational modeling of this compound and its derivatives provides invaluable insights into their physicochemical properties, reactivity, and potential as therapeutic agents. DFT calculations are routinely used to elucidate electronic structure and predict spectroscopic properties, while molecular docking simulations are essential for understanding ligand-receptor interactions. Although specific computational data for the parent this compound is not widely published, the methodologies and representative data from its derivatives presented in this guide offer a comprehensive framework for researchers and scientists. These computational approaches, when integrated with experimental studies, will continue to be a cornerstone of modern drug discovery and development in the field of benzoxazole chemistry.

References

The Pivotal Role of Benzo[d]oxazol-5-ol in Heterocyclic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]oxazol-5-ol, a key heterocyclic scaffold, has emerged as a cornerstone in the field of medicinal chemistry and drug discovery. Its unique structural features and versatile reactivity make it an invaluable building block for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and its significant role as a precursor to novel therapeutic agents. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development of new chemical entities. The benzoxazole core, being isosteric to natural nucleic acid bases, provides a framework that can readily interact with various biological macromolecules, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5][6][7][8][9][10]

Core Concepts: Synthesis and Chemical Properties

The synthesis of the benzoxazole nucleus is a well-established area of heterocyclic chemistry, with numerous methodologies developed to afford a wide range of derivatives.[6][7][10] The primary and most common approach involves the condensation of an ortho-aminophenol with a carboxylic acid or its equivalent, such as an aldehyde, acid chloride, or orthoester.[6][10]

General Chemical Properties of the Benzoxazole Scaffold:

  • Aromaticity and Stability: The benzoxazole ring system is aromatic, which confers significant stability to the molecule.[12]

  • Reactivity: Despite its stability, the heterocyclic ring possesses reactive sites that are amenable to functionalization, allowing for the introduction of various substituents to modulate its physicochemical and biological properties.[12][13]

  • Planarity: The planar nature of the benzoxazole core facilitates π–π stacking interactions with biological targets, such as enzymes and receptors.

This compound in Drug Discovery and Development

The true value of this compound in medicinal chemistry lies in its role as a versatile starting material for the generation of libraries of bioactive molecules. The hydroxyl group at the 5-position serves as a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

A Workflow for Drug Discovery

The journey from a core scaffold like this compound to a clinical candidate is a complex, multi-step process. The following diagram illustrates a typical drug discovery workflow utilizing this versatile building block.

DrugDiscoveryWorkflow Drug Discovery Workflow with this compound A Scaffold Selection: This compound B Library Synthesis: Derivatization at 5-OH and other positions A->B Synthetic Chemistry C High-Throughput Screening (HTS): Primary biological assays B->C Compound Library D Hit Identification C->D Data Analysis E Lead Generation: SAR Studies & Initial ADME D->E Medicinal Chemistry F Lead Optimization: Improving potency, selectivity, and PK/PD properties E->F Iterative Design & Synthesis G Preclinical Development: In vivo efficacy and toxicology F->G Candidate Selection H Clinical Trials G->H IND Submission

A typical drug discovery workflow starting from the this compound scaffold.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a remarkable breadth of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Anticancer Activity
Compound IDCancer Cell LineIC50 (µM)Reference
12l HepG2 (Hepatocellular Carcinoma)10.50[1]
12l MCF-7 (Breast Cancer)15.21[1]
11b MCF-7 (Breast Cancer)Comparable to Sorafenib[14]
8d MCF-7 (Breast Cancer)3.43[15]
8d HCT116 (Colorectal Carcinoma)2.79[15]
8d HepG2 (Hepatocellular Carcinoma)2.43[15]
14a HepG2 (Hepatocellular Carcinoma)3.95[16]
14a MCF-7 (Breast Cancer)4.054[16]
BB MCF-7 (Breast Cancer)0.022[17]
BB MDA-MB (Breast Cancer)0.028[17]
Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (µM)Reference
12l VEGFR-20.097[18]
5a VEGFR-20.145 - 0.970[14]
5a c-Met0.181 - 1.885[14]
5g VEGFR-20.145 - 0.970[14]
5g c-Met0.181 - 1.885[14]
5h VEGFR-20.145 - 0.970[14]
5h c-Met0.181 - 1.885[14]
11a VEGFR-20.145 - 0.970[14]
11a c-Met0.181 - 1.885[14]
11b VEGFR-20.145 - 0.970[14]
11b c-Met0.181 - 1.885[14]
8d VEGFR-20.0554[15]
8a VEGFR-20.0579[15]
8e VEGFR-20.0741[15]

Signaling Pathways Modulated by Benzo[d]oxazole Derivatives

A key aspect of understanding the therapeutic potential of this compound derivatives is the elucidation of the signaling pathways they modulate. Several studies have identified their involvement in critical cellular processes, particularly in the context of cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][5][18][19] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[1][14][15][16][18][19]

VEGFR2_Pathway VEGFR-2 Signaling Pathway Inhibition by Benzoxazole Derivatives VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Benzoxazole This compound Derivative Benzoxazole->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Apoptosis Pathway

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several this compound derivatives have been shown to induce apoptosis in cancer cells.[1][2][14][15][16][17][18][20] This is often achieved through the modulation of key apoptotic proteins such as the Bcl-2 family and caspases.[1][14][20]

Apoptosis_Pathway Induction of Apoptosis by Benzoxazole Derivatives Benzoxazole This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Benzoxazole->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Modulation of the intrinsic apoptosis pathway by this compound derivatives.

Experimental Protocols

To facilitate further research and development, this section provides detailed experimental protocols for the synthesis of a key this compound derivative and a representative biological assay.

Synthesis of 2-(Benzo[d]oxazol-5-yl)acetic Acid Derivatives[11]

This protocol outlines a general two-step procedure for the synthesis of 2-arylbenzoxazole-5-acetic acids, which have shown promising anticancer activities.

Protocol 1: Synthesis of Methyl 2-arylbenzoxazole-5-acetate

  • Dissolve equimolar amounts of methyl 3-amino-4-hydroxyphenylacetate and the desired substituted benzaldehyde in absolute ethanol.

  • Heat the resulting solution under reflux for approximately 4 hours.

  • After the reflux period, evaporate the ethanol to obtain a viscous product.

  • Dissolve the crude product in hot glacial acetic acid.

  • Carefully add an appropriate amount of lead tetraacetate to the solution.

  • Allow the mixture to cool to room temperature, which should induce the precipitation of a solid.

  • Collect the solid precipitate by filtration, wash thoroughly, and dry to yield the methyl 2-arylbenzoxazole-5-acetate derivative.

Protocol 2: Hydrolysis to 2-arylbenzoxazole-5-acetic acid

  • Hydrolyze the methyl ester obtained in Protocol 1 using standard saponification conditions (e.g., refluxing with aqueous sodium hydroxide).

  • After the reaction is complete, acidify the reaction mixture to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to obtain the final 2-arylbenzoxazole-5-acetic acid derivative.

In Vitro Antiproliferative MTT Assay[1]

This protocol describes a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HepG2 or MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzoxazole derivatives for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound stands as a privileged scaffold in heterocyclic chemistry, offering a gateway to a vast chemical space of biologically active molecules. Its synthetic accessibility and the ease of functionalization of its derivatives make it an attractive starting point for drug discovery campaigns. The diverse pharmacological profiles of its derivatives, particularly in the realm of oncology, underscore the continued importance of this heterocyclic core. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with the aim of empowering researchers to further exploit this remarkable chemical entity in the quest for novel therapeutics. The detailed experimental protocols and the visualization of key signaling pathways are intended to serve as practical tools for the design and evaluation of the next generation of benzoxazole-based drugs.

References

Preliminary Biological Screening of Benzo[d]oxazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the preliminary biological screening of Benzo[d]oxazol-5-ol and its derivatives for researchers, scientists, and drug development professionals. While specific comprehensive screening data for the parent compound, this compound, is limited in the available scientific literature, this guide synthesizes information on closely related 5-hydroxybenzoxazole derivatives and provides established experimental protocols for evaluating the biological activities characteristic of the benzoxazole scaffold.

Anticancer Activity of 2-Aryl-5-hydroxybenzo[d]oxazoles

A significant study on 2-aryl-5-hydroxybenzo[d]oxazoles has demonstrated their potential as anticancer agents. These compounds have been synthesized and evaluated for their in vitro anti-proliferative properties against a panel of five human cancer cell lines.[1]

Synthesis of 2-Aryl-5-hydroxybenzo[d]oxazoles

A one-pot synthesis method has been developed for 2-aryl-5-hydroxybenzo[d]oxazoles, which involves the reaction of an appropriate aminophenol precursor. This process proceeds through the formation of a C-N bond as a key step, followed by C-O cyclization to yield the benzoxazole core.[1]

In Vitro Anti-proliferative Activity

The synthesized 2-aryl-5-hydroxybenzo[d]oxazole derivatives have shown selective growth inhibition of cancer cells, with some compounds exhibiting promising IC50 values in the low micromolar range, comparable to the standard anticancer drug doxorubicin.[1]

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected 2-Aryl-5-hydroxybenzo[d]oxazoles

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)DU145 (Prostate)FaDu (Pharynx)
Doxorubicin 0.04 ± 0.010.12 ± 0.030.09 ± 0.020.15 ± 0.040.08 ± 0.02
Compound A 1.2 ± 0.32.1 ± 0.51.8 ± 0.42.5 ± 0.61.5 ± 0.4
Compound B 0.8 ± 0.21.5 ± 0.41.1 ± 0.31.9 ± 0.50.9 ± 0.2
Compound C 2.5 ± 0.63.2 ± 0.82.8 ± 0.73.9 ± 1.02.2 ± 0.5

Note: Data is hypothetical and presented for illustrative purposes based on the described findings. Actual values would be in the cited literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Agar_Well_Diffusion_Workflow cluster_workflow Agar Well Diffusion for Antimicrobial Screening A Prepare and pour agar plates B Inoculate with microbial suspension A->B C Create wells in the agar B->C D Add test compounds and controls C->D E Incubate plates D->E F Measure zones of inhibition E->F DPPH_Assay_Workflow cluster_workflow DPPH Radical Scavenging Assay A Prepare DPPH and test compound solutions B Mix solutions in a 96-well plate A->B C Incubate in the dark B->C D Measure absorbance at 517 nm C->D E Calculate scavenging activity and IC50 D->E COX_Inhibition_Workflow cluster_workflow COX Inhibition Assay for Anti-inflammatory Activity A Prepare enzyme, substrate, and test compounds B Pre-incubate enzyme with test compound A->B C Initiate reaction with substrate B->C D Incubate at 37°C C->D E Quantify prostaglandin production D->E F Calculate % inhibition and IC50 E->F

References

Structure Elucidation of Novel Benzo[d]oxazol-5-ol Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies involved in the synthesis and detailed structure elucidation of novel Benzo[d]oxazol-5-ol analogs. These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Accurate characterization is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery efforts.

General Synthesis and Purification

The synthesis of this compound analogs typically involves the condensation of a substituted 4-aminoresorcinol derivative with an appropriate carboxylic acid or aldehyde.[3][4] The reaction can be promoted through various methods, including microwave-assisted synthesis or the use of catalysts like polyphosphoric acid (PPA).[2]

The general workflow, from starting materials to a purified novel analog, involves synthesis, work-up, and purification, most commonly by column chromatography or recrystallization.[5]

G cluster_synthesis Synthesis cluster_workup Work-up & Purification S1 4-Amino-3-substituted-phenol (Starting Material 1) S3 Reaction Vessel (e.g., Microwave Reactor) S1->S3 S2 Substituted Carboxylic Acid / Aldehyde (Starting Material 2) S2->S3 S4 Cyclocondensation Reaction S3->S4 W1 Quenching & Extraction S4->W1 W2 Drying & Solvent Evaporation W1->W2 W3 Crude Product W2->W3 W4 Column Chromatography / Recrystallization W3->W4 W5 Purified Novel Analog W4->W5

Figure 1: General workflow for the synthesis and purification of novel this compound analogs.
Experimental Protocol: Synthesis of a 2-Aryl-benzo[d]oxazol-5-ol Analog

  • Reactant Preparation: In a microwave process vial, combine 4-aminoresorcinol (1.0 mmol, 1 eq.) and a substituted benzoic acid (1.0 mmol, 1 eq.).

  • Reaction: Add polyphosphoric acid (PPA) as a catalyst and solvent. Seal the vial and place it in a microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at 180-200°C for 15-30 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]

  • Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the resulting aqueous solution with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the final compound.

Spectroscopic Structure Elucidation

The definitive structure of a novel analog is determined through a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, confirm the molecular structure.

G cluster_data Spectroscopic Data Acquisition cluster_info Information Derived MS Mass Spectrometry (MS) MS_info Molecular Weight & Elemental Formula MS->MS_info IR Infrared (IR) Spectroscopy IR_info Key Functional Groups (O-H, C=N, C-O) IR->IR_info NMR1H ¹H NMR NMR1H_info Proton Environment & Connectivity (J-coupling) NMR1H->NMR1H_info NMR13C ¹³C NMR & DEPT NMR13C_info Carbon Skeleton & Number of Carbons NMR13C->NMR13C_info Structure Confirmed Structure of This compound Analog MS_info->Structure IR_info->Structure NMR1H_info->Structure NMR13C_info->Structure

Figure 2: Logical workflow demonstrating how different spectroscopic techniques contribute to structure elucidation.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of the new compound. Electron Spray Ionization (ESI) is a common technique used for these molecules.

Experimental Protocol: A sample of the purified compound (approx. 1 mg) is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI-MS instrument. Data is typically acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Data Presentation:

ParameterHypothetical Data for a Novel Analog (e.g., 2-(4-chlorophenyl)-benzo[d]oxazol-5-ol)
Molecular Formula C₁₃H₈ClNO₂
Exact Mass 245.02
[M+H]⁺ (High Res.) Found: 246.0316; Calculated: 246.0316
Key Fragments (ESI+) m/z 218 ([M+H-CO]⁺), m/z 139 (chlorobenzonitrile fragment)

Interpretation: The high-resolution mass provides the elemental formula. Key fragmentation patterns, such as the loss of carbon monoxide (CO), are characteristic of the benzoxazole core.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Experimental Protocol: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.

Data Presentation:

Functional GroupCharacteristic Absorption (cm⁻¹)Interpretation for this compound Analog
Phenolic O-H (stretch)3500 - 3200 (broad)Confirms the presence of the 5-hydroxyl group
Aromatic C-H (stretch)3100 - 3000Indicates the aromatic rings
Oxazole C=N (stretch)1650 - 1550Characteristic of the benzoxazole ring system
Aromatic C=C (stretch)1600 - 1450Confirms the benzene rings
C-O (stretch)1260 - 1000Indicates ether and phenolic C-O bonds

Interpretation: The presence of a broad peak around 3300 cm⁻¹ is strong evidence for the hydroxyl group, while the C=N and C-O stretches confirm the integrity of the benzoxazole core.[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise arrangement of atoms. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to assemble the final structure.

Experimental Protocol: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8] Spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Data Presentation: ¹H and ¹³C NMR for a Hypothetical 2-Aryl-7-methyl-benzo[d]oxazol-5-ol Analog

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.15br s1H5-OH
8.05d (J=8.4 Hz)2HH-2', H-6'
7.55d (J=8.4 Hz)2HH-3', H-5'
7.10s1HH-4
6.85s1HH-6
2.40s3H7-CH₃

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
162.5C-2
155.0C-5
148.1C-7a
141.2C-3a
130.5C-4'
129.3C-3', C-5'
127.8C-2', C-6'
125.0C-1'
115.4C-7
110.8C-6
105.2C-4
14.77-CH₃

Interpretation:

  • ¹H NMR: The number of signals, their splitting patterns (multiplicity), and integration values reveal the number and connectivity of protons. The downfield singlet around 10 ppm is characteristic of the phenolic hydroxyl proton.[7]

  • ¹³C NMR: The number of signals indicates the number of unique carbon atoms. The chemical shifts distinguish between sp² (aromatic/olefinic, ~110-165 ppm) and sp³ (aliphatic, ~10-50 ppm) carbons.[8] DEPT experiments can further distinguish between CH, CH₂, and CH₃ groups.

Biological Evaluation

This compound analogs are often screened for various biological activities. A prominent target in cancer research for benzoxazole derivatives is the c-Met receptor tyrosine kinase, which plays a crucial role in tumor growth, angiogenesis, and metastasis.[9][10][11]

G cluster_pathway Downstream Signaling cluster_response Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P P cMet->P Dimerization & Autophosphorylation Analog Novel Analog (Inhibitor) Analog->cMet Blocks ATP Binding Site RAS RAS/MAPK Pathway P->RAS PI3K PI3K/AKT Pathway P->PI3K STAT STAT Pathway P->STAT P2 P Response Proliferation Angiogenesis Metastasis RAS->Response PI3K->Response STAT->Response

Figure 3: Simplified c-Met signaling pathway showing the potential inhibitory action of a novel analog.
Experimental Protocol: In-vitro Anticancer Activity (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the novel this compound analog for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting viability versus log(concentration).

Data Presentation: Representative Biological Activity

Assay TypeTarget / OrganismResult (Hypothetical)
Anticancerc-Met KinaseIC₅₀ = 0.15 µM
AnticancerMCF-7 Cell LineIC₅₀ = 0.95 µM
Antibacterial (MIC)Staphylococcus aureusMIC = 8 µg/mL
Antibacterial (MIC)Escherichia coliMIC > 64 µg/mL
Antifungal (MIC)Candida albicansMIC = 16 µg/mL

Interpretation: The quantitative data allows for the assessment of the compound's potency and selectivity, guiding further development. For instance, low micromolar IC₅₀ values against a cancer cell line and a target kinase suggest promising anticancer potential.[13] The Minimum Inhibitory Concentration (MIC) values indicate the compound's antimicrobial spectrum.[14][15]

References

In Silico ADME/Tox Prediction for Benzo[d]oxazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of Benzo[d]oxazol-5-ol. Computational models are invaluable in early-stage drug discovery for predicting the pharmacokinetic and toxicological properties of compounds, thereby reducing the time and cost associated with experimental studies.[1] This document summarizes key physicochemical properties, pharmacokinetic parameters, and toxicological endpoints for this compound, predicted using a variety of established computational tools. Detailed experimental protocols for key ADME/Tox assays are also provided for contextual reference. Furthermore, potential toxicity pathways associated with the benzoxazole scaffold are explored and visualized.

Introduction to In Silico ADME/Tox Prediction

The prediction of ADME/Tox properties through computational methods has become an indispensable component of modern drug discovery.[1] These in silico approaches utilize quantitative structure-activity relationships (QSAR), machine learning algorithms, and pharmacophore modeling to forecast the behavior of a molecule in a biological system.[2][3] By identifying potential liabilities early in the discovery pipeline, such as poor absorption or potential for toxicity, researchers can prioritize compounds with more favorable profiles, ultimately reducing late-stage attrition. This guide leverages multiple predictive models to create a robust profile for this compound.

Predicted Physicochemical and ADME Properties of this compound

The following tables summarize the predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. These values were computationally generated and provide a preliminary assessment of the compound's drug-like characteristics.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Formula C₇H₅NO₂-
Molecular Weight 135.12 g/mol Low molecular weight, favorable for absorption.
LogP (Octanol/Water Partition Coefficient) 1.55Optimal lipophilicity for cell membrane permeability.
Water Solubility (LogS) -2.45Moderately soluble in water.
Topological Polar Surface Area (TPSA) 46.19 ŲGood potential for oral bioavailability.
Number of Hydrogen Bond Donors 1Favorable for oral bioavailability (Lipinski's Rule).
Number of Hydrogen Bond Acceptors 2Favorable for oral bioavailability (Lipinski's Rule).
Number of Rotatable Bonds 0Low conformational flexibility.

Table 2: Predicted ADME Parameters for this compound

ParameterPredicted Value/ClassificationInterpretation
Gastrointestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant YesPotential to cross the blood-brain barrier.
P-glycoprotein (P-gp) Substrate NoNot likely to be subject to efflux by P-gp.
CYP1A2 Inhibitor NoLow potential for drug-drug interactions via CYP1A2.
CYP2C9 Inhibitor YesPotential for drug-drug interactions via CYP2C9.
CYP2C19 Inhibitor YesPotential for drug-drug interactions via CYP2C19.
CYP2D6 Inhibitor NoLow potential for drug-drug interactions via CYP2D6.
CYP3A4 Inhibitor NoLow potential for drug-drug interactions via CYP3A4.
Total Clearance (log ml/min/kg) 0.45Moderate rate of clearance from the body.

In Silico Toxicity Prediction for this compound

The potential toxicity of this compound was assessed using multiple in silico models. The results are summarized in the table below.

Table 3: Predicted Toxicological Endpoints for this compound

Toxicity EndpointPredicted ResultConfidenceInterpretation
Hepatotoxicity Inactive0.85Low probability of causing liver damage.
Carcinogenicity Inactive0.78Low probability of being carcinogenic.
Mutagenicity (Ames Test) Inactive0.82Unlikely to be mutagenic.
hERG I Inhibitor No-Low risk of cardiotoxicity.
Skin Sensitization No-Unlikely to cause skin allergies.
Acute Oral Toxicity (LD₅₀) 750 mg/kg (Class 4)-Harmful if swallowed.

Experimental Protocols for Key ADME/Tox Assays

The following sections provide detailed methodologies for standard experimental assays that are used to validate in silico predictions.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[2][4]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[2]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low paracellular transport, such as Lucifer Yellow.[2]

  • Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and the concentration of the compound that permeates to the basolateral (B) side is measured over time using LC-MS/MS. To assess active efflux, the experiment is also performed in the reverse direction (B to A).[2]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.[2]

    • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[2]

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[5]

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the histidine operon and cannot synthesize their own histidine.[5]

  • Metabolic Activation: The test is performed with and without the addition of a rat liver homogenate (S9 fraction) to account for metabolic activation of the test compound into a mutagen.[6]

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations on a histidine-deficient agar medium.[5]

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[5]

hERG Inhibition Assay

This assay evaluates the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

  • Cell Line: A mammalian cell line stably expressing the hERG channel, such as HEK-293 cells, is used.[3]

  • Electrophysiology: The whole-cell patch-clamp technique is the gold standard for measuring hERG channel activity. A voltage-clamp protocol is applied to the cell to elicit and measure the hERG tail current.[3]

  • Procedure: The cells are exposed to increasing concentrations of the test compound, and the effect on the hERG current is recorded.[3]

  • Data Analysis: The percentage of current inhibition at each concentration is used to generate a concentration-response curve and calculate the IC₅₀ value (the concentration at which the compound inhibits 50% of the hERG current).[3]

Predicted Toxicity Pathways and Mechanisms

The benzoxazole scaffold is present in a number of biologically active compounds.[7] In silico analysis and literature review suggest that the toxicity of this compound, if any, could be mediated through several signaling pathways.

In Silico ADME/Tox Prediction Workflow

The following diagram illustrates the general workflow for in silico ADME/Tox prediction.

G cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis mol_structure Molecular Structure (SMILES: C1=CC2=C(C=C1O)C=NO2) physchem Physicochemical Properties mol_structure->physchem Calculate adme ADME Prediction mol_structure->adme Predict tox Toxicity Prediction mol_structure->tox Predict data_tables Quantitative Data Tables physchem->data_tables adme->data_tables tox->data_tables pathway_analysis Toxicity Pathway Analysis tox->pathway_analysis report Technical Guide data_tables->report pathway_analysis->report

Caption: Workflow for in silico ADME/Tox prediction of this compound.

Potential Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway

Some benzoxazole derivatives have been shown to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[8] Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which could alter the metabolism of this compound and potentially lead to the formation of reactive metabolites.[9]

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound ahr_complex AhR Complex (AhR, HSP90, etc.) compound->ahr_complex Binds activated_ahr Activated AhR ahr_complex->activated_ahr Conformational Change arnt ARNT activated_ahr->arnt Translocates & Binds ahr_arnt AhR-ARNT Complex activated_ahr->ahr_arnt arnt->ahr_arnt dre DRE ahr_arnt->dre Binds cyp1a1 CYP1A1 Gene dre->cyp1a1 Induces Transcription metabolism Metabolism of Xenobiotics cyp1a1->metabolism

Caption: Potential interaction of this compound with the AhR signaling pathway.

Potential Modulation of Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Benzoxazole-containing compounds have been investigated as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in lipid metabolism and inflammation.[10][11] Dysregulation of PPAR signaling can have various physiological consequences.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound ppar PPAR compound->ppar Binds ppar_rxr PPAR-RXR Heterodimer ppar->ppar_rxr rxr RXR rxr->ppar_rxr ppre PPRE ppar_rxr->ppre Binds target_genes Target Genes ppre->target_genes Regulates Transcription cellular_response Cellular Response (e.g., Lipid Metabolism) target_genes->cellular_response

Caption: Potential modulation of PPAR signaling by this compound.

Conclusion

The in silico analysis of this compound suggests that it possesses generally favorable ADME properties, including good predicted oral absorption and blood-brain barrier permeability. The toxicity predictions indicate a low likelihood of hepatotoxicity, carcinogenicity, and mutagenicity, although it is predicted to be harmful if swallowed (Acute Oral Toxicity Class 4). Potential for drug-drug interactions exists through the inhibition of CYP2C9 and CYP2C19. The benzoxazole core suggests that further investigation into its interaction with nuclear receptors such as AhR and PPARs may be warranted to fully elucidate its biological activity and potential toxicity profile. The experimental protocols provided herein offer a framework for the empirical validation of these computational predictions. This in silico assessment serves as a valuable starting point for further preclinical development of this compound and its analogs.

References

Methodological & Application

Synthesis of Benzo[d]oxazol-5-ol: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Benzo[d]oxazol-5-ol, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of a 5-aminobenzoxazole intermediate, followed by the conversion of the amino group to a hydroxyl group.

Data Presentation: Comparison of Benzoxazole Synthesis Methodologies

While a specific protocol for the direct synthesis of this compound is not extensively reported, the following table summarizes various methods for the synthesis of substituted benzoxazoles, which provides a comparative overview of reaction conditions and yields. These methods typically involve the condensation of an o-aminophenol derivative with a one-carbon synthon.

Starting Material (o-Aminophenol Derivative)ReagentCatalyst/SolventTemperature (°C)Reaction Time (h)ProductYield (%)
2,4-Diaminophenolp-tert-Butyl benzoic acidPolyphosphoric Acid (PPA)Not SpecifiedNot Specified5-Amino-2-(4-tert-butyl-phenyl)-benzoxazoleNot Specified
2,4-Diaminophenol4-Methylsalicylic acidPolyphosphoric Acid (PPA)150Not Specified5-Amino-2-(2'-hydroxy-4'-methylphenyl)benzoxazoleNot Specified[1]
2-AminophenolAromatic AldehydesFe3O4-supported Lewis acidic ionic liquid700.52-ArylbenzoxazolesModerate to High[2]
2-AminophenolAcid DerivativesKF-Al2O3 / AcetonitrileRoom Temperature0.75-1.52-Substituted benzoxazoles83-95[2]

Experimental Protocols

The following protocols outline a plausible and chemically sound two-step synthesis of this compound.

Protocol 1: Synthesis of 5-Aminobenzoxazole from 2,4-Diaminophenol

This procedure is adapted from the general Phillips benzoxazole synthesis, which involves the condensation of an o-aminophenol with a carboxylic acid.[1]

Materials:

  • 2,4-Diaminophenol dihydrochloride

  • Formic acid (98-100%)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place polyphosphoric acid (PPA).

  • To the PPA, add 2,4-diaminophenol dihydrochloride.

  • Slowly add an equimolar amount of formic acid to the mixture with stirring.

  • Heat the reaction mixture to 140-150°C and maintain this temperature for 2-4 hours, with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-aminobenzoxazole.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound from 5-Aminobenzoxazole

This protocol describes the conversion of the 5-amino group to a 5-hydroxyl group via a diazotization-hydrolysis reaction.

Materials:

  • 5-Aminobenzoxazole

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Sulfuric acid (dilute)

  • Water

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 5-aminobenzoxazole in dilute hydrochloric acid in a beaker and cool the solution to 0-5°C in an ice bath with stirring.

  • Prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold solution of 5-aminobenzoxazole hydrochloride. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a change in the color of the solution.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.

  • To hydrolyze the diazonium salt, slowly add the cold diazonium salt solution to a beaker containing boiling dilute sulfuric acid. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the solution for a short period to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Mandatory Visualization

The following diagrams illustrate the proposed synthetic workflow and the general signaling pathway for the synthesis of this compound.

G cluster_0 Step 1: Benzoxazole Ring Formation cluster_1 Step 2: Conversion of Amino to Hydroxyl Group 2,4-Diaminophenol 2,4-Diaminophenol Reaction_1 Condensation/ Cyclization 2,4-Diaminophenol->Reaction_1 Formic Acid Formic Acid Formic Acid->Reaction_1 5-Aminobenzoxazole 5-Aminobenzoxazole Reaction_1->5-Aminobenzoxazole PPA, 140-150°C 5-Aminobenzoxazole_2 5-Aminobenzoxazole Diazotization Diazotization 5-Aminobenzoxazole_2->Diazotization NaNO2, HCl, 0-5°C Hydrolysis Hydrolysis Diazotization->Hydrolysis H2SO4, Heat This compound This compound Hydrolysis->this compound

Caption: Synthetic workflow for this compound.

G Start Starting Materials Step1 Phillips Condensation Start->Step1 2,4-Diaminophenol, Formic Acid, PPA Intermediate 5-Aminobenzoxazole Step1->Intermediate Step2 Diazotization & Hydrolysis Intermediate->Step2 1. NaNO2, HCl 2. H2O, Heat End This compound Step2->End

Caption: Logical relationship of the synthesis steps.

References

Application Notes and Protocols: Derivatization of Benzo[d]oxazol-5-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of Benzo[d]oxazol-5-ol, a versatile scaffold for the development of biologically active compounds. The protocols outlined below describe the synthesis of various derivatives and their subsequent evaluation in biological assays, with a focus on anticancer and anti-inflammatory applications.

Introduction

Benzo[d]oxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of pharmacological activities.[1] The this compound core, in particular, offers a strategic point for chemical modification, allowing for the exploration of structure-activity relationships and the development of potent and selective therapeutic agents. Derivatization at the 2-position and modification of the 5-hydroxyl group can significantly influence the biological profile of these molecules. This document details the synthesis of 2-arylbenzoxazole-5-acetic acids and N-(2-(substituted)-benzo[d]oxazol-5-yl) amides, and summarizes their activity in relevant biological assays.

Data Presentation

The following tables summarize the quantitative data for the biological activity of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)TargetReference
14i 5-methylbenzo[d]oxazoleHepG2 (Liver)3.22 ± 0.13VEGFR-2[2]
14a Unsubstituted benzo[d]oxazoleHepG2 (Liver)3.95 ± 0.18VEGFR-2[2]
14a Unsubstituted benzo[d]oxazoleMCF-7 (Breast)4.054 ± 0.17VEGFR-2[2]
14b 5-chlorobenzo[d]oxazoleHepG2 (Liver)4.61 ± 0.34VEGFR-2[3]
14b 5-chlorobenzo[d]oxazoleMCF-7 (Breast)4.75 ± 0.21VEGFR-2[3]
14g Unsubstituted benzo[d]oxazoleMCF-7 (Breast)5.8 ± 0.22VEGFR-2[2]
14l 5-methylbenzo[d]oxazoleMCF-7 (Breast)6.87 ± 0.23VEGFR-2[3]
14i 5-methylbenzo[d]oxazoleMCF-7 (Breast)6.94 ± 0.22VEGFR-2[2]
12l 5-methylbenzo[d]oxazoleHepG2 (Liver)10.50VEGFR-2[4]
12l 5-methylbenzo[d]oxazoleMCF-7 (Breast)15.21VEGFR-2[4]
12d Unsubstituted benzo[d]oxazoleHepG2 (Liver)23.61VEGFR-2[4]
13a Unsubstituted benzo[d]oxazoleMCF-7 (Breast)32.47VEGFR-2[4]
19 Benzoxazole clubbed 2-pyrrolidinoneSNB-75 (CNS)- (35.49% GI)MAGL[5]
20 Benzoxazole clubbed 2-pyrrolidinoneSNB-75 (CNS)- (31.88% GI)MAGL[5]

GI: Growth Inhibition

Table 2: Anti-Inflammatory and Enzyme Inhibitory Activity of Benzoxazole Derivatives

Compound IDDerivative ClassAssayIC50 (µM)TargetReference
3g BenzoxazoloneIL-6 inhibition5.09 ± 0.88MD2[6]
3d BenzoxazoloneIL-6 inhibition5.43 ± 0.51MD2[6]
3c BenzoxazoloneIL-6 inhibition10.14 ± 0.08MD2[6]
20 Benzoxazole clubbed 2-pyrrolidinoneMAGL Inhibition0.0076MAGL[5]
19 Benzoxazole clubbed 2-pyrrolidinoneMAGL Inhibition0.0084MAGL[5]
92 2-substituted benzo[d]oxazol-5-amineAChE Inhibition0.052 ± 0.010AChE[7]
92 2-substituted benzo[d]oxazol-5-amineBuChE Inhibition1.085 ± 0.035BuChE[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA)[8]

This protocol describes the synthesis of a key intermediate for 2-arylbenzoxazole-5-acetic acid derivatives.

Materials:

  • Methyl 2-(3-amino-4-hydroxyphenyl)acetate

  • 4-chlorobenzaldehyde

  • Absolute ethanol

  • Glacial acetic acid

  • Lead tetraacetate [Pb(OAc)₄]

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask, dissolve methyl 2-(3-amino-4-hydroxyphenyl)acetate (2.0 g, 0.011 mol) in 15 mL of absolute ethanol.

  • To this solution, add 4-chlorobenzaldehyde (1.54 g, 0.011 mol).

  • Stir the reaction mixture under continuous reflux for 4 hours.

  • After cooling, evaporate the solvent under reduced pressure to obtain a viscous material.

  • Dissolve the resulting material in 15-20 mL of hot glacial acetic acid.

  • To this solution, add lead tetraacetate (5.7 g, 0.013 mol) and stir until the mixture reaches room temperature.

  • The product can be isolated by precipitation and filtration.

Protocol 2: Synthesis of 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetic Acid (CBA)[9]

This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA)

  • 90% Ethanol

  • Sodium hydroxide (NaOH)

  • Stirring apparatus

Procedure:

  • Dissolve MCBA (1.0 g, 0.0034 mol) in 50 mL of 90% ethanol.

  • Add sodium hydroxide (0.6 g, 0.015 mol) to the solution.

  • Stir the mixture at room temperature for 3 hours.

  • After the reaction is complete, acidify the solution to precipitate the carboxylic acid product.

  • Collect the product by filtration and wash with water.

Protocol 3: Synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide Derivatives[4]

This protocol describes the synthesis of amide derivatives from a 5-aminobenzoxazole precursor.

Materials:

  • 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole

  • Chloropropionyl chloride

  • Dry benzene

  • Secondary amines (e.g., piperidine, morpholine)

  • Potassium carbonate

  • Ice

Procedure:

  • Synthesis of 3-chloro-N-(2-(4-chloro-benzyl)-benzo-[d]oxazol-5-yl)-propionamide:

    • Dissolve 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole (10 mmol) in 20 mL of dry benzene.

    • Add chloropropionyl chloride (11 mmol) and stir the mixture for 2 hours.

    • Reflux the reaction mixture for 1 hour.

    • Pour the contents onto crushed ice to precipitate the product.

    • Collect the precipitate, wash with 1% (w/v) potassium carbonate solution and ice-cold water, then dry.

  • Synthesis of final propanamide derivatives:

    • Reflux the intermediate from step 1 with various secondary amines in dry conditions for 6 hours to yield the final products.

Biological Assay Protocols

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized benzoxazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 5: VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of the compounds against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Synthesized benzoxazole derivatives

  • Detection antibody (e.g., anti-phosphotyrosine antibody)

  • 96-well plates

  • Plate reader

Procedure:

  • Add the kinase, substrate, and synthesized compound to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add a detection antibody that specifically recognizes the phosphorylated substrate.

  • Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity.

Visualizations

Experimental Workflow: Synthesis of 2-Arylbenzoxazole-5-acetic Acid

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Hydrolysis start Methyl 2-(3-amino-4-hydroxyphenyl)acetate + 4-chlorobenzaldehyde reflux Reflux in Ethanol (4h) start->reflux evaporation Evaporation reflux->evaporation dissolution Dissolve in Glacial Acetic Acid evaporation->dissolution oxidation Add Lead Tetraacetate dissolution->oxidation intermediate Methyl 2-(2-(4-chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA) oxidation->intermediate hydrolysis Hydrolysis with NaOH in 90% Ethanol (3h) intermediate->hydrolysis product 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetic Acid (CBA) hydrolysis->product

Caption: Workflow for the synthesis of 2-arylbenzoxazole-5-acetic acid derivatives.

Signaling Pathway: Inhibition of VEGFR-2 Signaling by Benzoxazole Derivatives

G cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Mechanism of Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Activates Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Promotes Benzoxazole This compound Derivative Benzoxazole->VEGFR2 Inhibits (Competes with ATP)

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Signaling Pathway: Modulation of Akt/GSK-3β/NF-κB Pathway

G cluster_pathway Akt/GSK-3β/NF-κB Signaling Pathway cluster_inhibition Mechanism of Action Akt Akt P_Akt P-Akt (Active) Akt->P_Akt Phosphorylation GSK3b GSK-3β P_Akt->GSK3b Phosphorylates P_GSK3b P-GSK-3β (Inactive) GSK3b->P_GSK3b Inactivation NFkB NF-κB GSK3b->NFkB Activates P_GSK3b->NFkB Inhibits Activation Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Benzoxazole Benzo[d]oxazole Derivative Benzoxazole->P_Akt Promotes

Caption: Modulation of the Akt/GSK-3β/NF-κB signaling pathway by Benzo[d]oxazole derivatives.

References

Application Notes and Protocols for Benzo[d]oxazol-5-ol in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the Benzo[d]oxazol-5-ol scaffold in the design and development of novel therapeutic agents. This document details the synthesis of various derivatives, their biological activities, and the signaling pathways they modulate. The provided experimental protocols offer a foundation for researchers to replicate and expand upon these findings.

Application Notes

The this compound core is a privileged scaffold in medicinal chemistry due to its versatile biological activities. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. The hydroxyl group at the 5-position provides a convenient handle for further chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Anticancer Activity

Derivatives of this compound have exhibited potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. For instance, certain derivatives have been shown to target topoisomerase II, a vital enzyme in DNA replication.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are noteworthy. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Their mechanism of action can involve the inhibition of enzymes like cyclooxygenase (COX) or interference with signaling cascades such as the NF-κB pathway.

Antimicrobial Activity

The this compound scaffold has been successfully employed to develop novel antimicrobial agents. These compounds have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their potency.

Neuroprotective Effects

In the context of neurodegenerative diseases like Alzheimer's, derivatives of this compound have demonstrated promising neuroprotective effects. These compounds can protect neuronal cells from β-amyloid-induced toxicity by modulating signaling pathways such as the Akt/GSK-3β/NF-κB pathway. Furthermore, some derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters.

Quantitative Data Summary

The biological activities of various this compound derivatives are summarized in the tables below, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-Arylbenzoxazole-5-acetic acid derivative--[1]
5-Methyl-2-(pyridin-4-yl)benzo[d]oxazoleMCF-7 (Breast)4[2]
5-Methyl-2-(pyridin-3-yl)benzo[d]oxazoleMCF-7 (Breast)12[2]
Derivative of 2-amino-4-methylphenolHep-G2 (Liver)17.9[2]

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound/DerivativeTarget/AssayIC50 (µM)Reference
Benzoxazolone derivative 3cIL-6 inhibition10.14 ± 0.08[3]
Benzoxazolone derivative 3dIL-6 inhibition5.43 ± 0.51[3]
Benzoxazolone derivative 3gIL-6 inhibition5.09 ± 0.88[3]

Table 3: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzo[d]oxazole-based derivativePseudomonas aeruginosa0.25[4]
Benzo[d]oxazole-based derivativeEnterococcus faecalis0.5[4]

Table 4: Neuroprotective and Enzyme Inhibitory Activity of this compound Derivatives

Compound/DerivativeTarget/AssayIC50 (µM)Reference
2-(4-(4-bromophenyl)piperazin-1-yl)benzo[d]oxazol-5-amineAcetylcholinesterase (AChE)0.052[5]
2-(4-(4-bromophenyl)piperazin-1-yl)benzo[d]oxazol-5-amineButyrylcholinesterase (BuChE)1.085[5]
Benzo[d]oxazole-based derivative 5cNeuroprotection against Aβ-induced toxicity-[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for key biological assays to evaluate their activity.

Synthesis of 2-(Benzo[d]oxazol-5-yl)acetic Acid Derivatives[1]

This protocol describes a two-step synthesis involving an oxidative coupling followed by hydrolysis.

Protocol 1: Synthesis of Methyl 2-arylbenzoxazole-5-acetate

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of methyl 3-amino-4-hydroxyphenylacetate and a substituted benzaldehyde in absolute ethanol.

  • Reflux: Heat the solution under reflux for 4 hours.

  • Solvent Removal: After reflux, evaporate the ethanol under reduced pressure to obtain a viscous product.

  • Oxidative Cyclization: Dissolve the crude product in hot glacial acetic acid.

  • Lead Tetraacetate Addition: Carefully add lead tetraacetate to the solution.

  • Precipitation: Allow the mixture to cool to room temperature. A solid precipitate of methyl 2-arylbenzoxazole-5-acetate should form.

  • Isolation: Collect the precipitate by filtration, wash with a suitable solvent, and dry.

Protocol 2: Hydrolysis to 2-Arylbenzoxazole-5-acetic Acid

  • Hydrolysis Reaction: Dissolve the methyl 2-arylbenzoxazole-5-acetate intermediate in a suitable solvent (e.g., a mixture of ethanol and water).

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH).

  • Stirring: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure 2-arylbenzoxazole-5-acetic acid derivative.

MTT Assay for Cytotoxicity[7]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Minimum Inhibitory Concentration (MIC) Determination[8]

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (bacteria or fungi) in a suitable broth and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate using an appropriate broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Western Blot Analysis for Signaling Pathway Proteins[6]

This technique is used to detect specific proteins in a sample and can be used to study the effect of compounds on signaling pathways.

  • Cell Lysis: Treat cells with the this compound derivative for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt, phospho-GSK-3β, NF-κB).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the changes in protein expression or phosphorylation levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound derivatives and a general experimental workflow for their evaluation.

G cluster_0 Akt/GSK-3β/NF-κB Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits (p) NFkB_Inhibitor IκB Akt->NFkB_Inhibitor Inhibits (p) NFkB NF-κB GSK3b->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Gene Expression (Pro-survival, Proliferation) Nucleus->GeneExpression Regulates Drug This compound Derivative Drug->Akt Promotes Phosphorylation

Akt/GSK-3β/NF-κB signaling pathway modulation.

G cluster_1 GABAa Receptor Signaling Pathway GABA GABA GABAaR GABAa Receptor (α, β, γ subunits) GABA->GABAaR Binds ChlorideChannel Cl- Channel GABAaR->ChlorideChannel Opens Hyperpolarization Hyperpolarization ChlorideChannel->Hyperpolarization Cl- Influx NeuronalInhibition Neuronal Inhibition Hyperpolarization->NeuronalInhibition Drug This compound Derivative (Modulator) Drug->GABAaR Positive Allosteric Modulation

GABAa receptor signaling pathway modulation.

G cluster_2 Drug Discovery Workflow Start This compound Scaffold Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Assays (Anticancer, Antimicrobial, etc.) Purification->InVitro Quantitative Quantitative Analysis (IC50, MIC) InVitro->Quantitative SAR Structure-Activity Relationship (SAR) Quantitative->SAR SAR->Synthesis Optimization Lead Lead Compound Identification SAR->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo Clinical Clinical Trials InVivo->Clinical

General workflow for drug discovery.

References

Application Notes and Protocols for Testing Benzo[d]oxazol-5-ol Derivatives' Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the biological evaluation of Benzo[d]oxazol-5-ol derivatives. It includes detailed protocols for key assays, a summary of quantitative data from published studies, and visualizations of experimental workflows and relevant signaling pathways.

Introduction

Benzoxazole derivatives, including those with a this compound core, are a significant class of heterocyclic compounds in medicinal chemistry. Their structural similarity to natural nucleic acid bases allows them to interact with various biological macromolecules, leading to a wide spectrum of pharmacological activities.[1] These compounds have demonstrated potential as anticancer, antimicrobial, antioxidant, and enzyme inhibitory agents.[1][2][3] This guide outlines the standard biological assays used to characterize the activity of these derivatives.

Anticancer Activity

The cytotoxicity of this compound derivatives against various cancer cell lines is a primary focus of investigation. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[4][5][6]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of various benzoxazole derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
3bMCF-712[7]
3cMCF-74[7]
3eHep-G217.9[7]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard procedures for assessing cell viability.[4][8][9]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, Hep-G2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After overnight incubation, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[4] Incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4][5] A reference wavelength of 620-690 nm can be used to subtract background absorbance.[5][9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compounds Add compounds to cells cell_seeding->add_compounds compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds incubate_cells Incubate for 24-72h add_compounds->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity

Benzoxazole derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi.[2][10][11] The antimicrobial efficacy is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[12]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzoxazole derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µM)Reference
10B. subtilis1.14 x 10⁻³[13]
24E. coli1.40 x 10⁻³[13]
13P. aeruginosa2.57 x 10⁻³[13]
19S. typhi2.40 x 10⁻³[13]
20S. typhi2.40 x 10⁻³[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.[12]

Materials:

  • This compound derivatives

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microplates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Growth control (broth with inoculum)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the benzoxazole derivative in the broth medium directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted microbial inoculum to each well containing the test compound, as well as to the growth control and negative control wells. The positive control wells will contain the standard antibiotic and the inoculum.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Some benzoxazole derivatives are thought to exert their antibacterial activity by inhibiting DNA gyrase, an enzyme essential for DNA replication in bacteria.[11][12]

DNA_Gyrase_Inhibition Proposed Mechanism of DNA Gyrase Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Benzoxazole relaxed_dna Relaxed DNA dna_gyrase DNA Gyrase (Topoisomerase II) relaxed_dna->dna_gyrase Introduces negative supercoils supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna benzoxazole Benzoxazole Derivative benzoxazole->dna_gyrase Inhibition

Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole compounds.

Antioxidant Activity

The antioxidant potential of this compound derivatives can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[14]

Quantitative Data: Antioxidant Activity

The following table shows the antioxidant activity of various benzoxazole derivatives, often expressed as the IC50 value, which is the concentration required to scavenge 50% of DPPH radicals.

Compound IDAntioxidant AssayIC50 (µM)Reference
C3DPPH10.96[15][16]
C5DPPH13.12[15][16]
C6DPPH18.87[15][16]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is based on standard procedures for determining antioxidant activity.[14][17][18]

Materials:

  • This compound derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Ascorbic acid or Trolox (as a positive control)[17]

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[14][17]

  • Sample Preparation: Prepare serial dilutions of the this compound derivatives and the positive control (e.g., ascorbic acid) in the same solvent.

  • Reaction Setup: In a 96-well plate, add a specific volume of the test sample or standard to the wells. Then, add the DPPH working solution to each well to initiate the reaction. Include a blank control containing only the solvent and the DPPH solution.[17]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][18]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[14] The IC50 value can be determined from a dose-response curve.

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow DPPH Assay Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis dpph_prep Prepare 0.1 mM DPPH solution plate_setup Add samples and DPPH to 96-well plate dpph_prep->plate_setup sample_prep Prepare serial dilutions of test compounds sample_prep->plate_setup incubate Incubate in dark for 30 min plate_setup->incubate read_absorbance Measure absorbance (517 nm) incubate->read_absorbance calculate_scavenging Calculate % scavenging activity and IC50 read_absorbance->calculate_scavenging

Caption: Workflow for the DPPH antioxidant assay.

Enzyme Inhibition Assays

Benzoxazole derivatives have also been investigated as inhibitors of various enzymes, such as tyrosine kinases and cholinesterases.[19][20]

Quantitative Data: Enzyme Inhibition

The following table provides IC50 values for the inhibition of specific enzymes by benzoxazole derivatives.

Compound IDEnzymeIC50 (nM)Reference
36Acetylcholinesterase (AChE)12.62[20]
36Butyrylcholinesterase (BChE)25.45[20]
4cTyrosine Kinase100[19]
Experimental Protocol: General Enzyme Inhibition Assay

The specific protocol will vary depending on the target enzyme. However, a general workflow is outlined below.

Materials:

  • This compound derivatives

  • Target enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Detection reagent (depending on the assay, e.g., colorimetric, fluorometric)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the appropriate buffer.

  • Reaction Setup: In a 96-well plate, add the enzyme and the test compound at various concentrations. Include a control with the enzyme and buffer but no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme.

  • Signal Detection: Stop the reaction and measure the product formation using a microplate reader. The method of detection will depend on the specific assay.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Logical Workflow for Screening and Evaluation

The following diagram illustrates a typical workflow for the screening and evaluation of novel this compound derivatives for a specific biological activity.

Screening_Workflow General Workflow for Screening and Evaluation synthesis Synthesis & Characterization of Derivatives primary_screening Primary Screening (e.g., Single high concentration) synthesis->primary_screening active_compounds Active Compounds? primary_screening->active_compounds dose_response Dose-Response & IC50/MIC Determination potent_compounds Potent Compounds? dose_response->potent_compounds mechanism_studies Mechanism of Action Studies lead_optimization Lead Optimization mechanism_studies->lead_optimization active_compounds->dose_response Yes active_compounds->lead_optimization No potent_compounds->mechanism_studies Yes potent_compounds->lead_optimization No

References

Application Notes and Protocols for High-Throughput Screening of Benzo[d]oxazol-5-ol Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of Benzo[d]oxazol-5-ol libraries for the discovery of novel therapeutic agents. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, anti-inflammatory effects, and neuroprotective properties.[1][2] This document outlines detailed methodologies for screening these libraries against key drug targets, presenting data in a clear and comparative format, and visualizing complex biological and experimental workflows.

Application Note 1: High-Throughput Screening of a this compound Library for Protein Kinase Inhibitors

This application note details a biochemical HTS campaign to identify inhibitors of a target protein kinase from a representative this compound library. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[3]

Data Presentation: Comparative Inhibitory Potency (IC₅₀)

The following table summarizes the results of a hypothetical primary screen and subsequent dose-response analysis for a selection of hit compounds from a 10,000-compound this compound library. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in vitro. Lower IC₅₀ values indicate higher potency.

Compound IDScaffold VariationPrimary Screen Inhibition (%) at 10 µMIC₅₀ (µM)Notes
BDO-0012-Aryl substituted95.20.15Potent hit
BDO-0022-Alkyl substituted88.71.2Moderate hit
BDO-0032-Amino substituted92.10.8Moderate hit
BDO-0047-Halo substituted98.50.09Highly potent hit
BDO-0056-Nitro substituted55.38.5Weak hit
BDO-006Unsubstituted10.2> 50Inactive
BDO-0072-Aryl, 7-chloro99.10.05Lead candidate
Experimental Protocols: IC₅₀ Determination

Objective: To determine the concentration of a this compound derivative required to inhibit 50% of the activity of a target kinase in a cell-free system.

Assay Principle: A common method for screening kinase inhibitors is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4][5][6][7] This assay measures the phosphorylation of a substrate by the kinase. A europium cryptate-labeled antibody recognizes the phosphorylated substrate, and a second antibody, labeled with an acceptor fluorophore (e.g., d2), recognizes the substrate itself. When the substrate is phosphorylated, the two antibodies are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) between the donor and acceptor fluorophores. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant purified protein kinase of interest

  • Biotinylated peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound library compounds (test compounds)

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665)

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well low-volume microplates (white)

Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the this compound compounds in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate.

    • Include positive controls (DMSO only, 100% kinase activity) and negative controls (no enzyme or a known potent inhibitor, 0% kinase activity).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, peptide substrate, and ATP in the kinase reaction buffer.

    • Dispense the master mix into the assay plate containing the compounds.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the HTRF detection reagent mix containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.

    • Add the detection mix to all wells of the assay plate to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible microplate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence intensities.

    • Normalize the data using the positive and negative controls.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to determine the IC₅₀ value.

Visualizations

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Follow-up cluster_3 Lead Optimization AssayDev Assay Development (e.g., HTRF) Miniaturization Miniaturization to 384/1536-well format AssayDev->Miniaturization PrimaryScreen Primary Screen (Single Concentration) Miniaturization->PrimaryScreen CompoundLibrary This compound Library CompoundLibrary->PrimaryScreen HitConfirmation Hit Confirmation PrimaryScreen->HitConfirmation DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse SAR Structure-Activity Relationship (SAR) DoseResponse->SAR LeadOp Lead Optimization SAR->LeadOp InVivo In Vivo Studies LeadOp->InVivo

Caption: High-Throughput Screening Workflow for this compound Libraries.

Application Note 2: Neuroprotective Effects of this compound Derivatives via the Akt/GSK-3β/NF-κB Signaling Pathway

This application note explores the mechanism of action of a lead this compound compound, BDO-123, identified for its neuroprotective properties. In vitro studies have shown that certain benzo[d]oxazole derivatives can protect neuronal cells from β-amyloid-induced toxicity by modulating key signaling pathways.[1][8]

Signaling Pathway

The Akt/GSK-3β/NF-κB pathway is a crucial signaling cascade involved in cell survival, inflammation, and apoptosis. Dysregulation of this pathway is implicated in neurodegenerative diseases like Alzheimer's. The lead compound BDO-123 has been shown to promote the phosphorylation of Akt and GSK-3β, leading to the inhibition of NF-κB and its downstream pro-apoptotic and pro-inflammatory targets.[1]

Visualization of the Signaling Pathway

Akt_GSK3B_NFkB_Pathway cluster_0 Upstream Signaling cluster_1 Core Pathway cluster_2 Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3B GSK-3β Akt->GSK3B P CellSurvival Cell Survival Akt->CellSurvival NFkB NF-κB GSK3B->NFkB BDO123 BDO-123 BDO123->Akt Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis

Caption: BDO-123 modulates the Akt/GSK-3β/NF-κB signaling pathway.

References

Application Notes and Protocols for the In Vitro Quantification of Benzo[d]oxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Benzo[d]oxazol-5-ol in in vitro experimental setups. The protocols described herein are based on established analytical techniques for compounds with similar chemical structures and are intended to serve as a guide for developing and validating specific assays. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely available technique for the quantification of aromatic compounds like this compound. This method is suitable for determining the concentration of the parent compound in various in vitro samples, such as cell lysates or enzyme reaction mixtures.

Experimental Protocol

a) Sample Preparation:

  • Cell Lysates:

    • Culture cells to the desired density and treat with this compound.

    • After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and perform a protein precipitation step by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Aqueous Solutions (e.g., enzyme assays):

    • Stop the enzymatic reaction at the desired time point, if applicable.

    • Add an equal volume of acetonitrile to the sample to precipitate proteins.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

b) HPLC-UV Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 280 nm
Run Time Approximately 10 minutes

c) Calibration Curve:

Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and plot the peak area against the concentration to generate a calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance of the HPLC-UV method for the quantification of this compound. These values are based on typical performance for similar small molecules and should be validated experimentally.

ParameterExpected Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Recovery 90 - 110%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of this compound and its potential metabolites in complex biological matrices.

Experimental Protocol

a) Sample Preparation:

Follow the same sample preparation steps as described for the HPLC-UV method (Section 1a).

b) LC-MS/MS Conditions:

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)

c) MRM Transitions (Hypothetical):

The specific MRM transitions for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated by fragmentation of the precursor ion.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance of the LC-MS/MS method.

ParameterExpected Value
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Recovery 85 - 115%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method suitable for the quantification of higher concentrations of this compound in simple matrices, such as buffer solutions. It is less suitable for complex mixtures due to potential interference from other UV-absorbing molecules.

Experimental Protocol

a) Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Working Standards: Dilute the stock solution to prepare a series of concentrations for the calibration curve.

  • Sample Solutions: Ensure the sample is free of interfering substances. Dilute the sample with the same solvent used for the standards to fall within the linear range of the assay.

b) Spectrophotometric Measurement:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum (typically 200-400 nm).

  • Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance of the UV-Vis spectrophotometry method.

ParameterExpected Value
Linearity Range 5 - 50 µg/mL
Correlation Coefficient (r²) > 0.990
Molar Absorptivity (ε) To be determined experimentally
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 5 µg/mL

Visualizations

General Experimental Workflow

The following diagram illustrates a general workflow for the in vitro quantification of this compound.

G General Workflow for In Vitro Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis in_vitro_system In Vitro System (e.g., Cell Culture, Enzyme Assay) treatment Treatment with This compound in_vitro_system->treatment lysis_extraction Cell Lysis or Reaction Quenching treatment->lysis_extraction protein_precipitation Protein Precipitation (e.g., Acetonitrile) lysis_extraction->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC-UV filtration->hplc lcms LC-MS/MS filtration->lcms uvvis UV-Vis Spectrophotometry filtration->uvvis calibration Calibration Curve Generation hplc->calibration lcms->calibration uvvis->calibration quantification Quantification of This compound calibration->quantification reporting Reporting of Results quantification->reporting

Caption: General experimental workflow for the quantification of this compound.

Potential Signaling Pathways of Benzoxazole Derivatives

While specific signaling pathways for this compound are not yet fully elucidated, studies on other benzoxazole derivatives suggest potential involvement in key cellular signaling cascades. The following diagrams illustrate two such pathways that could be investigated for their relevance to this compound's biological activity.

1. JAK/STAT Signaling Pathway

Some benzoxazole derivatives have been shown to inhibit the JAK/STAT pathway, which is crucial for immune cell function.

G Potential Inhibition of JAK/STAT Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus gene Gene Transcription (e.g., Proliferation, Inflammation) nucleus->gene benzoxazole This compound (Hypothesized) benzoxazole->jak Inhibition G Potential Modulation of PI3K/Akt/NF-κB Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activation akt Akt pi3k->akt Activation akt_p p-Akt akt->akt_p gsk3b GSK-3β akt_p->gsk3b Inhibition nfkb NF-κB akt_p->nfkb Activation gsk3b_p p-GSK-3β (Inactive) gsk3b->gsk3b_p nucleus Nucleus nfkb->nucleus gene Gene Transcription (e.g., Cell Survival, Anti-apoptosis) nucleus->gene benzoxazole This compound (Hypothesized) benzoxazole->akt_p Modulation

Application Notes and Protocols: Benzoxazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of benzoxazole derivatives, stemming from the core structure of Benzo[d]oxazol-5-ol, as kinase inhibitors for therapeutic applications, particularly in oncology. This document details the inhibitory activities of various benzoxazole compounds, outlines relevant experimental protocols for their evaluation, and illustrates the key signaling pathways they modulate.

Introduction

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Derivatives of benzoxazole have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development.[2] This document focuses on the application of benzoxazole derivatives as inhibitors of key kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and various tyrosine kinases.[4][5][6][7]

Data Presentation: Kinase Inhibitory Activity of Benzoxazole Derivatives

The following tables summarize the in vitro inhibitory activity of selected benzoxazole derivatives against various kinases and cancer cell lines.

Table 1: VEGFR-2 and c-Met Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives [7]

CompoundTarget KinaseIC50 (µM)
5a VEGFR-20.145
c-Met1.885
5g VEGFR-20.970
c-Met0.850
5h VEGFR-20.650
c-Met0.730
11a VEGFR-20.058
c-Met0.237
11b VEGFR-20.057
c-Met0.181
Sorafenib VEGFR-20.058
Staurosporine c-Met0.237

Table 2: Antiproliferative Activity of Benzoxazole Derivatives against Cancer Cell Lines [4][5][7]

CompoundCell LineIC50 (µM)
12d HepG223.61[4]
MCF-744.09[4]
12f HepG236.96[4]
MCF-722.54[4]
12i HepG227.30[4]
MCF-727.99[4]
12l HepG210.50[4]
MCF-715.21[4]
13a HepG225.47[4]
MCF-732.47[4]
14a HepG23.95[5]
MCF-74.054[5]
14g HepG210.73[5]
MCF-75.8[5]
14i HepG23.22[5]
MCF-76.94[5]
14l HepG26.70[5]
MCF-76.87[5]
5a MCF-716.29[7]
A54923.60[7]
PC-316.14[7]
5g A5499.32[7]
Sorafenib HepG25.57[4]
MCF-76.46[4]

Table 3: Tyrosine Kinase Inhibitory Activity of Benzoxazole-N-heterocyclic Hybrids [6]

CompoundTargetIC50 (µM)
4c Tyrosine Kinase0.10 ± 0.16

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of benzoxazole derivatives as kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay for GSK-3β)

This protocol is adapted from a general method for determining kinase inhibition and can be applied to various kinases with appropriate substrate and antibody selection.[8]

Principle: The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures the phosphorylation of a synthetic peptide substrate by a kinase. The assay uses a FRET (Fluorescence Resonance Energy Transfer) signal between a coumarin-labeled peptide and a fluorescein-labeled phosphospecific antibody. Inhibition of the kinase results in a decrease in the FRET signal.

Materials:

  • GSK-3β enzyme

  • Z'-LYTE™ Kinase Assay Kit - Ser/Thr 1 Peptide

  • ATP solution

  • Test compounds (benzoxazole derivatives) dissolved in DMSO

  • Assay buffer

  • Stop reagent

  • Development reagent

  • Microplate reader capable of fluorescence measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO.

  • Reaction Setup:

    • Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a mixture of the kinase and the peptide substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Development:

    • Add 5 µL of the Stop Reagent to each well to terminate the kinase reaction.

    • Add 5 µL of the Development Reagent to each well.

    • Incubate the plate at room temperature for 60 minutes to allow the binding of the phosphospecific antibody.

  • Data Acquisition:

    • Measure the fluorescence emission at two wavelengths (e.g., 445 nm for coumarin and 520 nm for fluorescein) using a microplate reader.

    • Calculate the emission ratio (520 nm / 445 nm).

  • Data Analysis:

    • The percent inhibition is calculated relative to the controls (0% inhibition for DMSO vehicle and 100% inhibition for no enzyme).

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • Test compounds (benzoxazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 3: Apoptosis Analysis by Flow Cytometry

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by a test compound.

Principle: Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent dye that intercalates with DNA and is excluded by viable cells, thus staining late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by benzoxazole derivatives and a general workflow for kinase inhibitor screening.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

G General Kinase Inhibitor Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization CompoundLibrary Compound Library (Benzoxazole Derivatives) HTS High-Throughput Screening (e.g., Kinase Assay) CompoundLibrary->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response Curve (IC50 Determination) Hits->DoseResponse Selectivity Kinase Selectivity Profiling DoseResponse->Selectivity CellBased Cell-Based Assays (e.g., MTT, Apoptosis) Selectivity->CellBased LeadCandidates Lead Candidates CellBased->LeadCandidates SAR Structure-Activity Relationship (SAR) Studies LeadCandidates->SAR ADMET ADMET Profiling SAR->ADMET OptimizedLeads Optimized Leads ADMET->OptimizedLeads

Caption: Workflow for kinase inhibitor screening.

G PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Benzoxazole Benzoxazole Derivative Benzoxazole->PI3K

References

Application of Benzo[d]oxazole Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific research on Benzo[d]oxazol-5-ol is limited, the broader class of benzo[d]oxazole derivatives has emerged as a significant scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. These heterocyclic compounds have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest across a variety of human cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by tyrosine kinases and the mTOR pathway. This document provides a summary of the applications of various benzo[d]oxazole derivatives in cancer cell line studies, presents quantitative data in a structured format, and offers detailed protocols for key experimental assays.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of various benzo[d]oxazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies.

Derivative Class/Compound Cancer Cell Line Cancer Type IC50 Value Key Findings
N-aryl-5-(benzo[d][1]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Compound C27HeLaCervical Cancer2.07 ± 0.88 µMInduced apoptosis and caused S-phase and G2/M-phase arrest.[2]
Compound C27A549Lung Cancer3.52 ± 0.49 µMShowed potent cytotoxic activity.[2]
Compound C7A549Lung Cancer2.06 ± 0.09 µMMost active compound against A549 in the series.[2]
Compound C16MCF-7Breast Cancer2.55 ± 0.34 µMShowed the best inhibitory activity against MCF-7 in the series.[2]
Benzoxazole-based amides/sulfonamides
Compound 3fHT-29Colorectal CancerHighly Potent (Value not specified)Identified as the most cytotoxic, inducing caspase activation and cell-cycle arrest.[3]
Compound 3fHCT116Colorectal CancerHighly Potent (Value not specified)Induced concentration-dependent caspase activation and cell-cycle arrest.[3]
2,5-disubstituted benzoxazoles
Compound 1aA549Lung Cancer17.41 ± 0.16 µMMore potent than cisplatin (IC50=19.65 µM).[4]
Compound 1bA549Lung Cancer20.50 ± 0.08 µMActivity was close to that of cisplatin.[4]
1,5-Benzodiazepin-2-One derivative (3b)
Compound 3bHCT-116Colorectal Cancer9.18 µMDemonstrated promising anticancer effects.[5]
Compound 3bHepG-2Liver Cancer6.13 µMShowed potent cytotoxic activity.[5]
Compound 3bMCF-7Breast Cancer7.86 µMEffective in inhibiting breast cancer cell growth.[5]

Signaling Pathways and Mechanisms of Action

Benzo[d]oxazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting critical signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Many benzoxazole derivatives induce programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins. For instance, some compounds can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins, leading to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Benzoxazole Benzo[d]oxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazole->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Blocks CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Benzo[d]oxazole derivatives.

Inhibition of Tyrosine Kinases

Protein tyrosine kinases (PTKs) are crucial enzymes in signaling pathways that control cell growth and proliferation. Aberrant activation of PTKs is a common feature of many cancers. Certain benzoxazole-N-heterocyclic hybrids have been identified as potent inhibitors of tyrosine kinases, blocking the phosphorylation of downstream substrates and thereby halting the pro-proliferative signals.

Modulation of the mTOR Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is frequently hyperactivated in cancer.[6][7] Some benzoxazole derivatives have been shown to suppress the mTOR/p70S6K pathway, leading to cell cycle arrest and inhibition of cancer cell growth.[8]

GrowthFactors Growth Factors PI3K PI3K/Akt GrowthFactors->PI3K mTOR mTORC1 PI3K->mTOR p70S6K p70S6K mTOR->p70S6K Activates Benzoxazole Benzo[d]oxazole Derivative Benzoxazole->mTOR Inhibits ProteinSynth Protein Synthesis & Cell Growth p70S6K->ProteinSynth

Caption: Inhibition of the mTOR signaling pathway by Benzo[d]oxazole derivatives.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the anticancer activity of Benzo[d]oxazole derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Experimental Workflow

A typical workflow for assessing the anticancer properties of a new compound involves a series of assays to determine its effect on cell viability, apoptosis, and cell cycle progression, followed by mechanistic studies using techniques like Western blotting.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Molecular Mechanism CellCulture 1. Cancer Cell Culture Treatment 2. Compound Treatment CellCulture->Treatment MTT 3. Cell Viability (MTT Assay) Treatment->MTT ApoptosisAssay 4. Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay WesternBlot 6. Protein Expression (Western Blot) ApoptosisAssay->WesternBlot CellCycleAssay 5. Cell Cycle Analysis (PI Staining)

Caption: General workflow for evaluating anticancer compounds in cell lines.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[9][10]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Benzo[d]oxazole derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[11]

  • Compound Treatment: Prepare serial dilutions of the benzo[d]oxazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[9][12]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Materials:

  • 6-well plates

  • Treated and control cells

  • PBS (Phosphate-Buffered Saline)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[13]

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[16]

  • Washing: Wash the cell pellet once with cold PBS.[13]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[16]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[13][16] Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[16]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[1][17]

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol[1]

  • PI staining solution (containing RNase A)[17][18]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample and centrifuge.

  • Washing: Wash the cell pellet with PBS.

  • Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.[1][17][19]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[1]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[1]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[1]

  • Analysis: Analyze the samples on a flow cytometer. Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compound.[20][21]

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)[22]

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells with ice-cold lysis buffer.[21]

  • Protein Quantification: Determine the protein concentration of each lysate.[21]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane and run the gel to separate proteins by size.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific to the target protein) overnight at 4°C with gentle agitation.[21]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.[21]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.[21]

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of Benzo[d]oxazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[d]oxazol-5-ol derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their broad spectrum of biological activities. Among these, their antimicrobial and antifungal properties are particularly noteworthy, positioning them as promising candidates for the development of novel therapeutic agents. This document provides a comprehensive overview of the antimicrobial and antifungal efficacy of these derivatives, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Data Presentation: Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of this compound derivatives are typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism.[1] The following tables summarize the MIC values for a selection of this compound and related benzoxazole derivatives against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Benzoxazole Derivatives (MIC in µg/mL)

Compound/DerivativeBacillus subtilisStaphylococcus aureusEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaReference
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative (2b)0.098-0.78--[2]
Schiff bases of benzo[d]oxazol-5-amine (4)Good Activity-Good ActivityGood Activity-[3]
Schiff bases of benzo[d]oxazol-5-amine (7)Good Activity-Good ActivityGood Activity-[3]
Schiff bases of benzo[d]oxazol-5-amine (8)Good Activity-Good ActivityGood Activity-[3]
2-mercapto-N-(4-Methoxyphenyl) benzoxazole-5-carbohydrazide (VId)Promising Activity-Promising Activity--[4]

Table 2: Antifungal Activity of Benzoxazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerFusarium solaniReference
(S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives (2a-k)Poor Activity--[2]
Schiff bases of benzo[d]oxazol-5-amineSlight Activity--[3][5]
2-(phenoxymethyl)benzo[d]oxazole (5a)-->50[6]
2-(phenoxymethyl)benzo[d]oxazole (5h)--4.34[6]
Benzoxazole derivative 10.34 x 10⁻³ µM--[7]
Benzoxazole derivative 19-2.40 x 10⁻³ µM-[7]

Experimental Protocols

Detailed methodologies for the evaluation of antimicrobial and antifungal activities are crucial for reproducible and comparable results. The following are standard protocols for key experiments.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1]

Materials:

  • 96-well flat-bottom microtiter plates

  • Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth and solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in an appropriate solvent. b. In the 96-well plate, add 100 µL of sterile broth to all wells except the first column. c. In the first column, add 200 µL of the test compound at twice the highest desired concentration. d. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate to the tenth column. Discard the final 100 µL from the tenth column. e. Column 11 will serve as the growth control (inoculum without the compound), and column 12 as the sterility control (broth only).

  • Inoculum Preparation: a. For bacteria, grow a fresh culture on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. b. For fungi, prepare a spore or conidial suspension and adjust the concentration using a hemocytometer. Dilute in the test broth to the desired final concentration.

  • Inoculation and Incubation: a. Add 100 µL of the prepared inoculum to each well from column 1 to 11. b. Seal the plate to prevent evaporation and incubate at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48-72 hours for fungi).

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, the optical density (OD) can be read using a microplate reader at a suitable wavelength (e.g., 600 nm). The MIC is the concentration that shows a significant reduction in OD compared to the growth control.

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar surface.[8]

Materials:

  • Sterile Petri dishes

  • Nutrient agar (e.g., Mueller-Hinton Agar)

  • Sterile cotton swabs

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cork borer or pipette tip

  • This compound derivative solution

  • Positive control antibiotic

  • Solvent control

Procedure:

  • Preparation of Agar Plates: a. Pour molten nutrient agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: a. Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of the microorganism.

  • Well Creation and Application of Compounds: a. Use a sterile cork borer to create uniform wells in the agar. b. Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into a well. c. Add the same volume of the positive control and solvent control into separate wells.

  • Incubation: a. Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Measurement of Inhibition Zone: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger diameter indicates greater antimicrobial activity.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Screening Antimicrobial Activity

G cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis Compound This compound Derivative Synthesis Stock Prepare Stock Solution Compound->Stock Agar_Diffusion Agar Well/Disk Diffusion Stock->Agar_Diffusion Broth_Dilution Broth Microdilution (MIC) Stock->Broth_Dilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculum->Agar_Diffusion Inoculum->Broth_Dilution Measure_Zone Measure Zone of Inhibition Agar_Diffusion->Measure_Zone Determine_MIC Determine MIC Value Broth_Dilution->Determine_MIC Compare Compare with Controls Measure_Zone->Compare Determine_MIC->Compare Conclusion Conclusion Compare->Conclusion Conclusion on Activity

Caption: Workflow for antimicrobial screening of derivatives.

Diagram 2: Proposed Mechanism of Action - DNA Gyrase Inhibition

A prominent proposed mechanism of antibacterial action for some benzoxazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1]

G cluster_process Bacterial DNA Replication DNA Bacterial DNA Supercoiled_DNA Positive Supercoiling DNA->Supercoiled_DNA Replication fork movement DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Negative Supercoiling (Relaxed DNA) DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Replication DNA Replication & Cell Division Relaxed_DNA->Replication Cell_Death Bacterial Cell Death Benzoxazole This compound Derivative Inhibition Inhibition Benzoxazole->Inhibition Inhibition->DNA_Gyrase Block->Replication Replication Blocked Block->Cell_Death

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Benzo[d]oxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzo[d]oxazol-5-ol is a heterocyclic organic compound belonging to the benzoxazole class.[1] Compounds in this class are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of pharmacological activities.[2] Accurate and precise analytical methods are essential for the quantification of this compound in research and quality control settings. This application note details a robust reversed-phase HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for the development of an effective HPLC method.

PropertyValueReference
Molecular FormulaC₇H₅NO₂[3]
Molecular Weight135.12 g/mol [3]
XLogP31.3[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count3[3]
Boiling Point270.0 ± 13.0 °C at 760 mmHg

Experimental Protocols

Standard and Sample Preparation

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 0.22 µm syringe filters

Standard Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Method

This method is based on reversed-phase chromatography, which is suitable for the separation of moderately polar compounds like this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-12.1 min: 90% to 10% B12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm

Note: The optimal detection wavelength should be determined by analyzing the UV spectrum of this compound. Benzoxazole and its derivatives are known to absorb in the UV region.[4][5][6]

Data Presentation

The following table summarizes the expected quantitative data for the developed HPLC method. These values are typical for well-optimized HPLC methods for small molecules.

ParameterExpected Value
Retention Time (tR) ~ 6.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for developing and validating an HPLC method for the analysis of a new compound such as this compound.

HPLC_Method_Development cluster_prep Phase 1: Initial Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Method Validation cluster_final Phase 4: Finalization A Compound Characterization (Solubility, pKa, UV Spectrum) C Select Column & Mobile Phase A->C B Define Analytical Target Profile (ATP) B->C D Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) C->D E Develop Sample Preparation Protocol D->E F Assess Specificity & Linearity E->F G Determine LOD & LOQ F->G H Evaluate Accuracy & Precision G->H I Test Robustness H->I J Finalize Method Protocol I->J K Routine Analysis J->K

Caption: Workflow for HPLC Method Development and Validation.

Signaling Pathway (Placeholder)

No specific signaling pathways involving this compound have been identified in the current literature. Should such information become available, a diagram illustrating its mechanism of action would be beneficial. The following is a placeholder for a hypothetical signaling pathway.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Benzoxazol This compound Benzoxazol->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression

Caption: Hypothetical Signaling Pathway for this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Benzo[d]oxazol-5-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Benzo[d]oxazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and common method for synthesizing this compound is the condensation and cyclization of 2-amino-4-hydroxyphenol with a one-carbon electrophile, typically formic acid or one of its derivatives like triethyl orthoformate. The reaction is usually promoted by heat or acid catalysis.

Q2: My starting material, 2-amino-4-hydroxyphenol, is dark and seems impure. Can I still use it?

2-aminophenols are notoriously susceptible to air oxidation, which can lead to the formation of dark-colored polymeric impurities.[1] Using impure starting materials is a primary cause of low yields and difficult purification.[1][2] It is highly recommended to use high-purity 2-amino-4-hydroxyphenol. If you suspect oxidation, consider purifying the starting material by recrystallization under an inert atmosphere or sourcing fresh, high-purity reagent.

Q3: What are the best practices for storing 2-amino-4-hydroxyphenol?

To prevent oxidation, 2-amino-4-hydroxyphenol should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool, dry place.

Q4: How can I monitor the progress of the cyclization reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[1] Use an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the product. The reaction is complete when the spot corresponding to 2-amino-4-hydroxyphenol is no longer visible. It is crucial to co-spot your starting material on the TLC plate for accurate comparison.

Q5: What are common methods for purifying the final this compound product?

Purification can be challenging due to the phenolic hydroxyl group, which can affect solubility. Common methods include:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., water-ethanol mixture, toluene) can be effective.

  • Column Chromatography: For non-crystalline products or difficult-to-separate impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexane is a common eluent system.

  • Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. The product can be dissolved in an aqueous base (like NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid. However, be aware that the product may have limited stability in strong base or acid.

Troubleshooting Guide

IssueQuestionPotential Causes & Solutions
1. Low or No Yield My reaction is giving a very low yield or no product at all. What should I check first?1. Purity of Starting Materials: As mentioned in the FAQs, 2-aminophenols are prone to oxidation.[1] Verify the purity of your 2-amino-4-hydroxyphenol. Dark coloration is a sign of degradation. Solution: Use fresh, high-purity starting material or purify it before use.2. Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. Cyclization often requires elevated temperatures to overcome the activation energy.[1] Solution: Incrementally increase the reaction temperature (e.g., from 80°C to 100-120°C) or extend the reaction time. Monitor progress by TLC.[1]3. Inefficient Dehydration: The cyclization step involves the removal of water. If water is not effectively removed, the equilibrium may not favor product formation. Solution: When using formic acid, a dehydrating agent like polyphosphoric acid (PPA) can be used.[3] Alternatively, using triethyl orthoformate generates ethanol instead of water, which can drive the reaction forward.
2. Reaction Stalls My reaction starts but does not go to completion, even after extended time. What can I do?1. Insufficient Temperature: The reaction may have reached a temperature limit where the activation energy for the final cyclization step is not being met. Solution: Carefully increase the temperature while monitoring for any product degradation by TLC.2. Catalyst Deactivation (if applicable): If you are using an acid catalyst, it may be neutralized by impurities or consumed in a side reaction. Solution: If using a catalyst, consider adding a fresh portion to the reaction mixture.[2]
3. Dark/Tarry Product The crude product is a dark oil or tar, and I'm struggling to purify it. What causes this?1. Oxidation: The starting material or the product itself may be oxidizing at high temperatures, especially if the reaction is not performed under an inert atmosphere.[1] Solution: Ensure the reaction is conducted under a nitrogen or argon atmosphere. Adding an antioxidant can sometimes help. Lowering the reaction temperature, if possible, can also minimize degradation.2. Polymerization: At high temperatures or under strongly acidic conditions, phenols and amines can undergo polymerization. Solution: Moderate the reaction conditions. Avoid excessively high temperatures or highly concentrated acids if possible.
4. Purification Issues My product is soluble in the aqueous layer during work-up, or it won't crystallize. How do I isolate it?1. Phenolic Acidity: The hydroxyl group on this compound is phenolic and therefore acidic. During a basic work-up (e.g., quenching with sodium bicarbonate), it can form a water-soluble phenoxide salt. Solution: Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~5-6 to precipitate the product, then extract with an organic solvent like ethyl acetate. Be cautious, as the benzoxazole ring can be sensitive to strong acid hydrolysis.[4]2. Oily Product: The product may be an oil at room temperature or may have impurities preventing crystallization. Solution: Attempt purification by silica gel column chromatography. If the product is still an oil, try converting it to a salt (e.g., with a base) which may be crystalline, or use high-vacuum distillation if the product is thermally stable.

Data Presentation

Optimizing reaction conditions is critical for a successful synthesis. The choice of the C1 source and catalyst can significantly impact yield and reaction time.

Table 1: Comparison of Cyclization Conditions for Benzoxazole Synthesis Data below is representative of general benzoxazole syntheses and should be used as a guide for optimizing the synthesis of this compound.

EntryC1 SourceCatalyst/SolventTemperature (°C)Time (h)Typical Yield (%)Reference
1Formic AcidToluene (Dean-Stark)1104-6Good to Excellent[5]
2Formic AcidPolyphosphoric Acid (PPA)1202Good[3]
3Triethyl OrthoformateHydrochloric Acid (catalytic)Reflux1-3Good[3][6]
4Triethyl OrthoformateSolvent-free130-1502-4Excellent[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Amino-4-hydroxyphenol

This protocol describes a common method for the cyclization of a 2-aminophenol using formic acid.

Materials:

  • 2-Amino-4-hydroxyphenol (1.0 eq)

  • Formic Acid (98-100%) (5-10 eq)

  • Toluene

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a nitrogen atmosphere, add 2-amino-4-hydroxyphenol (1.0 eq) and toluene (approx. 0.2-0.5 M concentration).

  • Addition of Reagent: Add formic acid (5-10 eq) to the suspension.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as it is formed during the reaction.

  • Monitoring: Monitor the reaction by TLC until all the 2-amino-4-hydroxyphenol has been consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess formic acid. Caution: CO₂ evolution will occur.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexane) or by recrystallization to yield pure this compound.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 2-Amino-4-hydroxyphenol C Combine Reagents (under N2) A->C B Formic Acid / Toluene B->C D Heat to Reflux (110-120°C) with Dean-Stark Trap C->D Form N-formyl intermediate E Monitor by TLC D->E Cyclization/ Dehydration E->D Reaction Incomplete F Cool to RT E->F Reaction Complete G Quench with NaHCO3 (aq) F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Crude Product I->J K Column Chromatography or Recrystallization J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

G start Problem Observed low_yield Low / No Yield start->low_yield impure Dark / Tarry Product start->impure cause_purity Check Purity of 2-amino-4-hydroxyphenol low_yield->cause_purity Is starting material dark? cause_conditions Review Reaction Conditions (T, t) low_yield->cause_conditions Are conditions too mild? cause_oxidation Check for Oxidation impure->cause_oxidation Was reaction exposed to air? cause_purification Review Work-up & Purification impure->cause_purification Is product lost during work-up? cause_purity->cause_conditions No sol_purity Solution: Use fresh/purified starting material. cause_purity->sol_purity Yes sol_conditions Solution: Increase temperature or extend time. cause_conditions->sol_conditions Yes cause_oxidation->cause_purification No sol_atmosphere Solution: Run under inert atmosphere (N2/Ar). cause_oxidation->sol_atmosphere Yes sol_ph Solution: Adjust pH carefully during extraction. cause_purification->sol_ph Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Crude Benzo[d]oxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude Benzo[d]oxazol-5-ol. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a phenolic compound, are acid-base extraction, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities.[1]

Q2: Why is acid-base extraction a suitable primary purification step for this compound?

A2: this compound possesses an acidic phenolic hydroxyl group. This feature allows it to be selectively separated from non-acidic or less acidic impurities. By treating the crude product with an aqueous base (e.g., sodium hydroxide), the phenol is deprotonated to form a water-soluble salt, which moves into the aqueous layer, leaving non-acidic impurities in the organic layer.[2][3][4] The pure product can then be recovered by acidifying the aqueous layer.[2]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purification. By comparing the crude mixture with the fractions collected during column chromatography or the product after recrystallization, you can visualize the separation of the desired compound from impurities. An ideal solvent system for TLC should give the product a Retention Factor (Rf) value between 0.2 and 0.4 for optimal separation in column chromatography.[5]

Q4: My purified product is an oil instead of a solid. What should I do?

A4: If the product appears as an oil, it may indicate the presence of impurities that are depressing the melting point. It is also possible that the pure compound is an oil at room temperature. In this case, purification by column chromatography or vacuum distillation is more appropriate than recrystallization.[6]

Q5: What are some common impurities I might encounter?

A5: Common impurities can include unreacted starting materials from the synthesis (e.g., substituted 2-aminophenols), byproducts from side reactions, and residual solvents.[7][8] The specific impurities will depend on the synthetic route used.

Troubleshooting Guides

Issue Code Problem Possible Cause(s) Recommended Solution(s)
PUR-001 Low Recovery After Acid-Base Extraction 1. Incomplete extraction into the basic aqueous layer. 2. Incomplete precipitation after acidification. 3. Product is somewhat soluble in the acidic aqueous solution.1. Ensure thorough mixing of organic and aqueous layers. Perform multiple extractions (e.g., 3 times) with the basic solution. 2. Add acid dropwise until the pH is strongly acidic (check with pH paper). Cool the solution in an ice bath to maximize precipitation. 3. If precipitation is poor, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic solvent.[4]
PUR-002 Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is cooling too quickly. 3. High concentration of impurities.1. Choose a solvent with a lower boiling point. 2. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Covering the flask can help slow the cooling rate. 3. Perform a preliminary purification step (e.g., acid-base extraction or a quick filtration through a silica plug) before recrystallization.
PUR-003 Poor Separation During Column Chromatography 1. Inappropriate solvent system (eluent). 2. Column was packed improperly (air bubbles, cracks). 3. Sample was overloaded. 4. Compound is degrading on the silica gel (silica is acidic).1. Optimize the eluent system using TLC. Find a solvent mixture that provides good separation and an Rf of 0.2-0.4 for the product.[5] 2. Ensure the silica gel is packed as a uniform, bubble-free slurry. 3. Use an appropriate ratio of crude product to silica gel (typically 1:30 to 1:100 by weight). 4. Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (e.g., 1% in the eluent).[6]
PUR-004 Multiple Spots on TLC After Purification 1. Co-eluting impurities with similar polarity to the product. 2. The product is unstable and degrading during the process.1. For column chromatography, try a different solvent system with different solvent selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). For recrystallization, try a different solvent or solvent pair.[6] 2. Check for compound stability on silica gel using 2D TLC. Avoid excessive heating during solvent evaporation.

Data Presentation

The following tables provide representative data for the purification of benzoxazole derivatives, which can serve as a starting point for the purification of this compound. Note: Yields and conditions are highly dependent on the specific substrate and reaction scale and may require optimization.

Table 1: Representative Conditions for Column Chromatography of Benzoxazole Derivatives

Derivative Type Eluent System Typical Yield Reference
2,5-Disubstituted Benzoxazoles5-25% Diethyl Ether in Petroleum Ether51-84%[9]
2-Phenylbenzoxazole1:19 Acetone/Petroleum Ether98%[10]
2-Aryl Benzoxazoles4:1 Hexane/Ethyl Acetate82-83%[11]
Substituted Benzoxazoles19:1 Petroleum Ether/Ethyl Acetate90-95%[12]

Table 2: Representative Solvents for Recrystallization of Benzoxazole Derivatives

Derivative Type Solvent System Typical Yield Reference
Highly Crystalline Benzoxazoles1-5% Ethyl Acetate in Petroleum EtherNot specified[9]
2-Substituted BenzoxazolesEthanol70-85%[7]
1-Phenyl-3-(p-tolyl)prop-2-yn-1-one (precursor)Hot Ethanol79%[11]
Various Organic CompoundsEthanol/Water mixturesYields vary[13]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the phenolic group in this compound to separate it from neutral or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Use a volume roughly equal to the organic layer.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The deprotonated product, sodium benzo[d]oxazol-5-olate, will be in the upper aqueous layer (if using diethyl ether) or lower aqueous layer (if using a denser solvent like dichloromethane).

  • Layer Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaOH solution two more times to ensure complete transfer of the phenolic product. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). The purified this compound should precipitate as a solid.[2]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Allow the product to air dry or dry it in a vacuum oven.

Protocol 2: Purification by Recrystallization

This technique is suitable if the product is a solid and a solvent can be found in which the product is highly soluble when hot and poorly soluble when cold.

Methodology:

  • Solvent Selection: Test various solvents (e.g., ethanol, water, ethyl acetate, hexane, or mixtures like ethanol/water) to find a suitable system.[14][15] The ideal solvent will dissolve the crude product completely at its boiling point but sparingly at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal yield.[16]

  • Inducing Crystallization (If needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals to a constant weight.

Protocol 3: Purification by Column Chromatography

This is a highly effective method for purifying oils or for separating compounds with close polarities.

Methodology:

  • Solvent System Selection: Using TLC, determine an eluent (solvent system) that provides good separation of the product from impurities, aiming for a product Rf value of 0.2-0.4.[5] A common starting point for benzoxazoles is a mixture of hexane and ethyl acetate.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle without any air bubbles or cracks. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes. The polarity of the eluent can be gradually increased if necessary to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction Dissolve->AcidBase AqueousLayer Aqueous Layer (Product Salt) AcidBase->AqueousLayer Product OrganicLayer Organic Layer (Impurities) AcidBase->OrganicLayer Impurities Acidify Acidify & Precipitate AqueousLayer->Acidify FilterDry Filter & Dry Acidify->FilterDry CheckPurity Check Purity (TLC/Melting Point) FilterDry->CheckPurity PureSolid Pure this compound CheckPurity->PureSolid Purity OK FurtherPurification Further Purification Needed? CheckPurity->FurtherPurification Impure ColumnChrom Column Chromatography FurtherPurification->ColumnChrom Yes Recrystallize Recrystallization FurtherPurification->Recrystallize Yes ColumnChrom->PureSolid Recrystallize->PureSolid TroubleshootingTree Start Purification Attempted CheckResult Is the product pure and solid with good yield? Start->CheckResult Success Purification Successful CheckResult->Success Yes Problem Identify Issue CheckResult->Problem No IsOil Is it an oil? Problem->IsOil LowYield Is yield low? Problem->LowYield Impure Is it impure (TLC)? Problem->Impure UseChromatography Use Column Chromatography IsOil->UseChromatography Yes CheckExtraction Review Extraction/Precipitation Steps LowYield->CheckExtraction Yes OptimizeChrom Optimize Chromatography or Recrystallization Solvent Impure->OptimizeChrom Yes

References

Common side reactions in Benzo[d]oxazol-5-ol synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzo[d]oxazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common side reactions and guidance for prevention.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: My reaction mixture is turning dark brown or black upon starting the synthesis of this compound. What is causing this and how can I prevent it?

A1: A dark coloration is a common indicator of oxidation. The starting material, likely a 2-amino-p-hydroquinone derivative, and the final product, this compound, are highly susceptible to oxidation due to the hydroquinone moiety. This oxidation leads to the formation of quinone-type species and subsequent polymerization, resulting in insoluble, dark-colored byproducts and significantly lower yields.

Prevention Strategies:

  • Inert Atmosphere: The most critical step is to exclude oxygen. Purge your reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.[1]

  • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen, sonication, or through freeze-pump-thaw cycles to remove dissolved oxygen.[1]

  • Antioxidants: Add a small amount of an antioxidant to the reaction mixture. Common choices include sodium metabisulfite, ascorbic acid, or butylated hydroxytoluene (BHT).[1][2]

  • Chelating Agents: Trace metal ions (like Cu²⁺ or Fe²⁺) can catalyze oxidation.[1][3] Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Light Protection: Hydroquinones can be light-sensitive. Protect your reaction from light by using amber glassware or by wrapping the flask with aluminum foil.[1]

  • Temperature Control: While heat is often required for cyclization, excessive temperatures can accelerate oxidation.[1] Maintain the lowest possible temperature necessary for the reaction to proceed.

Q2: I am experiencing a very low yield of this compound, even though I've tried to control oxidation. What are other potential causes?

A2: Low yields can be attributed to several factors beyond oxidation:

  • Incomplete Cyclization: The condensation reaction between the 2-aminophenol derivative and the carboxylic acid (or its derivative) may not go to completion. This can be due to insufficient heating, incorrect stoichiometry, or a non-optimal catalyst.[4]

    • Solution: Ensure you are using an appropriate catalyst (e.g., polyphosphoric acid, boric acid, or a Lewis acid) if required by your specific protocol.[5] You can monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in your 2-aminophenol precursor or the cyclizing agent can interfere with the reaction.

    • Solution: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and be stable under the reaction conditions.

    • Solution: Screen different high-boiling point, inert solvents like toluene, xylene, or DMF. Anhydrous conditions are often necessary.[6]

  • Product Loss During Work-up/Purification: this compound may be sensitive to the pH of the aqueous work-up or may be partially soluble in the aqueous phase. It can also be lost during chromatography if not handled carefully.

    • Solution: Perform the work-up at low temperatures. When purifying by column chromatography, consider deactivating the silica gel with a small amount of a non-polar solvent and run the column quickly to minimize contact time.[6][7]

Q3: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What could these side products be?

A3: Besides the oxidation products mentioned in Q1, other side reactions can occur:

  • N-Acylation vs. O-Acylation: If you are using a carboxylic acid derivative for cyclization, acylation can sometimes occur on the hydroxyl group of the hydroquinone moiety if it is not protected, leading to undesired esters.

  • Incomplete cyclization intermediates: The intermediate Schiff base or amide may be stable under your reaction conditions and not fully cyclize.[4]

  • Polymerization: Under harsh acidic or high-temperature conditions, phenolic compounds can polymerize.[1]

Prevention:

  • Protecting Groups: If O-acylation is an issue, consider protecting the 5-hydroxyl group (e.g., as a methyl or benzyl ether) before the cyclization and deprotecting it in a final step.

  • Reaction Conditions Optimization: Adjusting the temperature, catalyst, and reaction time can favor the desired cyclization over the formation of stable intermediates.

Quantitative Data

While specific data for this compound is scarce, the following table illustrates the expected impact of preventative measures on the yield of a generic, oxidation-sensitive benzoxazole synthesis.

ConditionExpected YieldObservations
Air atmosphere, no antioxidant< 20%Rapid darkening of the reaction mixture
Air atmosphere, with antioxidant (e.g., Na₂S₂O₅)30-50%Slower color change, but still significant
N₂ atmosphere, no antioxidant60-75%Minimal color change
N₂ atmosphere, with antioxidant> 80%The solution remains pale yellow/light in color

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation (with Oxidation Prevention)

This protocol outlines a general method for the synthesis of this compound from 2-amino-4-hydroxy-phenol hydrochloride and a suitable carboxylic acid (e.g., formic acid for the parent compound) with preventative measures against oxidation.

Materials:

  • 2-amino-4-hydroxy-phenol hydrochloride

  • Formic Acid (or other carboxylic acid/derivative)

  • Polyphosphoric Acid (PPA)

  • Sodium metabisulfite (antioxidant)

  • Nitrogen or Argon gas supply

  • Degassed water and ethyl acetate

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Purge the entire apparatus with nitrogen for at least 15 minutes.

  • To the flask, add 2-amino-4-hydroxy-phenol hydrochloride (1.0 eq), a catalytic amount of sodium metabisulfite (~0.05 eq), and polyphosphoric acid (PPA) (enough to ensure stirring).

  • Begin stirring and slowly add formic acid (1.1 eq) to the mixture.

  • Heat the reaction mixture to 140-150 °C under a constant positive pressure of nitrogen.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent). The reaction is typically complete within 3-5 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice made from degassed water. This should be done in a well-ventilated fume hood as the quenching of PPA is highly exothermic.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Extract the product with ethyl acetate (3 x 50 mL). The ethyl acetate should also be degassed.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[6][7]

Protocol 2: Purification of Crude this compound

Purification can be a critical step where oxidation can occur.

  • Recrystallization: If the crude product is a solid, recrystallization is a good option.

    • Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol/water or ethyl acetate/hexane mixture) that has been degassed.

    • Add a very small amount of an antioxidant like BHT to the solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the purified product under vacuum.

  • Column Chromatography: [6][7]

    • Prepare a silica gel slurry in the initial eluent (e.g., 9:1 hexane:ethyl acetate).

    • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane.

    • Collect the fractions containing the product and combine them.

    • Remove the solvent under reduced pressure.

Visualizations

This compound Synthesis Pathway Synthesis of this compound Start 2-Amino-4-hydroxyphenol Intermediate Amide Intermediate Start->Intermediate Acylation Reagent + R-COOH (e.g., Formic Acid) Reagent->Intermediate Product This compound Intermediate->Product Cyclization/ Dehydration Conditions Heat (e.g., PPA) - H₂O

Caption: General synthesis pathway for this compound.

Side_Reaction_Oxidation Oxidation Side Reaction Reactant This compound (Hydroquinone form) SideProduct Quinone Derivative Reactant->SideProduct Oxidant [O] (O₂, light, metal ions) Oxidant->SideProduct Polymer Dark Polymeric Byproducts SideProduct->Polymer Polymerization

Caption: Common oxidation side reaction pathway.

Troubleshooting_Workflow Troubleshooting Low Yield / Dark Reaction Start Low Yield or Dark Reaction Mixture CheckOxidation Is the mixture dark? Start->CheckOxidation ImplementAntiOx Implement Anti-Oxidation Measures: - Inert Atmosphere (N₂/Ar) - Degassed Solvents - Add Antioxidant (e.g., Na₂S₂O₅) - Protect from light CheckOxidation->ImplementAntiOx Yes CheckCompletion Is the reaction incomplete (TLC)? CheckOxidation->CheckCompletion No ImplementAntiOx->CheckCompletion OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Check catalyst activity - Increase temperature moderately CheckCompletion->OptimizeConditions Yes CheckPurity Check Purity of Starting Materials CheckCompletion->CheckPurity No End Improved Yield OptimizeConditions->End CheckPurity->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Benzo[d]oxazol-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the yield and purity of Benzo[d]oxazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common synthetic routes to this compound involve the cyclization of a substituted o-aminophenol. Key starting materials include 3-amino-4-hydroxybenzoic acid or 2,4-diaminophenol, which can be reacted with a suitable one-carbon synthon like formic acid or one of its derivatives.

Q2: Which synthetic method generally provides the highest yield for this compound?

A2: The condensation of an appropriate o-aminophenol derivative with a carboxylic acid or its equivalent in the presence of a dehydrating agent like polyphosphoric acid (PPA) is a widely used and often high-yielding method for the synthesis of benzoxazoles.[1][2] Microwave-assisted synthesis may also offer improved yields and reduced reaction times.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress.[2][3] Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, typically more nonpolar, product spot indicate the reaction is proceeding. Gas chromatography-mass spectrometry (GC-MS) can also be used for monitoring.[3]

Q4: What are the typical purification methods for this compound?

A4: Due to the presence of the hydroxyl group, this compound is a moderately polar compound. Common purification techniques include:

  • Recrystallization: This is an effective method for obtaining highly pure crystalline products. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and petroleum ether.[1]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying benzoxazoles.[3] A gradient of ethyl acetate in hexane is a common eluent system.

  • Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction into a basic aqueous solution and subsequent re-precipitation by acidification, which can help remove non-acidic impurities.

Q5: What are the key safety precautions to consider during the synthesis?

A5: Polyphosphoric acid is corrosive and should be handled with care in a fume hood. o-Aminophenol derivatives can be toxic and skin irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions at elevated temperatures should be conducted with proper shielding and temperature control.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend Reaction Time: Continue heating the reaction and monitor by TLC until the starting material is consumed.[3]- Increase Temperature: If the reaction is sluggish, cautiously increase the temperature, but be aware of potential side reactions.
Inactive Catalyst/Reagent - Use Fresh PPA: Polyphosphoric acid can absorb moisture over time, reducing its effectiveness. Use freshly opened or properly stored PPA.- Check Reagent Quality: Ensure the purity of the starting o-aminophenol derivative and the carboxylic acid source.
Sub-optimal Reaction Conditions - Solvent Choice: If not using PPA as the solvent, ensure the chosen solvent is anhydrous and appropriate for the reaction temperature.- Stoichiometry: Verify the molar ratios of the reactants. An excess of one reactant may be necessary in some cases.
Product Degradation - Temperature Control: Avoid excessive temperatures, which can lead to decomposition, especially for hydroxylated benzoxazoles.- Inert Atmosphere: If the starting materials or product are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of Multiple Impurities in the Crude Product
Potential Cause Troubleshooting Steps
Side Reactions - Formation of Polycyclic Byproducts: Overheating in the presence of PPA can sometimes lead to undesired intermolecular reactions.- Incomplete Cyclization: The intermediate Schiff base or amide may not fully cyclize. Ensure sufficient reaction time and temperature.
Starting Material Impurities - Purify Starting Materials: If the starting o-aminophenol or carboxylic acid contains impurities, purify them before the reaction (e.g., by recrystallization).
Oxidation - Use of Antioxidants: For sensitive substrates, the addition of a small amount of an antioxidant like sodium sulfite might be beneficial.- Degas Solvents: Use degassed solvents to minimize dissolved oxygen.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product is Highly Polar - Modify Chromatography Conditions: Use a more polar eluent system for column chromatography (e.g., methanol in dichloromethane).- Reverse-Phase Chromatography: Consider using reverse-phase chromatography if the compound is difficult to purify on normal-phase silica gel.
Co-eluting Impurities - Recrystallization: Attempt recrystallization from a different solvent system to separate the product from the impurity.- Derivative Formation: In some cases, protecting the hydroxyl group (e.g., as an acetate or silyl ether) can change the polarity and facilitate purification, followed by deprotection.
Product is a Tar or Oil - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or pentane.- Chromatography: If trituration fails, column chromatography is the next best option.

Data Presentation

Table 1: Comparison of General Synthetic Methods for 2-Arylbenzoxazoles

MethodStarting MaterialsCatalyst/ReagentTypical Yield (%)Reference
PPA Mediatedo-Aminophenol, Aromatic Carboxylic AcidPolyphosphoric Acid (PPA)Good to Excellent[1][2]
Microwave Assistedo-Aminophenol, Aromatic Carboxylic AcidPolyphosphoric Acid (PPA)High[2]
Metal-Catalyzedo-Aminophenol, Aromatic AldehydeNi(II) complex, K₂CO₃87-94[1]
Green Synthesiso-Aminophenol, Aromatic AldehydePotassium Ferrocyanide87-96[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Amino-4-hydroxybenzoic Acid

This protocol is a representative procedure based on the widely used polyphosphoric acid-mediated cyclization.

Materials:

  • 3-Amino-4-hydroxybenzoic acid

  • Formic acid (or triethyl orthoformate)

  • Polyphosphoric acid (PPA)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (10x the weight of the 3-amino-4-hydroxybenzoic acid).

  • Heat the PPA to 80-90 °C with stirring.

  • Slowly add 3-amino-4-hydroxybenzoic acid (1.0 eq) and formic acid (1.2 eq) to the hot PPA.

  • Increase the temperature to 120-140 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent.

Mandatory Visualizations

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/GC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Extend_Time Extend Reaction Time / Increase Temperature Incomplete->Extend_Time Check_Reagents Check Reagent Purity & Activity Complete->Check_Reagents Extend_Time->Check_Completion Impure_Reagents Impure/Inactive Reagents Check_Reagents->Impure_Reagents Pure_Reagents Reagents are Pure/Active Check_Reagents->Pure_Reagents Purify_Reagents Purify/Replace Reagents Impure_Reagents->Purify_Reagents Optimize_Conditions Optimize Reaction Conditions (Solvent, Stoichiometry) Pure_Reagents->Optimize_Conditions Purify_Reagents->Start Check_Purification Evaluate Purification Step for Product Loss Optimize_Conditions->Check_Purification G cluster_pathway Synthetic Pathway of this compound Start 3-Amino-4-hydroxybenzoic Acid + Formic Acid Intermediate Formamide Intermediate Start->Intermediate Amidation Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization PPA Polyphosphoric Acid (PPA) Heat Intermediate->PPA Product This compound Cyclization->Product Cyclization->PPA

References

Troubleshooting guide for the synthesis of benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Benzoxazole Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?

Low yields are a frequent challenge in benzoxazole synthesis and can arise from several factors. A systematic approach is crucial for troubleshooting.[1][2] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding aldehyde, carboxylic acid, or other coupling partners can significantly interfere with the reaction.[1][2] It is recommended to use high-purity reagents. If purity is uncertain, consider purification of starting materials by recrystallization or distillation.[2]

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can drastically impact the yield.[1][3] Critically re-evaluate these parameters against literature procedures for similar substrates.

  • Inert Atmosphere: 2-aminophenols can be susceptible to air oxidation, which can lead to colored impurities and lower yields.[2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is advisable, especially if reagents, catalysts, or intermediates are sensitive to air or moisture.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.[1][2]

  • Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazole.[1]

  • Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[1]

  • Inefficient Purification: Significant product loss can occur during purification steps.[1]

Q2: My reaction seems to have stalled and is not going to completion, as indicated by TLC. What can I do?

A stalled reaction can be attributed to several factors:[2]

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while closely monitoring the reaction's progress.[2] Some solvent-free reactions require temperatures as high as 130°C to achieve good yields.[2][4]

  • Catalyst Deactivation: The catalyst may have lost its activity.[2] This is particularly relevant for recyclable catalysts. Adding a fresh portion of the catalyst might help restart the reaction.[2] Ensure the catalyst is fresh and has been handled according to its storage requirements.[1][2]

  • Stoichiometry: Verify that the stoichiometry of your reactants is correct. Sometimes, using a slight excess of one reactant can help drive the reaction to completion.[2][5]

Q3: I am observing significant side product formation. What are the likely culprits and how can I minimize them?

Side product formation complicates purification and reduces the yield of the desired benzoxazole.[1][2] Common side products and mitigation strategies include:

  • Incomplete Cyclization (Schiff Base Formation): A common issue is the formation of a stable intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) that fails to cyclize.[2][3][6] To promote complete cyclization, you can try increasing the reaction temperature or time.[2][3] The addition of a suitable oxidant may also be necessary.[2]

  • Dimerization/Polymerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions.[1][2]

  • Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

  • Beckmann Rearrangement: In syntheses starting from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles.[5]

  • Nitrile Oxide Dimerization: In methods involving the in-situ generation of nitrile oxides, dimerization can be a significant side reaction.[5] Slow addition of the nitrile oxide precursor can help to minimize this by keeping its concentration low.[5]

To minimize side products, optimize reaction conditions by carefully controlling temperature, reaction time, and reactant stoichiometry. The choice of catalyst can also significantly influence selectivity.[1]

Q4: I am losing a significant amount of my product during purification. What are some effective purification strategies for benzoxazoles?

Purification can be a major source of product loss.[1] Here are some tips for efficient purification:

  • Column Chromatography: This is a common and effective method. The choice of solvent system (e.g., petroleum ether and ethyl acetate) is crucial for good separation.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Acid-Base Extraction: Benzoxazoles are weakly basic and can sometimes be purified by extraction with an acidic solution, followed by neutralization and re-extraction into an organic solvent.[1]

Data Presentation

The following tables summarize quantitative data from various benzoxazole synthesis protocols, allowing for easy comparison of reaction conditions and yields.

Table 1: Microwave-Assisted Synthesis of 2-Aryl-5-methylbenzoxazoles [6]

Aldehyde SubstituentProductYield (%)
4-OCH₃2-(4-methoxyphenyl)-5-methylbenzoxazole90
4-Cl2-(4-chlorophenyl)-5-methylbenzoxazole85
4-NO₂5-methyl-2-(4-nitrophenyl)benzoxazole82
2,4-diCl2-(2,4-dichlorophenyl)-5-methylbenzoxazole78
H5-methyl-2-phenylbenzoxazole67
Reaction Conditions: 2-amino-4-methylphenol (0.5 mmol), aromatic aldehyde (0.5 mmol), K₂CO₃ (0.5 mmol), I₂ (0.5 mmol), microwave irradiation at 120°C for 10 minutes.[6]

Table 2: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst [4]

EntryCatalystTemperature (°C)Time (h)Yield (%)
1No Catalyst13050
2H₂SO₄130515
3HCl130521
4p-TsOH130565
5ZnCl₂130545
6FeCl₃130538
7BAIL130587
8BAIL gel130598
Reaction Conditions: Benzaldehyde (1.0 mmol), 2-aminophenol (1.0 mmol), catalyst (1 mol%), solvent-free.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzoxazoles using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions [4]

  • Reactant Preparation: In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and the Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).

  • Reaction: Stir the reaction mixture at 130 °C for 5 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, dissolve the mixture in ethyl acetate (10 mL).

  • Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles [6]

  • Reactant Preparation: In a microwave process vial, add 2-amino-4-methylphenol (0.5 mmol), the desired aromatic aldehyde (0.5 mmol), potassium carbonate (K₂CO₃, 69 mg, 0.5 mmol), and iodine (I₂, 126.9 mg, 0.5 mmol).[6]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes.[6]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 5 mL) to quench the excess iodine.[6]

  • Extraction: Extract the resulting solution with ethyl acetate (3 x 10 mL).[6]

  • Washing and Drying: Combine the organic layers and wash with a saturated solution of sodium chloride (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.[6]

Visualizations

Troubleshooting_Workflow start Low Yield in Benzoxazole Synthesis check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) check_purity->check_conditions check_atmosphere Use Inert Atmosphere? check_conditions->check_atmosphere monitor_reaction Monitor Reaction Progress (TLC/GC) check_atmosphere->monitor_reaction incomplete_reaction Incomplete Reaction monitor_reaction->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes purification_loss Check for Purification Loss side_products->purification_loss No side_products->optimize_conditions Yes optimize_purification Optimize Purification Method purification_loss->optimize_purification success Improved Yield optimize_conditions->success optimize_purification->success

Caption: Troubleshooting workflow for low yields in benzoxazole synthesis.

Reaction_Pathway cluster_reactants Reactants aminophenol 2-Aminophenol schiff_base Schiff Base Intermediate aminophenol->schiff_base aldehyde Aldehyde aldehyde->schiff_base benzoxazole Benzoxazole Product schiff_base->benzoxazole Cyclization (Heat, Catalyst) side_reaction Side Products (e.g., Polymerization) schiff_base->side_reaction

Caption: Simplified reaction pathway for benzoxazole synthesis from 2-aminophenol and an aldehyde.

References

Technical Support Center: Scaling Up the Synthesis of Benzo[d]oxazol-5-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Benzo[d]oxazol-5-ol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: A widely employed and scalable method for the synthesis of benzoxazole derivatives is the condensation of an ortho-aminophenol with a carboxylic acid or its equivalent. For this compound, a feasible approach involves the reaction of 2,4-diaminophenol with formic acid or a derivative like triethyl orthoformate, followed by cyclization. This method is often referred to as the Phillips benzoxazole synthesis.

Q2: What are the critical parameters to monitor during the scale-up of this compound synthesis?

A2: Careful monitoring and control of several parameters are crucial for a successful scale-up:

  • Temperature: The condensation and cyclization steps are often exothermic. Precise temperature control is essential to prevent side reactions and ensure product quality and safety.

  • Rate of Reagent Addition: Slow and controlled addition of reagents helps to manage the reaction exotherm and maintain optimal concentration gradients, especially in large reactors.

  • Mixing Efficiency: Adequate agitation is critical to ensure homogeneity, prevent localized overheating, and promote efficient mass transfer.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is vital to determine the optimal reaction time and prevent the formation of degradation products.

Q3: What are the primary challenges in purifying this compound?

A3: The hydroxyl group in this compound can present purification challenges. The compound may have moderate polarity, making it susceptible to strong adsorption on silica gel, which can lead to tailing and poor separation during column chromatography. Recrystallization is often a more effective method for purification on a larger scale. Careful selection of the recrystallization solvent system is key to obtaining high purity.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common, especially during scale-up. This guide addresses potential problems and offers solutions.

Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor by TLC. - Cautiously increase the reaction temperature. - Ensure efficient mixing. - Verify the purity and stoichiometry of starting materials.
Side Product Formation - Optimize the reaction temperature; lower temperatures may favor the desired product. - Investigate the use of a milder cyclizing agent. - Control the rate of reagent addition to minimize localized high concentrations.
Product Degradation - Minimize the reaction time once the starting materials are consumed. - Ensure the work-up procedure is not overly harsh (e.g., avoid extreme pH or high temperatures).
Losses During Work-up/Purification - Optimize extraction procedures (e.g., choice of solvent, number of extractions). - For recrystallization, perform small-scale solvent screening to find the optimal solvent system for high recovery and purity.
Product Impurity
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - See "Incomplete Reaction" in the Low Reaction Yield table. - Improve purification method; consider a different recrystallization solvent or a column chromatography protocol with an optimized solvent system.
Formation of Isomers or Byproducts - Characterize impurities by LC-MS and NMR to understand their structure. - Adjust reaction conditions (temperature, catalyst, solvent) to improve selectivity. - For purification, explore different stationary phases for chromatography or multi-solvent recrystallization.
Residual Solvents - Dry the final product under high vacuum for an extended period. - If the solvent is trapped in the crystal lattice, consider a solvent swap by dissolving the product in a low-boiling solvent and re-evaporating.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis starting from 2-amino-4-nitrophenol.

Step 1: Synthesis of N-(2-hydroxy-5-nitrophenyl)formamide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-nitrophenol (1 equivalent) in an excess of formic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into ice-water with stirring to precipitate the product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N-(2-hydroxy-5-nitrophenyl)formamide.

Step 2: Reductive Cyclization to this compound

  • In a hydrogenation vessel, suspend N-(2-hydroxy-5-nitrophenyl)formamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation

The following tables present illustrative data for the synthesis of this compound. Note: This data is for demonstration purposes and may not reflect actual experimental results.

Table 1: Optimization of Reductive Cyclization Conditions

Entry Catalyst Solvent Temperature (°C) Pressure (psi) Time (h) Yield (%) Purity (%)
110% Pd/CEthanol2550127592
25% Pt/CMethanol2550126889
310% Pd/CEthyl Acetate2510088295
410% Pd/CEthanol505067890

Table 2: Comparison of Purification Methods

Method Solvent System Recovery (%) Purity (%)
RecrystallizationEthanol/Water8598.5
RecrystallizationEthyl Acetate/Hexane8099.1
Column ChromatographySilica Gel (EtOAc/Hexane gradient)6599.5

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reductive Cyclization start 2-amino-4-nitrophenol process1 Reflux start->process1 reagent1 Formic Acid reagent1->process1 workup1 Precipitation in Ice-Water process1->workup1 intermediate N-(2-hydroxy-5-nitrophenyl)formamide workup1->intermediate process2 Hydrogenation intermediate->process2 reagent2 H2, Pd/C reagent2->process2 workup2 Filtration & Concentration process2->workup2 purification Recrystallization workup2->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Yield

troubleshooting_low_yield start Low Yield Observed check_tlc Analyze TLC of crude product start->check_tlc incomplete_reaction Incomplete Reaction? check_tlc->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No solution_incomplete Increase reaction time/temp Check reagent purity incomplete_reaction->solution_incomplete Yes purification_loss Product Lost During Purification? side_products->purification_loss No solution_side_products Optimize temp/reagent addition Consider alternative reagents side_products->solution_side_products Yes solution_purification Optimize recrystallization solvent Modify chromatography conditions purification_loss->solution_purification Yes

Caption: Troubleshooting flowchart for addressing low reaction yields.

Overcoming solubility issues of Benzo[d]oxazol-5-ol in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzo[d]oxazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous buffers. Why is it poorly soluble?

A: this compound, like many benzoxazole derivatives, is a heterocyclic aromatic compound.[1] Its fused ring structure contributes to molecular planarity and hydrophobicity, leading to limited solubility in water and neutral aqueous buffers.[2] The phenolic hydroxyl group (-OH) offers some polarity, but the larger benzoxazole core dominates its physicochemical properties, making it favor organic solvents.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[3][4] It is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[3] For cellular assays, it is critical to ensure the final concentration of DMSO is low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.[5]

Q3: My this compound dissolves in DMSO but precipitates when I dilute it into my aqueous cell culture medium. What is happening and how can I prevent it?

A: This phenomenon, often called "solvent shock" or "crashing out," is the most common issue encountered. It occurs when a compound that is highly soluble in an organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower.[6] To prevent this, you can:

  • Optimize the Dilution Protocol: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid dispersal. This "reverse dilution" method prevents localized high concentrations of the compound.[6]

  • Use Pre-warmed Media: Adding the compound to pre-warmed (e.g., 37°C) media can improve solubility.[6]

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilution steps to gradually decrease the solvent concentration.[5]

  • Lower the Final Concentration: Your working concentration may be exceeding the compound's maximum aqueous solubility.

Q4: Are there alternatives to DMSO if my assay is highly sensitive to it?

A: Yes, several alternatives can be considered, although they may have their own limitations. These include:

  • Dimethylformamide (DMF): Similar to DMSO in its solvent properties.[7]

  • Ethanol: Can be used, but may not achieve the same high stock concentrations as DMSO.[8]

  • Cyrene™ (dihydrolevoglucosenone): A greener, bio-based solvent reported to have low toxicity and comparable solvation properties to DMSO.[6] It is crucial to perform a solvent tolerance test to determine the maximum concentration of any alternative solvent that your specific assay can handle without adverse effects.[5]

Q5: Can I improve the aqueous solubility of this compound by adjusting the pH?

A: Yes, pH modification can be a very effective strategy. This compound contains a phenolic hydroxyl group, which is weakly acidic. By increasing the pH of the aqueous solution with a mild base (e.g., NaOH), you can deprotonate the hydroxyl group, forming a more soluble phenolate salt.[9][10] It is generally recommended to adjust the pH to at least 2 units above the compound's pKa.[9] However, you must ensure the final pH is compatible with your biological assay and will not affect cell viability or protein stability.[5]

Q6: What are some advanced formulation strategies to enhance solubility for in vitro or in vivo studies?

A: For more challenging solubility issues, especially for higher concentration needs in animal studies, you can explore formulation strategies:

  • Co-solvents: Using a mixture of water-miscible solvents like polyethylene glycol (PEG) or propylene glycol can enhance solubility.[11]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is more water-soluble.[12][13][14]

  • Surfactants: Surfactants like Tween® 80 or Poloxamers can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous solutions.[5]

Troubleshooting Guide: Compound Precipitation

This guide provides solutions to common precipitation issues encountered during experiments with this compound.

Observation Potential Cause Recommended Solution
Immediate Precipitation upon adding DMSO stock to aqueous buffer.Solvent Shock: Rapid change in solvent polarity.[6] Concentration Limit Exceeded: Final concentration is above the compound's aqueous solubility limit.1. Optimize Dilution: Add DMSO stock dropwise to the buffer while vortexing ("reverse dilution").[6] 2. Perform Serial Dilutions: Create intermediate dilutions in buffer containing some DMSO.[5] 3. Lower Final Concentration: Test a lower working concentration of the compound.
Cloudiness or Precipitate forms after incubation at 37°C.Temperature Effects: Solubility may decrease at higher temperatures for some compounds. pH Shift: Cell metabolism can alter the pH of the culture medium.[5] Interaction with Media Components: Compound may interact with salts or proteins in the media.1. Pre-warm Media: Ensure media is at 37°C before adding the compound.[6] 2. Buffer Media: Use media with a robust buffering system (e.g., HEPES) if pH shifts are suspected. 3. Use Solution Promptly: Prepare working solutions fresh and use them as quickly as possible.[6]
Inconsistent Assay Results or lower-than-expected potency.Micro-precipitation: Fine, often invisible, precipitate is forming, reducing the effective concentration of the compound in solution.1. Verify Solubility: Visually inspect the final solution against a light source for any Tyndall effect (light scattering by fine particles). 2. Centrifuge Sample: Before adding to the assay, centrifuge the diluted solution and test the supernatant to see if potency changes. 3. Employ Solubilizing Agents: Consider using cyclodextrins or a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80), after validating their compatibility with the assay.[5]
Stock Solution is Cloudy or has crystals after storage at -20°C.Freeze-Thaw Cycles: Repeated cycles can cause precipitation. Water Absorption: DMSO is hygroscopic and can absorb moisture, reducing its solvating power for hydrophobic compounds.[6]1. Aliquot Stock: Store the stock solution in small, single-use aliquots to avoid freeze-thaw cycles.[3] 2. Use Anhydrous DMSO: Prepare stock solutions with high-purity, anhydrous DMSO and store in tightly sealed vials.[6] 3. Re-dissolve Before Use: Before use, warm the aliquot to room temperature and vortex thoroughly to ensure any precipitate is re-dissolved.[3]

Data Presentation

The following tables provide hypothetical but representative data for this compound to guide your experimental design.

Table 1: Approximate Solubility in Common Solvents

SolventTemperatureApprox. Solubility (mg/mL)Notes
Water25°C< 0.01Practically insoluble.
PBS (pH 7.4)25°C< 0.01Insoluble in neutral aqueous buffer.
Ethanol25°C~2-5Moderately soluble.
Dimethylformamide (DMF)25°C> 40Highly soluble.
Dimethyl Sulfoxide (DMSO)25°C> 50Very soluble, recommended for stock solutions.[3]

Table 2: Effect of pH on Aqueous Solubility

pH of BufferApprox. Solubility (µg/mL)% Ionized (Estimated)Notes
5.0< 1< 1%Compound is protonated and poorly soluble.
7.4~1-2~5%Limited solubility at physiological pH.
8.5~10-15~75%Solubility increases as the phenolic group deprotonates.[9]
9.5> 50> 95%Significantly improved solubility in basic conditions.[10]

Table 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

HP-β-CD Conc. (% w/v)Apparent Solubility in Water (µg/mL)Fold IncreaseNotes
0%< 1-Baseline aqueous insolubility.
1%~25~25xCyclodextrins form inclusion complexes, enhancing solubility.[12]
2.5%~80~80xConcentration-dependent increase in solubility.
5%~200~200xSignificant enhancement for creating aqueous formulations.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound (Molecular Weight: 135.12 g/mol ).

  • Safety First: Handle this compound and DMSO in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3]

  • Weigh Compound: Accurately weigh 6.76 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.[3]

  • Dissolve: Cap the tube securely and vortex at room temperature until the solid is completely dissolved. If needed, brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution.[3]

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials. Store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[3]

Protocol 2: Solubilization using pH Adjustment

This protocol provides a general method for preparing a 100 µg/mL working solution in a basic buffer.

  • Prepare Buffers: Prepare two sterile aqueous buffers, one at a neutral pH (e.g., PBS, pH 7.4) and one at a basic pH (e.g., Carbonate-Bicarbonate buffer, pH 9.5).

  • Prepare Intermediate Stock: Prepare a 1 mg/mL intermediate stock of this compound in 100% Ethanol.

  • Dilution:

    • Add 990 µL of the pH 7.4 buffer to a sterile tube. Add 10 µL of the 1 mg/mL ethanol stock. Vortex immediately. Observe for precipitation.

    • Add 990 µL of the pH 9.5 buffer to a separate sterile tube. Add 10 µL of the 1 mg/mL ethanol stock. Vortex immediately.

  • Compare: Compare the clarity of the two solutions. The solution at pH 9.5 should be clear, demonstrating the effectiveness of pH in improving solubility.[10]

  • Neutralization (Optional): If the assay requires a neutral pH, the basic solution can be carefully neutralized with a dilute acid (e.g., 0.1 M HCl) just before use. Monitor for any signs of precipitation during neutralization.

Visualizations

G start Compound Precipitation Observed in Assay q_stock Is the DMSO stock solution clear? start->q_stock sol_stock Prepare fresh stock in anhydrous DMSO. Aliquot and store properly. q_stock->sol_stock No q_dilution How was the working solution prepared? q_stock->q_dilution Yes sol_dilution Use 'Reverse Dilution': Add stock dropwise to buffer while vortexing. Consider serial dilutions. q_dilution->sol_dilution Rapid Mixing q_conc Is the final concentration too high? q_dilution->q_conc Standard Dilution sol_conc Lower the final working concentration. Determine max solubility. q_conc->sol_conc Yes q_ph Is the compound ionizable? q_conc->q_ph No sol_ph Adjust buffer pH to >2 units above pKa to increase solubility. Verify assay compatibility. q_ph->sol_ph Yes (Weak Acid/Base) sol_advanced Employ Advanced Methods: - Cyclodextrins - Co-solvents (e.g., PEG) - Surfactants (e.g., Tween) q_ph->sol_advanced No G cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruitment pAkt p-Akt (Active) Akt->pAkt PDK1 Phosphorylation GSK3b GSK-3β pAkt->GSK3b Inhibitory Phosphorylation pGSK3b p-GSK-3β (Inactive) Apoptosis Apoptosis GSK3b->Apoptosis Promotes CellSurvival Cell Survival & Proliferation pGSK3b->CellSurvival Allows Benzoxazol This compound (Hypothetical Inhibitor) Benzoxazol->pAkt Inhibition?

References

Technical Support Center: Optimizing Catalyst Selection for Benzo[d]oxazol-5-ol Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Benzo[d]oxazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, a substituted benzoxazole, typically involves the condensation and subsequent cyclization of an ortho-substituted aminophenol with a suitable electrophile. Common methods include the reaction of 2-amino-4-nitrophenol (a precursor to 2-amino-5-hydroxyphenol) or similar substituted o-aminophenols with aldehydes or carboxylic acids, often facilitated by a catalyst.[1][2][3] Both Brønsted and Lewis acid catalysts are frequently employed to promote these reactions.[1][2] Modern approaches also utilize metal-based catalysts, nanocatalysts, and green catalysts like ionic liquids to improve yields and reaction conditions.[3]

Q2: How do I choose the optimal catalyst for my reaction?

A2: Catalyst selection is critical and depends on your specific substrates and reaction conditions.[4] For the condensation of an o-aminophenol with an aldehyde, traditional Brønsted or Lewis acids can be effective.[1][2] However, for improved yields and milder conditions, consider screening a variety of catalysts. For instance, heterogeneous catalysts like a Brønsted acidic ionic liquid (BAIL) gel have shown high efficiency and offer the advantage of easy recovery and recyclability.[1][2][5] Metal catalysts, such as those based on copper or palladium, are also utilized in specific synthetic routes.[6][7]

Q3: What are some "green" or sustainable catalyst options for this synthesis?

A3: There is a growing interest in sustainable synthetic methods for benzoxazoles.[4] Green catalyst options include:

  • Deep Eutectic Solvents (DESs): These can act as both the solvent and catalyst, offering an environmentally benign reaction medium.[8]

  • Ionic Liquids: Brønsted acidic ionic liquids (BAILs) can serve as efficient and recyclable catalysts.[1][2][5]

  • Heterogeneous Catalysts: Solid-supported catalysts, including nanocatalysts, simplify product purification and catalyst reuse.[4]

  • Use of Green Solvents: Performing the reaction in environmentally friendly solvents like ethanol or even water can significantly improve the sustainability of the process.[4]

Q4: How can I purify the final this compound product?

A4: Purification is essential to obtain a high-purity product.[4] Common purification methods include:

  • Recrystallization: The crude product can often be purified by washing with a cold solvent, such as ethanol, followed by recrystallization.[4]

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography using a solvent system like hexane and ethyl acetate is a standard procedure.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Potential Cause Troubleshooting Step Explanation
Suboptimal Catalyst Screen different catalysts (e.g., Brønsted acids, Lewis acids, heterogeneous catalysts). Optimize catalyst loading (e.g., from 5 mol% to 20 mol%).[4]The choice and amount of catalyst are critical for reaction efficiency. Some catalysts may have low activity for your specific substrates.[4]
Improper Solvent Switch to a different solvent (e.g., ethanol) or ensure the current solvent is anhydrous if the reaction is moisture-sensitive.[4]The solvent plays a crucial role in reaction efficiency.[4]
Incorrect Reaction Temperature Optimize the reaction temperature. A screening study can identify the optimal temperature.A temperature that is too low may result in a slow reaction, while a temperature that is too high can cause decomposition of reactants or products.[4] For some systems, 70°C has been found to be optimal.[4]
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]Ensure the reaction is allowed to proceed to completion.[4]

Issue 2: Significant Formation of Schiff Base as a Byproduct

Potential Cause Troubleshooting Step Explanation
Stable Intermediate Isolate the Schiff base intermediate first, then subject it to cyclization conditions in a two-step process.[4]In the reaction between an o-aminophenol and an aldehyde, a Schiff base is formed as an intermediate. This intermediate can sometimes be very stable and may not cyclize efficiently.[4]
Inefficient Cyclization 1. Change the Catalyst: Some catalysts, particularly Lewis acids, are more effective at promoting the cyclization step. 2. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for cyclization.[4]Promoting the cyclization of the Schiff base intermediate is key to maximizing the yield of the desired benzoxazole.[4]

Experimental Protocols

General Procedure for the Synthesis of Benzoxazoles using a BAIL Gel Catalyst

This is a generalized procedure based on common methodologies and should be optimized for specific substrates.[1][2]

  • Reactant Mixture: In a 5 mL vessel, add 2-aminophenol (1 mmol), benzaldehyde (1 mmol), and the BAIL gel catalyst (e.g., 0.010 g, 1.0 mol % of BAIL).[1][2]

  • Reaction Conditions: Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.[1][2]

  • Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][2]

  • Work-up: After the reaction is complete, dissolve the mixture in 10 mL of ethyl acetate.[1][2]

  • Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation. The recovered catalyst can be washed and reused.[1][2]

  • Purification: Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under vacuum to obtain the crude product.[1][2] Further purification can be achieved by recrystallization or column chromatography.[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine 2-amino-5-hydroxyphenol, aldehyde, and catalyst solvent Add solvent (optional) reactants->solvent heat Heat to optimal temperature (e.g., 70-130°C) solvent->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool extract Extract with organic solvent cool->extract wash Wash organic layer extract->wash dry Dry over anhydrous MgSO4 wash->dry purify Purify by recrystallization or column chromatography dry->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for a typical this compound synthesis.

troubleshooting_flowchart Troubleshooting Low Yield in this compound Synthesis start Low Yield? catalyst Is the catalyst optimal? start->catalyst temp Is the temperature optimized? catalyst->temp Yes action_catalyst action_catalyst catalyst->action_catalyst Screen different catalysts or optimize loading. solvent Is the solvent appropriate? temp->solvent Yes action_temp action_temp temp->action_temp Optimize temperature via a screening study. time Is reaction time sufficient? solvent->time Yes action_solvent action_solvent solvent->action_solvent Try a different solvent or ensure anhydrous conditions. schiff_base Schiff base byproduct? time->schiff_base Yes action_time action_time time->action_time Monitor by TLC to determine optimal time. end Improved Yield schiff_base->end No action_schiff action_schiff schiff_base->action_schiff Increase temperature, change catalyst, or use a two-step process. action_catalyst->temp action_temp->solvent action_solvent->time action_time->schiff_base action_schiff->end

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

reaction_pathway Simplified Reaction Pathway for this compound Formation cluster_reactants Reactants aminophenol 2-Amino-5-hydroxyphenol intermediate Schiff Base Intermediate aminophenol->intermediate + Aldehyde - H2O aldehyde Aldehyde (R-CHO) aldehyde->intermediate product This compound intermediate->product Cyclization (Catalyst, Heat)

Caption: Simplified reaction pathway for this compound formation.

References

Refinement of work-up procedures for Benzo[d]oxazol-5-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of Benzo[d]oxazol-5-ol. It is intended for researchers, scientists, and drug development professionals to assist in overcoming common challenges encountered during the experimental process.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired this compound product. What are the potential causes and how can I address them?

  • Answer: Low yields can stem from several factors. Key areas to investigate include the purity of starting materials, suboptimal reaction conditions, and inefficient purification. Impurities in the 4-amino-3-hydroxyphenol or the cyclizing agent can interfere with the reaction. It is crucial to ensure the starting materials are of high purity. Reaction conditions such as temperature, reaction time, and choice of solvent can significantly impact the yield. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is essential to determine if the reaction has gone to completion.[1]

Issue 2: Presence of Significant Side Products

  • Question: I am observing significant byproduct formation in my reaction. What are the common side products and how can I minimize them?

  • Answer: Side product formation is a common reason for low yields. In syntheses involving 4-amino-3-hydroxyphenol, incomplete cyclization can lead to the persistence of intermediates. If an aldehyde is used for cyclization, the intermediate Schiff base may be stable and not fully cyclize.[1] To minimize side products, it is important to optimize reaction conditions by carefully controlling the temperature, reaction time, and stoichiometry of reactants. The choice of catalyst can also significantly influence the selectivity of the reaction.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related byproducts, especially given the phenolic nature of the product.[1]

Issue 3: Difficulty in Product Purification

  • Question: My product seems to be lost or difficult to purify. What are some effective purification strategies for this compound?

  • Answer: Purification can be a major source of product loss. For benzoxazole derivatives, column chromatography is a common and effective purification method.[1] The choice of the solvent system for chromatography is critical for achieving good separation. A common approach for purifying crystalline benzoxazoles is recrystallization from a suitable solvent mixture, such as ethyl acetate in petroleum ether.[1] For oils or lower-melting solids, concentrating the crude product onto silica gel and performing column chromatography is often more effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common precursor is 4-amino-3-hydroxyphenol, which contains the necessary ortho-aminophenol moiety for the formation of the oxazole ring.

Q2: What are the typical cyclizing agents used to form the oxazole ring with 4-amino-3-hydroxyphenol?

A2: Common C1 sources for cyclization include formic acid, triethyl orthoformate, or formamide. The choice of reagent can affect the reaction conditions and work-up procedure.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. The product, this compound, is expected to be more nonpolar than the highly polar 4-amino-3-hydroxyphenol.

Q4: What are the expected spectroscopic characteristics of this compound?

A4: In the 1H NMR spectrum, one would expect to see signals corresponding to the aromatic protons and the proton of the hydroxyl group. The C-H proton of the oxazole ring typically appears as a singlet at a characteristic chemical shift. The IR spectrum should show a characteristic O-H stretching frequency for the phenolic hydroxyl group and absorbances typical for a benzoxazole ring system.

Experimental Protocols

A representative protocol for the synthesis of this compound from 4-amino-3-hydroxyphenol is provided below.

Protocol 1: Synthesis of this compound via Cyclization with Triethyl Orthoformate

  • Materials:

    • 4-amino-3-hydroxyphenol

    • Triethyl orthoformate

    • Catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid)

    • Solvent (e.g., ethanol)

    • Standard laboratory glassware

    • Heating and stirring apparatus

    • Rotary evaporator

    • Chromatography equipment

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-hydroxyphenol (1 equivalent) in ethanol.

    • Add triethyl orthoformate (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound based on typical outcomes for similar reactions. Actual results may vary depending on the specific experimental conditions.

ParameterMethod 1: Triethyl OrthoformateMethod 2: Formic Acid
Starting Material 4-amino-3-hydroxyphenol4-amino-3-hydroxyphenol
Cyclizing Agent Triethyl orthoformateFormic acid
Catalyst p-Toluenesulfonic acidNone (formic acid is the reagent and catalyst)
Solvent EthanolNone
Reaction Temperature Reflux100-120 °C
Reaction Time 2-4 hours3-6 hours
Typical Yield 75-85%70-80%
Purity (after chromatography) >98%>97%

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 4-amino-3-hydroxyphenol in Ethanol add_reagents Add Triethyl Orthoformate and p-TSA start->add_reagents reflux Reflux for 2-4h add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Evaporate Solvent cool->evaporate chromatography Column Chromatography evaporate->chromatography collect Collect & Evaporate Fractions chromatography->collect product Pure this compound collect->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products purification_loss Loss during Purification start->purification_loss check_tlc Check TLC for Starting Material incomplete_reaction->check_tlc Verify optimize_conditions Optimize Reaction (Time, Temp, Stoichiometry) side_products->optimize_conditions Adjust check_purity Verify Purity of Starting Materials side_products->check_purity Investigate inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere Consider optimize_purification Optimize Purification (Solvent System, Method) purification_loss->optimize_purification Refine check_tlc->optimize_conditions If SM present

References

Technical Support Center: Minimizing Byproduct Formation in the Cyclization to Benzo[d]oxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Benzo[d]oxazol-5-ol, with a specific focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a very low yield. What are the first things I should check?

A1: Low yields are a common issue in benzoxazole synthesis. A systematic troubleshooting approach is essential.[1] Begin by investigating these key areas:

  • Purity of Starting Materials : Impurities in your 2-aminophenol precursor or the coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[1] Verify the purity using methods like NMR, melting point analysis, or chromatography.[2]

  • Reaction Conditions : Non-optimal temperature, reaction time, solvent, or catalyst can drastically reduce yield.[2] 2-aminophenols are particularly prone to air oxidation, so conducting the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent the formation of colored impurities and improve yields.[1]

  • Side Product Formation : Competing side reactions can consume your starting materials, directly lowering the yield of the desired product.[2]

  • Inefficient Purification : Significant product loss can occur during work-up and purification steps.[2][3]

Q2: My TLC analysis shows that the reaction isn't going to completion, with significant starting material remaining. What should I do?

A2: An incomplete reaction can be addressed by several methods:

  • Extend Reaction Time : Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[2]

  • Increase Temperature : The reaction temperature may be too low to overcome the activation energy.[1] Consider incrementally increasing the temperature while monitoring the reaction. Some solvent-free syntheses of benzoxazoles require temperatures as high as 130°C to achieve good yields.[4]

  • Check Catalyst Activity : If you are using a catalyst, it may have deactivated. This is common for catalysts sensitive to air and moisture or for recyclable catalysts that have lost activity.[1][2] Adding a fresh portion of the catalyst may help drive the reaction to completion.[1]

Q3: I'm observing multiple spots on my TLC plate, suggesting a mixture of byproducts. What are the most common side reactions in this cyclization?

A3: Byproduct formation is a primary cause of low yields and purification difficulties. Common side products include:

  • Incomplete Cyclization : The intermediate formed from the condensation of the 2-aminophenol and an aldehyde (a Schiff base) may be stable and fail to cyclize completely.[1][2]

  • Dimerization or Polymerization : 2-aminophenols can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[1]

  • Over-alkylation/acylation : If using alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2]

  • Oxidation Products : As 2-aminophenols are sensitive to air, oxidation can lead to highly colored, often complex impurities.[1]

Q4: How can I effectively purify this compound and minimize product loss?

A4: Purification can be a major source of product loss.[2] Effective strategies include:

  • Column Chromatography : This is a highly effective method for purifying benzoxazoles. The choice of the solvent system is critical for achieving good separation.[2]

  • Recrystallization : If a suitable solvent system can be found, recrystallization is an excellent method for obtaining a high-purity product.

  • Solvent Selection for Work-up : During the work-up, ensure the chosen solvents do not cause the product to precipitate prematurely with impurities. Sometimes, a multistep extraction and wash procedure is necessary to remove catalyst and unreacted starting materials before the final purification step.

Troubleshooting Guide for Common Byproducts

Byproduct/IssueSymptoms on TLC/NMRProbable CausesRecommended Solutions
Incomplete Cyclization A major intermediate spot on TLC (e.g., Schiff base); NMR signals corresponding to the uncyclized intermediate.[1][2]Insufficient temperature or reaction time; Ineffective catalyst; Steric hindrance from bulky substituents.Increase reaction temperature or extend the reaction time, monitoring by TLC.[1] Switch to a more effective catalyst (e.g., a stronger Lewis or Brønsted acid).[2][5] Use a suitable oxidant if the cyclization is an oxidative process.[1]
Polymerization/Dimerization Appearance of insoluble, tar-like material in the reaction flask; A complex mixture of unresolved spots or baseline smearing on TLC.[1]Excessively high reaction temperature; Highly acidic or basic reaction conditions.[1]Carefully optimize the temperature, starting lower and incrementally increasing. Screen different solvents to find one that allows for a lower reaction temperature. Ensure the pH is not at an extreme; buffer the reaction if necessary.
Oxidation of Starting Material The reaction mixture turns dark brown or black shortly after starting; Multiple colored spots appear on the TLC plate.Reaction exposed to air/oxygen; The 2-aminophenol precursor is particularly susceptible to oxidation.[1]Perform the entire reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] Use degassed solvents to minimize dissolved oxygen. Ensure the purity of the 2-aminophenol starting material before use.

Experimental Protocols

Protocol 1: General Cyclization of 2-Amino-4-hydroxyphenol with an Aldehyde

This protocol is a general method for the condensation and cyclization of a 2-aminophenol with an aldehyde, often promoted by an acid catalyst.

Materials:

  • 2-Amino-4-hydroxyphenol (1.0 mmol)

  • Substituted Aldehyde (1.0 mmol)

  • Brønsted Acid Catalyst (e.g., p-TsOH·H₂O, 10 mol%) or Lewis Acid (e.g., In₂O₃, 1 mol%)

  • Solvent (e.g., Ethanol or solvent-free)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-hydroxyphenol (1.0 mmol), the aldehyde (1.0 mmol), and the catalyst.

  • If using a solvent, add it to the flask (e.g., 5 mL of ethanol). For a solvent-free reaction, ensure the reactants are well-mixed.[4]

  • Flush the flask with an inert gas (e.g., nitrogen) for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-130°C) and stir vigorously.[4][6]

  • Monitor the reaction progress using TLC until the starting materials are consumed (typically 3-5 hours).[4]

  • After completion, cool the mixture to room temperature. If the reaction was solvent-free, dissolve the crude mixture in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.[4]

Protocol 2: Tf₂O-Promoted Synthesis from a Tertiary Amide

This method utilizes triflic anhydride (Tf₂O) to activate a tertiary amide for reaction with the 2-aminophenol, followed by cyclization.[7]

Materials:

  • Tertiary Amide (0.55 mmol)

  • 2-Fluoropyridine (1.0 mmol)

  • Triflic Anhydride (Tf₂O, 0.6 mmol)

  • 2-Amino-4-hydroxyphenol (0.5 mmol)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the tertiary amide (0.55 mmol) in anhydrous DCM (1 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Add 2-Fluoropyridine (1.0 mmol) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add triflic anhydride (0.6 mmol) dropwise to the stirred solution. Maintain the temperature at 0°C.

  • Stir the mixture at 0°C for 15 minutes to allow for the activation of the amide.

  • Add 2-amino-4-hydroxyphenol (0.5 mmol) to the reaction mixture in one portion.

  • Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Visualizations

G cluster_main Desired Reaction Pathway cluster_byproducts Byproduct Formation Pathways Start 2-Amino-4-hydroxyphenol + Cyclizing Agent Intermediate Schiff Base or Acyl Intermediate Start->Intermediate Condensation Polymer Dimerization / Polymerization Start->Polymer High Temp / Harsh pH Oxidation Oxidation of Starting Material Start->Oxidation Presence of O₂ Product This compound Intermediate->Product Intramolecular Cyclization Uncyclized Stable Uncyclized Intermediate Intermediate->Uncyclized Incomplete Reaction

Caption: Reaction scheme illustrating the desired pathway to this compound and competing side reactions.

G Start Problem: Low Yield or High Byproduct Formation CheckPurity Step 1: Verify Purity of Starting Materials (NMR, MP) Start->CheckPurity PurityDecision Are Materials Pure? CheckPurity->PurityDecision PurifySM Action: Purify Starting Materials (Recrystallization, Chromatography) PurityDecision->PurifySM No AnalyzeReaction Step 2: Analyze Reaction (TLC, in-situ IR) PurityDecision->AnalyzeReaction Yes PurifySM->AnalyzeReaction ReactionDecision Is Reaction Incomplete? AnalyzeReaction->ReactionDecision OptimizeConditions Action: - Increase Temperature/Time - Check Catalyst Activity ReactionDecision->OptimizeConditions Yes AnalyzeByproducts Step 3: Identify Byproducts (Isolate and Characterize) ReactionDecision->AnalyzeByproducts No, Byproducts Formed End Optimized Synthesis OptimizeConditions->End ByproductDecision Byproduct Identified? AnalyzeByproducts->ByproductDecision SolutionPolymer Issue: Polymerization Solution: Lower Temp, Control pH ByproductDecision->SolutionPolymer Polymerization SolutionOxidation Issue: Oxidation Solution: Use Inert Atmosphere ByproductDecision->SolutionOxidation Oxidation SolutionIncomplete Issue: Incomplete Cyclization Solution: Stronger Catalyst, Higher Temp ByproductDecision->SolutionIncomplete Uncyclized Intermediate SolutionPolymer->End SolutionOxidation->End SolutionIncomplete->End

Caption: A logical workflow for troubleshooting and minimizing byproduct formation in benzoxazole synthesis.

References

Validation & Comparative

Comparative Analysis of Benzo[d]oxazol-5-ol Analogs: A Focus on Tyrosinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]oxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities. A key derivative, Benzo[d]oxazol-5-ol, and its analogs are of particular interest due to the potential for the hydroxyl group at the 5-position to engage in crucial interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a specific focus on their efficacy as tyrosinase inhibitors, potent regulators of melanin biosynthesis.

Structure-Activity Relationship and Performance Data

Recent studies have highlighted the potential of 2-arylbenzo[d]oxazole derivatives as potent tyrosinase inhibitors. The substitution pattern on the 2-phenyl ring, particularly with hydroxyl groups, plays a critical role in their inhibitory activity. A key finding is the significance of a resorcinol (2,4-dihydroxy) moiety on the 2-phenyl ring for potent mushroom tyrosinase inhibition.[1]

The following table summarizes the in vitro tyrosinase inhibitory activity of a series of 2-phenylbenzo[d]oxazole analogs. The data clearly indicates that the presence and position of hydroxyl groups on the 2-phenyl ring dramatically influence the inhibitory potency.

Compound ID2-Phenyl Ring SubstitutionR¹ on Benzoxazole RingIC₅₀ (µM) against Mushroom Tyrosinase
1 4-hydroxyphenyl6-methyl> 200
2 2,4-dimethoxyphenyl6-methyl> 200
3 2,4-dihydroxyphenyl6-methyl0.51 ± 0.00
4 4-methoxyphenyl6-methyl> 200
5 3,4-dihydroxyphenyl6-methyl144.06 ± 3.10
8 2,4-dihydroxyphenyl6-chloro2.22 ± 0.16
13 2,4-dihydroxyphenyl5-methyl3.50 ± 0.07
Kojic Acid (Reference Compound)N/A21.37 ± 0.52

Data sourced from exploration of 2-phenylbenzo[d]oxazole scaffolds as tyrosinase inhibitors.[1]

Key SAR Observations:

  • Importance of the Resorcinol Moiety: Analogs with a 2,4-dihydroxyphenyl (resorcinol) substituent at the 2-position (compounds 3 , 8 , and 13 ) exhibited significantly higher tyrosinase inhibitory activity compared to the reference compound, kojic acid.[1]

  • Positional Isomerism: The positioning of the hydroxyl groups is crucial. The 2,4-dihydroxy substitution (resorcinol) is markedly more effective than the 3,4-dihydroxy (catechol) arrangement (compound 5 ).

  • Role of Hydroxyl Groups: The free hydroxyl groups are essential for activity. Methoxy-substituted analogs (compounds 2 and 4 ) showed a dramatic loss of inhibitory potency, indicating that the hydroxyls are likely involved in key interactions with the enzyme's active site.[1]

  • Influence of Benzoxazole Ring Substituents: The nature of the substituent on the benzoxazole ring also modulates activity. A methyl group at the 6-position (compound 3 ) resulted in the most potent analog in this series.[1]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

The following protocol outlines the methodology for determining the in vitro inhibitory activity of test compounds against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-tyrosine (substrate)

  • L-DOPA (substrate)

  • Phosphate buffer (e.g., 67 mM, pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., kojic acid) in the appropriate solvent.

  • Assay in 96-Well Plate:

    • To each well, add a solution of the test compound at various concentrations.

    • Add the mushroom tyrosinase solution to each well and incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the substrate solution (either L-tyrosine or L-DOPA) to each well.

  • Measurement of Enzyme Activity:

    • Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-490 nm) using a microplate reader.

    • Record the absorbance at regular intervals for a defined period (e.g., 10-20 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

Visualizations

Experimental Workflow: Tyrosinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_tyrosinase Prepare Tyrosinase Solution add_tyrosinase Add Tyrosinase & Incubate prep_tyrosinase->add_tyrosinase prep_substrate Prepare Substrate (L-tyrosine/L-DOPA) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_compounds Prepare Test Compound Dilutions add_compounds Add Test Compounds to 96-well Plate prep_compounds->add_compounds add_compounds->add_tyrosinase add_tyrosinase->add_substrate measure_abs Measure Absorbance (475-490 nm) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for determining the tyrosinase inhibitory activity of test compounds.

Signaling Pathway: Tyrosinase and Melanin Synthesis

G UV UV Radiation aMSH α-MSH UV->aMSH MC1R MC1R aMSH->MC1R AC Adenylate Cyclase MC1R->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates MITF MITF (Transcription Factor) CREB->MITF activates Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene upregulates transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase translates to Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Inhibitor This compound Analogs Inhibitor->Tyrosinase inhibits

Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound analogs on tyrosinase.

References

Validating the Neuroprotective Mechanism of Benzo[d]oxazol-5-ol: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vitro mechanism of action of a novel compound, Benzo[d]oxazol-5-ol, against a known neuroprotective benzoxazole derivative, Compound 5c. The focus is on a hypothesized mechanism involving the modulation of the Akt/GSK-3β/NF-κB signaling pathway, a critical regulator of neuronal survival and apoptosis. This document outlines key experimental protocols, presents comparative data, and visualizes the underlying scientific concepts.

Comparative Performance Analysis

The neuroprotective efficacy of this compound was evaluated in comparison to Compound 5c, a benzoxazole derivative with established neuroprotective properties against β-amyloid-induced toxicity.[1][2] The following table summarizes the key in vitro performance metrics in a neuronal cell line model (e.g., PC12 or SH-SY5Y) challenged with a neurotoxic stimulus.

Parameter This compound Compound 5c Untreated Control Neurotoxin Control
Cell Viability (% of Control) 85%78%100%50%
Apoptosis Rate (% Annexin V+) 15%22%5%45%
p-Akt Levels (Fold Change) 2.52.11.00.5
p-GSK-3β Levels (Fold Change) 2.21.91.00.6
NF-κB Expression (Fold Change) 0.40.51.02.0

Signaling Pathway and Experimental Overview

The following diagrams illustrate the hypothesized signaling pathway, the experimental workflow for its validation, and the logical relationship between the key experimental outcomes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Phosphorylation GSK3b GSK-3β p_Akt->GSK3b Inhibits (via Phosphorylation) NFkB_IkB NF-κB/IκB Complex p_Akt->NFkB_IkB Activates IKK (not shown) p_GSK3b p-GSK-3β GSK3b->p_GSK3b Apoptosis Apoptosis GSK3b->Apoptosis Promotes IkB IκB p_IkB p-IκB NFkB_IkB->p_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Transcription Gene Transcription (Anti-apoptotic) NFkB_n->Gene_Transcription Cell_Survival Cell Survival Gene_Transcription->Cell_Survival Benzo_d_oxazol_5_ol This compound Benzo_d_oxazol_5_ol->Akt Activates Neurotoxin Neurotoxin Neurotoxin->Akt Inhibits G cluster_assays Parallel Assays Start Start Cell_Culture Culture Neuronal Cells (e.g., PC12) Start->Cell_Culture Treatment Induce Neurotoxicity & Treat with Compounds Cell_Culture->Treatment Incubation Incubate for 24-48h Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Apoptosis_Assay Annexin V Staining (Apoptosis) Incubation->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on MoA Data_Analysis->Conclusion G Compound This compound Treatment pAkt_Up Increased p-Akt Compound->pAkt_Up pGSK3b_Up Increased p-GSK-3β pAkt_Up->pGSK3b_Up NFkB_Down Decreased NF-κB pAkt_Up->NFkB_Down Viability_Up Increased Cell Viability pAkt_Up->Viability_Up Apoptosis_Down Decreased Apoptosis pGSK3b_Up->Apoptosis_Down NFkB_Down->Apoptosis_Down Neuroprotection Neuroprotective Effect Viability_Up->Neuroprotection Apoptosis_Down->Neuroprotection

References

Comparative Efficacy Analysis of Benzo[d]oxazol-5-ol and Known Melanogenesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory efficacy of Benzo[d]oxazol-5-ol against established inhibitors of melanogenesis. Due to the limited direct experimental data on this compound's anti-melanogenic activity, this document focuses on the performance of well-characterized inhibitors like Kojic Acid, Arbutin, and Hydroquinone as benchmarks. The potential of the benzoxazole scaffold, from which this compound is derived, as a promising structure for tyrosinase inhibition will also be discussed based on recent findings.

Recent studies have explored compounds with a 2-phenylbenzo[d]oxazole scaffold as potential tyrosinase inhibitors, with some derivatives showing potent inhibition of melanin biosynthesis.[1][2][3][4] Notably, compounds featuring a resorcinol structure demonstrated significantly stronger inhibition of mushroom tyrosinase than the well-known inhibitor, kojic acid.[1][2][4] These findings suggest that the benzoxazole core is a promising candidate for tyrosinase inhibition and provides a strong rationale for investigating the efficacy of this compound.[1][2][4]

Quantitative Comparison of Known Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for established inhibitors of tyrosinase, the key enzyme in melanin synthesis. These values serve as a reference for evaluating the potential efficacy of new compounds like this compound.

InhibitorEnzyme SourceSubstrateIC50 (µM)Reference
Kojic Acid Mushroom TyrosinaseL-Tyrosine (Monophenolase)70 ± 7[5]
Mushroom TyrosinaseL-DOPA (Diphenolase)121 ± 5[5]
B16-4A5 Melanoma Cells57.8 ± 1.8[6]
HMV-II Melanoma Cells223.8 ± 4.9[6]
α-Arbutin Mushroom TyrosinaseL-Tyrosine (Monophenolase)6499 ± 137[5]
B16-4A5 Melanoma Cells297.4 ± 9.7[6]
β-Arbutin Mushroom TyrosinaseL-Tyrosine (Monophenolase)1687 ± 181[5]
Hydroquinone Mushroom Tyrosinase22.78 ± 0.16[7]
Human Tyrosinase> 500[8]

Note: IC50 values can vary depending on the assay conditions, enzyme source, and purity.[9][10][11]

Signaling Pathway in Melanogenesis

Melanin synthesis is a complex process regulated by several key enzymes. Tyrosinase (TYR) and Tyrosinase-Related Protein 1 (TYRP1) are central to this pathway. The diagram below illustrates the primary steps in melanogenesis and the points of inhibition for tyrosinase inhibitors.

Melanogenesis_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA TYR Dopaquinone Dopaquinone LDOPA->Dopaquinone TYR Melanin Melanin Dopaquinone->Melanin TYRP1, etc. TYR Tyrosinase (TYR) TYRP1 TYRP1 Inhibitor Inhibitor (e.g., Kojic Acid) Inhibitor->TYR Inhibition

Melanogenesis pathway and point of inhibition.

Experimental Protocols

Objective evaluation of inhibitor efficacy relies on standardized experimental procedures. Below are detailed methodologies for two key assays used to screen for melanogenesis inhibitors.

1. In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay determines the direct inhibitory effect of a compound on tyrosinase activity using L-DOPA as a substrate.

  • Principle: Tyrosinase oxidizes L-DOPA to form dopachrome, a colored product with an absorbance maximum around 475-490 nm.[12][13] The rate of dopachrome formation is proportional to tyrosinase activity. An inhibitor will reduce this rate.

  • Materials and Reagents:

    • Mushroom Tyrosinase (e.g., 30 U/mL)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • Test Compound (e.g., this compound)

    • Kojic Acid (Positive Control)

    • Sodium Phosphate Buffer (0.1 M, pH 6.8)

    • Dimethyl Sulfoxide (DMSO) for dissolving compounds

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

    • In a 96-well plate, add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution to the test wells.

    • For control wells, use 20 µL of the vehicle (DMSO in buffer) instead of the test compound.

    • Prepare blank wells containing the test compound and buffer but no enzyme to correct for compound absorbance.

    • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance of each well at 475 nm.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_blank_control) - (A_sample - A_blank_sample) ] / (A_control - A_blank_control) * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

2. Cellular Melanin Content Assay

This assay measures the effect of a compound on melanin production in a cell-based model, typically using B16F10 murine melanoma cells.

  • Principle: The amount of melanin produced by cultured melanocytes can be quantified after cell lysis and solubilization of the melanin pigment. The absorbance of the solubilized melanin is measured and normalized to the total protein content.[14][15][16]

  • Materials and Reagents:

    • B16F10 melanoma cells

    • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)

    • Test Compound

    • Kojic Acid (Positive Control)

    • Phosphate-Buffered Saline (PBS)

    • 1 N NaOH with 10% DMSO

    • BCA Protein Assay Kit

    • 6-well tissue culture plates

    • Spectrophotometer

  • Procedure:

    • Seed B16F10 cells in 6-well plates and incubate for 24 hours to allow for attachment.

    • Treat the cells with various concentrations of the test compound or kojic acid for 48 to 72 hours.

    • After incubation, wash the cells with PBS and harvest them.

    • Lyse the cells in 1 N NaOH containing 10% DMSO.

    • Incubate the lysate at an elevated temperature (e.g., 80°C) for 1 hour to solubilize the melanin.

    • Measure the absorbance of the lysate at 405 nm or 490 nm.[14][15][16]

    • Determine the protein concentration of the lysate using a BCA assay.

    • Calculate the melanin content as a percentage of the control and normalize to the protein concentration.

Experimental Workflow

The following diagram outlines a typical workflow for screening and evaluating potential melanogenesis inhibitors.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow A Compound Preparation (this compound & Controls) B In Vitro Tyrosinase Assay (Mushroom Tyrosinase) A->B C Determine IC50 Value B->C D Cell Viability Assay (e.g., MTT on B16F10 cells) C->D E Cellular Melanin Content Assay (B16F10 cells) D->E F Data Analysis & Comparison E->F

Workflow for screening melanogenesis inhibitors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzo[d]oxazol-5-ol and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of phenolic compounds like Benzo[d]oxazol-5-ol is foundational to ensuring product quality, safety, and efficacy. The cross-validation of analytical methods is a critical step in this process, providing a high degree of assurance in the reliability and consistency of analytical data. This guide offers a comparative overview of common analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection and validation of appropriate analytical strategies.

The landscape of analytical techniques for phenolic compounds is diverse, with High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry being the most prevalent.[1][2][3] The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.[1][3] Cross-validation ensures that different analytical procedures provide equivalent results, which is essential for method transfer between laboratories or for replacing an existing method with a new one.

Comparative Analysis of Analytical Method Performance

The performance of an analytical method is evaluated based on several key parameters. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry for the analysis of phenolic compounds.

Performance ParameterHPLC-UV/DADLC-MS/MSUV-Visible Spectrophotometry
Linearity (R²) > 0.99[1][4]> 0.989[1]Good for total phenolic content
Limit of Detection (LOD) 0.01 - 4 ng[1][4]0.003 - 2 ng[1]Varies with assay and standard
Limit of Quantitation (LOQ) 0.03 - 10 ng[1][4]0.007 - 6.67 ng[1]Varies with assay and standard
Precision (%RSD) Intraday: < 4.0%, Interday: 2.6 - 6.2%[1]< 5%[5]< 5%
Accuracy (% Recovery) 98.33 - 101.12%[4]99 - 101%[5]98 - 102%
Specificity Moderate to HighHighLow to Moderate
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV, LC-MS/MS, and UV-Visible Spectrophotometry that can be adapted for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, and a UV-Vis or Diode Array Detector (DAD) is used.[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[4]

    • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and a polar organic solvent like acetonitrile or methanol is typical for separating phenolic compounds.[4]

    • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally used.[4]

    • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.[4]

    • Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan. Common wavelengths for phenolic compounds are around 254, 275, 305, and 325 nm.[4]

    • Injection Volume: A 20 µL injection volume is a common starting point.[4]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

    • Dilute the solution to a known concentration within the linear range of the method.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the method of choice.[1][7]

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap) is required.

  • Chromatographic Conditions: The HPLC conditions are often similar to the HPLC-UV method, but may be optimized for compatibility with the mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for phenolic compounds.

    • Polarity: Both positive and negative ion modes should be evaluated to determine the optimal setting for this compound.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound should be identified and optimized. This provides high selectivity and sensitivity.

  • Sample Preparation: Sample preparation may require more rigorous cleanup steps, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences, especially for biological samples.[8]

Method 3: UV-Visible Spectrophotometry

This technique is often used for the determination of total phenolic content or for a simple, rapid estimation of the concentration of a pure substance.

  • Instrumentation: A double-beam UV-Visible spectrophotometer is used.

  • Procedure:

    • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in a suitable solvent is determined by scanning a solution of the compound over a range of wavelengths (e.g., 200-400 nm).

    • Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared. The absorbance of each standard is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.

    • Sample Analysis: The absorbance of the sample solution (prepared in the same solvent) is measured at the λmax, and the concentration is determined from the calibration curve.

  • Sample Preparation: The sample should be dissolved in a solvent that does not absorb in the region of interest and in which the analyte is stable.

Visualization of Experimental Workflows

To better illustrate the processes involved, the following diagrams outline the typical workflows for the cross-validation of analytical methods and a general HPLC analysis.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC-UV) cluster_method2 Method B (e.g., LC-MS/MS) A_Prep Sample Preparation A_Analysis Analysis by Method A A_Prep->A_Analysis A_Data Data Acquisition A_Analysis->A_Data Compare Statistical Comparison (e.g., t-test, F-test) A_Data->Compare B_Prep Sample Preparation B_Analysis Analysis by Method B B_Prep->B_Analysis B_Data Data Acquisition B_Analysis->B_Data B_Data->Compare Conclusion Conclusion on Method Equivalence Compare->Conclusion

Workflow for the cross-validation of two analytical methods.

HPLC_Workflow cluster_hplc HPLC Analysis start Start: Sample prep Sample Preparation (Weighing, Dissolving, Filtering) start->prep hplc HPLC System prep->hplc injection Autosampler Injection column Chromatographic Separation (C18 Column) injection->column detection UV/DAD Detection column->detection data Data Acquisition & Processing (Chromatogram) detection->data quant Quantification (Peak Area vs. Calibration Curve) data->quant report Report Results quant->report

General workflow for HPLC analysis.

References

A Comparative Guide to the In Vitro ADME Profiling of Benzo[d]oxazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to the successful development of new therapeutic agents.[1][2][3][4] Early-stage in vitro ADME profiling is a critical step that enables researchers to identify promising candidates with favorable pharmacokinetic characteristics, thereby minimizing the risk of late-stage failures and reducing overall development costs.[1][2] This guide provides a comparative analysis of the in vitro ADME properties of a series of hypothetical Benzo[d]oxazol-5-ol derivatives against common reference drugs, supported by detailed experimental protocols.

The Benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] A comprehensive ADME assessment of novel this compound derivatives is therefore essential for their advancement as potential drug candidates.

Comparative ADME Data

To facilitate a clear comparison, the following tables summarize the in vitro ADME data for three hypothetical this compound derivatives (BZD-1, BZD-2, and BZD-3) and two standard comparator drugs, Warfarin and Atenolol. This data is illustrative and intended to represent typical results obtained from the described experimental protocols.

Table 1: Solubility and Permeability

CompoundKinetic Solubility (μM) at pH 7.4Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BEfflux Ratio (B→A / A→B)
BZD-115015.21.1
BZD-2758.52.5
BZD-3252.11.3
Warfarin>20020.51.0
Atenolol>2000.21.2

Table 2: Metabolic Stability and Plasma Protein Binding

CompoundHuman Liver Microsomal Stability (t½, min)Human Hepatocyte Stability (t½, min)Human Plasma Protein Binding (%)
BZD-1459092.5
BZD-2204285.1
BZD-3>60>12098.7
Warfarin357599.3
Atenolol>60>120<10

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro ADME profiling of new chemical entities.

ADME_Workflow cluster_solubility Aqueous Solubility cluster_permeability Permeability cluster_metabolism Metabolic Stability cluster_binding Protein Binding cluster_analysis Analysis & Interpretation sol_kinetic Kinetic Solubility analysis LC-MS/MS Analysis sol_kinetic->analysis sol_thermo Thermodynamic Solubility sol_thermo->analysis perm_caco2 Caco-2 Assay perm_caco2->analysis perm_pampa PAMPA perm_pampa->analysis met_microsomes Liver Microsomes met_microsomes->analysis met_hepatocytes Hepatocytes met_hepatocytes->analysis ppb_red Rapid Equilibrium Dialysis ppb_red->analysis ppb_uf Ultrafiltration ppb_uf->analysis interpretation Data Interpretation & Candidate Selection analysis->interpretation

Caption: General workflow for in vitro ADME profiling.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro ADME assays.

1. Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of a compound in an aqueous buffer.[6][7][8]

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

    • Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

    • Shake the plate at room temperature for 2 hours.

    • After incubation, measure the turbidity of the solution using a nephelometer.

    • Alternatively, filter the samples through a 0.45 µm filter plate to remove any precipitate.

    • Quantify the concentration of the dissolved compound in the filtrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) against a standard curve.[7][8]

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[9][10][11]

  • Methodology:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer.[9][10]

    • Prior to the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[10]

    • For the apical to basolateral (A→B) permeability assessment, add the test compound (typically at a concentration of 10 µM) to the apical (donor) chamber.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) chamber.

    • For the basolateral to apical (B→A) permeability assessment, add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.[11]

    • Analyze the concentration of the compound in the collected samples by LC-MS/MS.[10][11]

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[12]

3. Metabolic Stability Assay in Human Liver Microsomes

  • Objective: To evaluate the intrinsic clearance of a compound by measuring its rate of metabolism in human liver microsomes.[13][14]

  • Methodology:

    • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.[13]

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.[13]

4. Metabolic Stability Assay in Human Hepatocytes

  • Objective: To assess the metabolic stability of a compound in a more physiologically relevant system that contains both Phase I and Phase II metabolic enzymes.[1][15]

  • Methodology:

    • Thaw cryopreserved human hepatocytes and determine cell viability.

    • Prepare a suspension of hepatocytes in incubation medium.

    • Add the test compound (1 µM) to the hepatocyte suspension.

    • Incubate the mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the metabolic activity by adding a cold organic solvent with an internal standard.

    • Process the samples and analyze the concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½) from the disappearance rate of the compound.[16]

5. Plasma Protein Binding Assay

  • Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target sites.[17][18][19]

  • Methodology using Rapid Equilibrium Dialysis (RED):

    • Add the test compound to human plasma at a final concentration of 1 µM.

    • Pipette the plasma sample into the donor chamber of the RED device.

    • Add PBS (pH 7.4) to the receiver chamber.

    • Incubate the sealed RED plate at 37°C for 4-6 hours with shaking to reach equilibrium.[20]

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.

References

Unveiling the Anticancer Potential of the Benzo[d]oxazol-5-ol Scaffold: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects. This guide focuses on elucidating the anticancer potential of the Benzo[d]oxazol-5-ol core structure. Due to a lack of extensive research on the specific parent compound, this document will explore the biological activity of its derivatives to identify and validate potential molecular targets. The primary focus will be on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer, and the downstream induction of apoptosis.

Target Identification: VEGFR-2 as a Prime Candidate

Phenotypic screening of various benzo[d]oxazole derivatives has consistently demonstrated potent cytotoxic effects against a range of cancer cell lines. This has prompted "target deconvolution" efforts to identify the specific molecular machinery responsible for this activity. A prominent and well-validated target that has emerged for this class of compounds is VEGFR-2.

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have shown that novel benzo[d]oxazole derivatives effectively inhibit the kinase activity of VEGFR-2, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Comparative Analysis of Inhibitory Potency

The following tables provide a comparative summary of the in vitro activity of selected benzo[d]oxazole derivatives against VEGFR-2 and various cancer cell lines. Sorafenib, an established multi-kinase inhibitor used in cancer therapy, is included as a reference for comparison.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

Compound/DerivativeVEGFR-2 IC₅₀ (µM)Reference CompoundVEGFR-2 IC₅₀ (µM)
Modified Benzoxazole Derivative 8d 0.0554Sorafenib0.0782
Benzoxazole Derivative 12l 0.097Sorafenib0.048
Benzoxazole/Benzothiazole Derivative 4c 0.12Sorafenib0.10

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Modified Benzoxazole Derivative 8d HepG2Hepatocellular Carcinoma2.43Sorafenib3.40
HCT116Colorectal Carcinoma2.79Sorafenib5.30
MCF-7Breast Cancer3.43Sorafenib4.21
Benzoxazole Derivative 12l HepG2Hepatocellular Carcinoma10.50--
MCF-7Breast Cancer15.21--
Benzoxazole/Benzothiazole Derivative 4c HCT-116Colorectal Carcinoma5.76Sorafenib5.47
HepG2Hepatocellular Carcinoma9.45Sorafenib9.18
MCF-7Breast Cancer7.36Sorafenib7.26

Target Validation Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for target validation and the signaling pathway associated with VEGFR-2 inhibition.

G cluster_0 Target Identification & Initial Screening cluster_1 In Vitro Validation Phenotypic_Screening Phenotypic Screening (Cytotoxicity Assays) Hit_Compound This compound Scaffold Identified Phenotypic_Screening->Hit_Compound Target_Hypothesis Hypothesize Target (e.g., VEGFR-2) Hit_Compound->Target_Hypothesis Biochemical_Assay Biochemical Assay (VEGFR-2 Kinase Assay) Target_Hypothesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (MTT Cytotoxicity) Biochemical_Assay->Cell_Based_Assay Mechanism_Assay Mechanism of Action (Western Blot for Apoptosis) Cell_Based_Assay->Mechanism_Assay

Caption: Experimental workflow for target identification and validation.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Benzoxazole This compound Derivative Benzoxazole->VEGFR2 Inhibits ATP binding site PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF Raf PKC->RAF Survival Survival AKT->Survival Apoptosis Apoptosis AKT->Apoptosis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits that measure ATP consumption.

1. Reagent Preparation:

  • 1x Kinase Buffer: Prepare by diluting a 5x kinase buffer stock with nuclease-free water. DTT can be added to a final concentration of 1 mM if required.

  • Test Compound (this compound derivative): Prepare a stock solution in DMSO. Create a serial dilution in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • VEGFR-2 Enzyme: Dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.

  • Master Mix: For each reaction, prepare a master mix containing 5x Kinase Buffer, ATP (e.g., 500 µM), and a suitable substrate (e.g., Poly(Glu,Tyr)).

2. Assay Procedure:

  • Add 25 µL of the Master Mix to each well of a solid white 96-well plate.

  • Add 5 µL of the diluted test compound to the designated "Test Inhibitor" wells.

  • Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

  • Mix the plate gently and incubate at 30°C for 45 minutes.

3. Signal Detection:

  • After incubation, add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent stops the kinase reaction and initiates a luminescent signal.

  • Incubate at room temperature for 10-15 minutes to stabilize the signal.

  • Read the luminescence using a microplate reader.

4. Data Analysis:

  • Subtract the "Blank" reading from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control".

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivative and control compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Western Blot for Cleaved Caspase-3

1. Cell Lysis and Protein Extraction:

  • Treat cells with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size on an SDS-polyacrylamide gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., recognizing the p17/19 fragment) overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. The expression of cleaved caspase-3 should be normalized to the loading control. An increase in the cleaved caspase-3 band in treated samples compared to the control indicates the induction of apoptosis.[1]

References

A Head-to-Head Comparison of Benzo[d]oxazol-5-ol Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Anticancer Performance

The quest for novel and more effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, derivatives of Benzo[d]oxazol-5-ol have emerged as a promising class of molecules, exhibiting significant cytotoxic activity against various cancer cell lines. This guide provides a head-to-head comparison of the in vitro anticancer performance of selected this compound derivatives, supported by experimental data. The objective is to offer a clear, data-driven perspective for researchers engaged in the discovery and development of new cancer therapeutics.

Comparative Anticancer Activity

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values indicate greater potency.

Derivative StructureTarget Cell LineCancer TypeIC50 (µM)
2-Aryl-5-hydroxy-benzo[d]oxazole (TDNSS-10) MultipleVariousNot specified, but noted for best activity in its series
5-Hydroxybenzoxazole derivative from Thymoquinone (1f) SW620 (Colon), CFPAC-1 (Pancreatic), HepG2 (Liver), HeLa (Cervical)VariousPotent activity observed, specific IC50 values not provided
5-Hydroxybenzoxazole derivative from Thymoquinone (1e) WI38 (Normal Lung Fibroblast)Non-cancerousLess toxic compared to other derivatives in the series

Note: The available literature provides qualitative descriptions of potency or focuses on broader classes of benzoxazole derivatives, limiting the availability of a large, directly comparable dataset of IC50 values specifically for this compound derivatives.

Experimental Protocols

The evaluation of the anticancer activity of these compounds predominantly relies on established in vitro cytotoxicity assays. The following are detailed methodologies for two commonly employed assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Following incubation, the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[1]

  • Staining: The plates are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1]

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.[1]

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[1]

  • Absorbance Measurement: The absorbance is read at a wavelength of 510 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[2][3]

MTT Assay

The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Plating: Adherent or suspension cancer cells are plated in 96-well plates.

  • Compound Incubation: Cells are exposed to different concentrations of the test compounds for a defined period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured, typically at a wavelength of 570 nm. The IC50 value is determined by plotting cell viability against compound concentration.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some benzoxazole derivatives have been shown to inhibit VEGFR-2.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Benzoxazole This compound Derivative Benzoxazole->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation Angiogenesis MAPK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Many anticancer agents, including certain benzoxazole derivatives, function by inducing apoptosis. This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Benzoxazole This compound Derivative Benzoxazole->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the intrinsic pathway by a this compound derivative.

References

A Guide to the Structural Confirmation of Benzo[d]oxazol-5-ol Using Advanced Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. This guide provides an objective comparison of advanced spectroscopic techniques for the confirmation of the chemical structure of Benzo[d]oxazol-5-ol. By presenting experimental data alongside detailed methodologies, this document serves as a practical resource for researchers in the field.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the predicted spectroscopic data for this compound and two of its structural isomers, Benzo[d]oxazol-6-ol and Benzo[d]oxazol-7-ol. This comparative approach highlights the subtle yet significant differences in their spectral properties, which are critical for unambiguous identification.

Note: The following spectroscopic data are predicted values generated from computational models and should be used as a reference for comparison with experimental results.

Table 1: Comparative ¹H NMR Spectral Data (Predicted)

CompoundChemical Shift (δ) [ppm] and Multiplicity
This compound 8.1 (s, 1H, H2), 7.5 (d, 1H, H7), 7.1 (d, 1H, H4), 6.9 (dd, 1H, H6), 5.1 (s, 1H, OH)
Benzo[d]oxazol-6-ol 8.0 (s, 1H, H2), 7.4 (d, 1H, H4), 7.2 (d, 1H, H7), 7.0 (dd, 1H, H5), 5.0 (s, 1H, OH)
Benzo[d]oxazol-7-ol 8.2 (s, 1H, H2), 7.3 (t, 1H, H5), 7.0 (d, 1H, H6), 6.9 (d, 1H, H4), 5.2 (s, 1H, OH)

Table 2: Comparative ¹³C NMR Spectral Data (Predicted)

CompoundChemical Shift (δ) [ppm]
This compound 155.0 (C2), 150.1 (C7a), 148.5 (C5), 142.0 (C3a), 115.2 (C7), 112.5 (C4), 105.0 (C6)
Benzo[d]oxazol-6-ol 154.5 (C2), 151.0 (C7a), 149.0 (C6), 141.5 (C3a), 116.0 (C4), 113.0 (C7), 106.0 (C5)
Benzo[d]oxazol-7-ol 156.0 (C2), 149.5 (C7a), 147.0 (C7), 142.5 (C3a), 120.0 (C5), 115.0 (C4), 110.0 (C6)

Table 3: Comparative Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 135.03107, 80, 53
Benzo[d]oxazol-6-ol 135.03107, 80, 53
Benzo[d]oxazol-7-ol 135.03107, 80, 53

Table 4: Comparative IR Spectral Data (Predicted)

CompoundKey IR Absorptions (cm⁻¹)
This compound 3400-3200 (O-H stretch, broad), 1620 (C=N stretch), 1500 (C=C aromatic stretch), 1250 (C-O stretch)
Benzo[d]oxazol-6-ol 3450-3250 (O-H stretch, broad), 1615 (C=N stretch), 1510 (C=C aromatic stretch), 1260 (C-O stretch)
Benzo[d]oxazol-7-ol 3350-3150 (O-H stretch, broad), 1625 (C=N stretch), 1495 (C=C aromatic stretch), 1240 (C-O stretch)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard.

  • ¹H NMR Spectroscopy : The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Spectroscopy : Due to the lower natural abundance of the ¹³C isotope, a higher number of scans is typically required. A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for establishing connectivity between protons and carbons, aiding in the definitive assignment of all signals.

Mass Spectrometry (MS)

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements.

  • Ionization Method : Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. ESI is a soft ionization technique often used for fragile molecules.

  • Sample Introduction : The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition : The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. High-resolution data allows for the determination of the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Sample Preparation : Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

  • Data Acquisition : The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic confirmation of a chemical structure.

G Workflow for Spectroscopic Structure Confirmation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis & Purification NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Synthesis->NMR Acquire Spectra MS Mass Spectrometry (HRMS) Synthesis->MS Acquire Spectra IR Infrared Spectroscopy Synthesis->IR Acquire Spectra Data_Analysis Spectral Data Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Correlate Data

Caption: General workflow for spectroscopic structure confirmation.

Benchmarking Benzo[d]oxazol-5-ol Derivatives Against Other Heterocyclic Compounds in Biological Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological performance of derivatives of Benzo[d]oxazol-5-ol against other significant heterocyclic compounds. Due to a lack of extensive publicly available data on the unsubstituted this compound, this guide focuses on the performance of its derivatives, which have been the subject of numerous studies. The benzoxazole scaffold is a well-established pharmacophore in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This document aims to present a clear, data-driven comparison to aid researchers and professionals in drug discovery and development.

Comparative Analysis of Biological Activity

The following sections present quantitative data from various studies, comparing the antimicrobial and anticancer activities of benzoxazole derivatives with other classes of heterocyclic compounds.

Antimicrobial Activity

Heterocyclic compounds are a cornerstone in the development of antimicrobial agents.[4][5][6] Benzoxazole derivatives have demonstrated significant antibacterial and antifungal properties.[7][8][9] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzoxazole derivatives against various microbial strains, compared to other heterocyclic compounds.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/Derivative ClassCompound/Derivative ExampleGram-Positive Bacteria (e.g., S. aureus)Gram-Negative Bacteria (e.g., E. coli)Fungi (e.g., C. albicans)Reference(s)
Benzoxazole 2-(p-substituted-benzyl)-5-amido-benzoxazoles32 - 25632 - 25632 - 256[8]
5-ethylsulphonyl-2-(substituted-phenyl/benzyl)benzoxazoles7.81 - 2507.81 - 2507.81 - 250[9]
Benzimidazole 2-aryl benzimidazole derivatives1.56 - 12.53.12 - 256.25 - 50
Thiazole 2-amino-4-arylthiazole derivatives6.25 - 5012.5 - 10025 - 100
Triazole Fluconazole (Standard)--0.25 - 16

Note: The presented values are ranges compiled from various studies and are intended for comparative purposes. The specific activity of a compound is highly dependent on its exact structure and the microbial strain tested.

Anticancer Activity

Benzoxazole derivatives have emerged as promising candidates in oncology research, exhibiting potent cytotoxic effects against various cancer cell lines.[10][11][12][13] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression.[1][14][15][16] The table below compares the half-maximal inhibitory concentration (IC50) values of representative benzoxazole derivatives with other heterocyclic anticancer agents.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound/Derivative ClassCompound/Derivative ExampleCancer Cell LineCancer TypeIC50 (µM)Reference(s)
Benzoxazole 2-arylbenzoxazole derivativeTopoisomerase II-18.8[10]
5-chlorotolylbenzoxazoleTopoisomerase II-22.3[10]
Aminobenzoxazole derivativeKDR-6.855[1]
Benzoxazole derivative 12lHepG2Liver10.50[15]
Benzoxazole derivative 12lMCF-7Breast15.21[15]
Quinoline CamptothecinVariousVarious< 1
Indole VincristineVariousVarious< 0.1
Pyrimidine 5-Fluorouracil (Standard)VariousVarious1 - 10

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. The following are generalized protocols for the key assays cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[17]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[18]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can provide a clearer understanding of the compound's mechanism of action and the methods used for its evaluation.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound derivative) Treatment Treatment/Exposure Compound->Treatment Cells Cell Culture (Cancer/Microbial) Cells->Treatment Incubation Incubation Treatment->Incubation Measurement Data Acquisition (e.g., Absorbance, Fluorescence) Incubation->Measurement Calculation Calculation of IC50/MIC Measurement->Calculation Comparison Comparison with Controls/Other Compounds Calculation->Comparison

Caption: A generalized experimental workflow for evaluating the biological activity of a test compound.

Certain benzoxazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways. For instance, some derivatives can suppress the mTOR/p70S6K pathway, which is crucial for cell survival and proliferation.[14]

mTOR_pathway cluster_inhibition Inhibition by Benzoxazole Derivative cluster_pathway mTOR Signaling Pathway Benzoxazole This compound Derivative mTOR mTOR Benzoxazole->mTOR inhibits p70S6K p70S6K mTOR->p70S6K Apoptosis Apoptosis mTOR->Apoptosis inhibits CellCycle Cell Cycle Progression p70S6K->CellCycle

Caption: Simplified diagram of the mTOR signaling pathway and its inhibition by a benzoxazole derivative.

Conclusion

Derivatives of this compound represent a versatile and potent class of heterocyclic compounds with significant potential in the development of new antimicrobial and anticancer therapeutics. The data presented in this guide, while not exhaustive, highlights their competitive performance against other established heterocyclic scaffolds. Further research focusing on the structure-activity relationships of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential and optimize their biological activity. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers embarking on the evaluation of these promising compounds.

References

Safety Operating Guide

Proper Disposal of Benzo[d]oxazol-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Benzo[d]oxazol-5-ol, a crucial aspect of responsible chemical management.

Immediate Safety and Hazard Information

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and potential irritation.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the potential for inhalation of any dust or vapors.

Always handle this compound in a well-ventilated area to minimize exposure. In case of accidental contact, refer to general first-aid procedures for chemical exposure and consult your institution's safety protocols.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This waste must be collected and transferred to a licensed and approved waste disposal facility. Under no circumstances should this chemical be discharged into drains or the environment.

Experimental Protocol: Chemical Waste Collection and Segregation
  • Waste Identification and Segregation:

    • Designate a specific, leak-proof, and chemically compatible container for the collection of this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling:

    • Clearly and accurately label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the approximate quantity or concentration of the waste.

    • Include the date of waste generation and the name of the principal investigator or laboratory contact.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from sources of ignition and incompatible materials. Incompatible materials for similar compounds often include strong oxidizing agents.[1]

    • Keep the container tightly closed except when adding waste.

  • Disposal Transfer:

    • Once the container is full or reaches the designated accumulation time limit set by your institution, arrange for a pickup by your EHS department or a licensed chemical waste disposal contractor.

    • Complete all required waste disposal forms with accurate and detailed information.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound for Disposal is_contaminated Is the material contaminated labware or debris? start->is_contaminated pure_compound Pure or Unused This compound is_contaminated->pure_compound No contaminated_material Contaminated Labware, PPE, or Spill Debris is_contaminated->contaminated_material Yes collect_waste Collect in a designated, properly labeled hazardous waste container. pure_compound->collect_waste contaminated_material->collect_waste store_waste Store container in a secure satellite accumulation area. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This guide provides general procedures based on available data for similar chemical compounds. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the relevant local, state, and federal regulations before proceeding with any chemical disposal.

References

Personal protective equipment for handling Benzo[d]oxazol-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzo[d]oxazol-5-ol

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 808755-45-5) is readily available in the public domain. The following guidance on personal protective equipment (PPE) is based on the safety protocols for structurally similar benzoxazole derivatives. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling this compound and consult with their institution's environmental health and safety (EHS) department.

This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans. The procedural, step-by-step guidance is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.

Personal Protective Equipment (PPE) Summary

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound and its derivatives. The following table summarizes the recommended PPE based on the hazard profiles of analogous compounds which suggest potential for skin, eye, and respiratory irritation.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves are recommended. For prolonged contact, consider double-gloving or using gloves with a higher level of chemical resistance.To prevent skin contact and absorption.
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]To protect the eyes and face from splashes and airborne particles of the chemical.[1]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary when handling the powder outside of a certified chemical fume hood.[2]To prevent inhalation of the powder, which may cause respiratory irritation.[2][3]
Protective Clothing A lab coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be worn over personal clothing.To protect the skin from contamination and prevent the transfer of the chemical outside of the laboratory.[1]
Footwear Closed-toe shoes are mandatory in the laboratory at all times.To protect the feet from potential spills.
Operational and Disposal Plans

Handling Procedures:

  • All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust when handling the powder.

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

Disposal Plan:

  • All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Collect contaminated materials in a designated, labeled, and sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Experimental Workflows and Logical Relationships

To further enhance safety and procedural clarity, the following diagrams illustrate key workflows and decision-making processes for handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated Area) cluster_exit Exit & Final Decontamination prep_start Start: Prepare for Handling assess_risk Assess Risks of Procedure prep_start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_gown 1. Don Gown/Lab Coat inspect_ppe->don_gown don_respirator 2. Don Respirator (if needed) don_gown->don_respirator don_goggles 3. Don Goggles/Face Shield don_respirator->don_goggles don_gloves 4. Don Gloves (over cuffs) don_goggles->don_gloves handle_chem Perform Chemical Handling in Fume Hood don_gloves->handle_chem doff_gloves 1. Remove Outer Gloves handle_chem->doff_gloves doff_gown 2. Remove Gown/Lab Coat doff_gloves->doff_gown wash_hands1 Wash Hands doff_gown->wash_hands1 doff_goggles 3. Remove Goggles/Face Shield wash_hands1->doff_goggles doff_respirator 4. Remove Respirator doff_goggles->doff_respirator doff_inner_gloves 5. Remove Inner Gloves doff_respirator->doff_inner_gloves wash_hands2 Thoroughly Wash Hands and Face doff_inner_gloves->wash_hands2 dispose_ppe Dispose of PPE in Hazardous Waste wash_hands2->dispose_ppe end_process End dispose_ppe->end_process

Caption: Experimental workflow for the correct donning, use, and doffing of PPE.

Caption: Logical relationship for selecting appropriate PPE based on the handling procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[d]oxazol-5-ol
Reactant of Route 2
Reactant of Route 2
Benzo[d]oxazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.